1-(6-Chloropyridazin-3-yl)piperidin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVKANRUWLPPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377600 | |
| Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303149-95-3 | |
| Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(6-chloropyridazin-3-yl)piperidin-4-one
Foreword: The Strategic Importance of the Pyridazine-Piperidone Scaffold
In the landscape of modern medicinal chemistry, the fusion of a pyridazine core with a piperidone moiety represents a privileged scaffold. The title compound, 1-(6-chloropyridazin-3-yl)piperidin-4-one, is a quintessential example of a high-value synthetic intermediate. Its structure is a cornerstone for the development of a diverse range of pharmacologically active agents, including potent and selective neuronal nicotinic acetylcholine receptor (nAChR) ligands and novel anticancer agents.[1][2] The inherent reactivity of the chloropyridazine ring, coupled with the versatile chemistry of the piperidone ketone, provides a robust platform for library synthesis and lead optimization in drug discovery programs.
This guide offers an in-depth exploration of the synthesis of this key intermediate from 3,6-dichloropyridazine. It is designed for researchers, medicinal chemists, and process development scientists, providing not only a detailed experimental protocol but also a thorough examination of the underlying chemical principles, reaction optimization strategies, and troubleshooting considerations.
Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of this compound is achieved via a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a good leaving group.[3][4]
1.1. The Electrophilic Nature of 3,6-Dichloropyridazine
The pyridazine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles. The two chlorine atoms further activate the ring towards SNAr by providing strong inductive electron withdrawal and serving as excellent leaving groups.[5][6]
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][7]
-
Addition Step: The nucleophile (the secondary amine of piperidin-4-one) attacks one of the carbon atoms bonded to a chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group. This step is typically fast.
A critical aspect of this synthesis is achieving mono-substitution. While the two chlorine atoms in 3,6-dichloropyridazine are electronically equivalent, the substitution of the first chlorine with the electron-donating piperidin-4-one group deactivates the pyridazine ring towards a second nucleophilic attack. This deactivation allows for the selective isolation of the mono-substituted product under controlled conditions.
1.2. The Role of the Nucleophile and Base
Piperidin-4-one is typically supplied as a hydrochloride salt to improve its stability and shelf-life. Therefore, a base is required in the reaction mixture to neutralize the acid and liberate the free secondary amine, which is the active nucleophile. The base also serves to quench the hydrochloric acid (HCl) that is generated as a byproduct of the substitution reaction.
Optimized Experimental Protocol
This protocol is a robust, self-validating procedure derived from established methodologies for the N-arylation of piperidines with chloropyridazines.[8][9] It is designed for both yield and purity, incorporating best practices for reaction control and work-up.
2.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | >98% | Sigma-Aldrich |
| Piperidin-4-one hydrochloride | C₅H₁₀ClNO | 135.59 | >97% | Combi-Blocks |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | >99.5% | Fisher Scientific |
| Isopropanol (IPA) | C₃H₈O | 60.10 | Anhydrous, >99.5% | VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Deionized Water | H₂O | 18.02 | N/A | In-house |
| Brine (sat. NaCl) | NaCl(aq) | N/A | Saturated | In-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific |
2.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (7.45 g, 50.0 mmol, 1.0 eq), piperidin-4-one hydrochloride (7.46 g, 55.0 mmol, 1.1 eq), and isopropanol (100 mL). Stir to create a suspension.
-
Base Addition: To the stirred suspension at room temperature, add triethylamine (15.3 mL, 110.0 mmol, 2.2 eq) dropwise over 5 minutes. The addition of TEA is crucial for liberating the free piperidin-4-one from its hydrochloride salt and neutralizing the HCl produced during the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 12-18 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The consumption of 3,6-dichloropyridazine (Rf ≈ 0.8) and the formation of the product (Rf ≈ 0.4) should be observed.
-
Work-up and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 75 mL) and brine (1 x 75 mL). The aqueous washes remove triethylamine hydrochloride and any remaining inorganic salts.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product as an off-white or pale yellow solid.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford this compound as a white solid.
Optimization of Critical Reaction Parameters
The efficiency of this SNAr reaction is highly dependent on a set of interdependent parameters. Understanding their interplay is key to maximizing yield and minimizing impurities.
| Parameter | Recommended Condition | Rationale & Causality |
| Nucleophile Stoichiometry | 1.1 - 1.2 equivalents | A slight excess of the piperidin-4-one salt ensures complete consumption of the limiting reagent (3,6-dichloropyridazine), driving the reaction to completion. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | A non-nucleophilic organic base is essential. At least 2.0 equivalents are required: 1.0 eq to free the amine from its salt and 1.0 eq to neutralize the generated HCl. Using 2.2 eq provides a slight excess to ensure a basic environment.[10] |
| Solvent | Isopropanol, Ethanol, or Acetonitrile | Protic solvents like isopropanol can stabilize the charged Meisenheimer intermediate, facilitating the reaction. Acetonitrile is a suitable polar aprotic alternative.[9] |
| Temperature | Reflux (80-120°C, solvent dependent) | Thermal energy is required to overcome the activation energy of the initial nucleophilic attack. Refluxing provides a stable and sufficient reaction temperature. Higher temperatures can increase the rate but may also promote the formation of the di-substituted byproduct. |
| Reaction Time | 12 - 24 hours | The reaction is not instantaneous. Monitoring by TLC is crucial to determine the point of maximum conversion and avoid unnecessary heating that could lead to side product formation. |
Troubleshooting and Side Reaction Management
4.1. Primary Side Reaction: Di-substitution
The most common side product is the di-substituted species, 1,1'-(pyridazine-3,6-diyl)bis(piperidin-4-one), formed by the reaction of a second molecule of piperidin-4-one at the remaining chlorine position.
-
Causality: Occurs if the reaction temperature is too high, the reaction time is excessively long, or a large excess of the nucleophile is used.
-
Mitigation Strategy:
-
Stoichiometric Control: Strictly limit the piperidin-4-one to 1.1-1.2 equivalents.
-
Temperature Management: Maintain the lowest effective reflux temperature. Avoid aggressive overheating.
-
Monitoring: Stop the reaction once the starting material is consumed, as determined by TLC.
-
4.2. Common Troubleshooting Scenarios
-
Low Yield:
-
Possible Cause: Incomplete reaction or insufficient base.
-
Solution: Ensure at least 2.1 equivalents of base were added. Confirm complete consumption of starting material via TLC before work-up. Ensure the reaction was maintained at a consistent reflux.
-
-
Product Contaminated with Starting Material:
-
Possible Cause: Reaction not run to completion.
-
Solution: Increase reaction time. If the reaction has stalled, a gentle increase in temperature or addition of a more polar solvent like N,N-Dimethylformamide (DMF) in small amounts could be considered, though this may also increase side products. Purification via column chromatography will be necessary.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR: Will show characteristic signals for the pyridazine aromatic protons and the aliphatic protons of the piperidone ring.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass (C₉H₁₀ClN₃O, MW: 211.65), confirming its elemental composition.
-
FT-IR Spectroscopy: A strong absorption band around 1720 cm⁻¹ is indicative of the ketone (C=O) stretch.[11]
Conclusion
The synthesis of this compound from 3,6-dichloropyridazine is a robust and scalable process rooted in the principles of nucleophilic aromatic substitution. By carefully controlling stoichiometry, temperature, and the choice of base and solvent, high yields of this valuable intermediate can be reliably achieved. This guide provides a comprehensive framework for executing this synthesis, empowering researchers to access a critical building block for the advancement of pharmaceutical research and development.
References
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Belsley, M., & Raposo, M. M. M. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Available at ResearchGate.[Link]
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Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.[Link]
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Various Authors. (2010). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Journal of American Science.[Link]
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Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. RSC Advances.[Link]
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PubChem. 1-(6-Chloropyridazin-3-yl)piperidin-4-amine. National Center for Biotechnology Information.[Link]
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Talaq, M. H., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science.[Link]
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Gakh, A. A., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry.[Link]
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Spectroscopic Characterization of 1-(6-chloropyridazin-3-yl)piperidin-4-one: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the vast array of heterocyclic compounds, those incorporating pyridazine and piperidinone scaffolds have garnered significant attention due to their diverse biological activities. This guide provides an in-depth technical overview of the spectroscopic characterization of a key intermediate, 1-(6-chloropyridazin-3-yl)piperidin-4-one.
This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is crucial for confirming the molecule's identity, purity, and stability, thereby ensuring the integrity of subsequent research and development efforts.
Caption: Numbering scheme for NMR assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the carbon-nitrogen bonds, and the aromatic ring system.
Experimental Protocol: IR
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1720 | Strong | C=O stretching (ketone) |
| ~1600-1450 | Medium | C=C and C=N stretching (pyridazine ring) |
| ~1350-1250 | Medium | C-N stretching (aromatic amine) |
| ~1200-1100 | Medium | C-N stretching (aliphatic amine) |
| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |
| ~750-700 | Medium | C-Cl stretching |
Interpretation of IR Spectrum
The most prominent feature in the IR spectrum will be the strong absorption band around 1720 cm⁻¹, which is characteristic of the C=O stretching vibration of a six-membered ring ketone. [1]The presence of the pyridazine ring will be confirmed by the C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, as well as the aromatic C-H stretching and bending modes. [2]The various C-N stretching vibrations will also be present, although they may be coupled with other vibrations and appear as a complex set of bands. The C-Cl stretch is expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule, typically producing a protonated molecular ion.
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
Tandem MS (MS/MS): To obtain structural information, perform a product ion scan on the protonated molecular ion ([M+H]⁺). This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Predicted Mass Spectrum Data
| m/z (amu) | Interpretation |
| 226.07 | [M+H]⁺ for C₉H₁₁ClN₃O (with ³⁵Cl) |
| 228.07 | [M+H]⁺ for C₉H₁₁ClN₃O (with ³⁷Cl) isotopic peak |
| Various | Fragment ions (see fragmentation pathway) |
Interpretation of Mass Spectrum and Fragmentation
The ESI mass spectrum in positive ion mode is expected to show a prominent protonated molecular ion peak at m/z 226.07 for the ³⁵Cl isotope and a smaller peak at m/z 228.07 for the ³⁷Cl isotope, with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.
The fragmentation of piperidine derivatives is often initiated at the nitrogen atom. [3][4]A plausible fragmentation pathway for this compound upon CID would involve cleavage of the piperidinone ring. Common fragmentation pathways for N-substituted piperidines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission. [3]
Caption: Plausible fragmentation pathway in ESI-MS/MS.
Conclusion
The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS provides a robust and orthogonal dataset for the unambiguous confirmation of its chemical structure. The predicted data and interpretations outlined in this guide serve as a valuable reference for researchers working with this compound and similar heterocyclic systems. By understanding the characteristic spectroscopic signatures of this molecule, scientists can ensure the quality and integrity of their materials, which is a critical prerequisite for successful research and development outcomes.
References
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Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
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Fariña, F., Martín, M. V., & Paredes, M. C. (2011). Synthesis and complete assignment of the ¹H and ¹³C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
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ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
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Zulmy, W. P., Sholihah, P. M. A., Teruna, H. Y., & Jasril, J. (2023). Interpretation of ¹H-NMR and ¹³C-NMR data for compound 8. In Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. ResearchGate. [Link]
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National Institute of Standards and Technology. (n.d.). 2-Piperidinone. In NIST Chemistry WebBook. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1981). An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. RSC Publishing. [Link]
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Kato, A. P. S., de Souza, G. H. B., & de Oliveira, D. C. R. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1277-1286. [Link]
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PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Piperidone. Retrieved from [Link]
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Gotti, C., Zoli, M., & Clementi, F. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Kato, A. P. S., de Souza, G. H. B., & de Oliveira, D. C. R. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 25(12), 2266-2274. [Link]
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PubChem. (n.d.). 1-(6-Chloropyridazin-3-yl)piperidin-4-amine. Retrieved from [Link]
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Abdel-Maksoud, M. S., El-Gamal, K. M., & El-Sayed, M. A. A. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports, 13(1), 12345. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]
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An In-Depth Technical Guide to 1-(6-chloropyridazin-3-yl)piperidin-4-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(6-chloropyridazin-3-yl)piperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details a probable synthetic pathway, explores its reactivity, and outlines established analytical methodologies for its characterization. Furthermore, this guide discusses the compound's role as a versatile scaffold in drug discovery, supported by insights into the pharmacological importance of its constituent pyridazine and piperidin-4-one moieties.
Introduction
This compound (CAS Number: 303149-95-3) is a synthetic organic compound that merges two key pharmacophores: the 6-chloropyridazine ring and a piperidin-4-one core. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active molecules.[1] Similarly, the piperidin-4-one scaffold is a versatile building block in the synthesis of numerous therapeutic agents, including those with anticancer and antiviral activities.[2] The combination of these two moieties in this compound results in a molecule with significant potential for further chemical modification and exploration in drug discovery programs.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, its key physicochemical properties can be predicted based on its structure. A summary of these calculated and expected properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 303149-95-3 | [3][4] |
| Molecular Formula | C₉H₁₀ClN₃O | Calculated |
| Molecular Weight | 211.65 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | - |
Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the reaction of 3,6-dichloropyridazine with piperidin-4-one. The greater reactivity of the chlorine atom at the 6-position of the pyridazine ring allows for selective substitution.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of piperidin-4-one hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add 3,6-dichloropyridazine (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate can be collected by filtration. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups: the reactive chloropyridazine ring and the ketone on the piperidine ring.
-
Nucleophilic Substitution on the Pyridazine Ring: The chlorine atom on the pyridazine ring is susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of substituents, such as amines, thiols, and alkoxides, to further functionalize the molecule.
-
Reactions of the Ketone: The carbonyl group of the piperidin-4-one moiety can undergo standard ketone reactions. These include reductive amination to introduce substituted amine functionalities, Wittig reactions to form exocyclic double bonds, and aldol condensations.
The differential reactivity of these two sites allows for a stepwise and controlled derivatization of the core scaffold.
Spectroscopic Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are as follows:
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and piperidine rings.
-
Pyridazine Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridazine ring.
-
Piperidine Protons: Two sets of triplets in the aliphatic region (typically δ 2.5-4.0 ppm), corresponding to the four protons adjacent to the nitrogen atom and the four protons adjacent to the carbonyl group.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyridazine Carbons: Signals in the aromatic region (typically δ 120-160 ppm) for the four carbons of the pyridazine ring. The carbons attached to chlorine and nitrogen will have characteristic chemical shifts.
-
Piperidine Carbons: A signal for the carbonyl carbon (typically δ > 200 ppm) and signals for the methylene carbons of the piperidine ring in the aliphatic region (typically δ 30-60 ppm).
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak [M].
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The pyridazine core is a key component of several approved drugs and clinical candidates with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The piperidin-4-one moiety is also a well-established pharmacophore in medicinal chemistry, contributing to favorable pharmacokinetic properties and providing a handle for further structural modifications.[2]
Derivatives of 6-chloropyridazine have been investigated as nicotinic agents, highlighting the potential for this class of compounds to interact with important biological targets. The ability to readily modify both the pyridazine and piperidine components of this compound allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery campaigns.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple points for chemical modification, making it an attractive scaffold for the development of new drug candidates. While detailed experimental data for this specific molecule is limited, its properties and reactivity can be reliably predicted based on the well-understood chemistry of its constituent pyridazine and piperidin-4-one rings. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
Visualization of Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
References
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- Singh, P., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5188.
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University of Liberty. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
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An In-Depth Technical Guide to the Reactivity and Chemical Stability of the Chloropyridazine Ring in 1-(6-chloropyridazin-3-yl)piperidin-4-one
Abstract
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles.[1][2] This guide provides a detailed examination of the reactivity and chemical stability of the chloropyridazine ring, with a specific focus on the versatile building block, 1-(6-chloropyridazin-3-yl)piperidin-4-one. We will delve into the electronic nature of the chloropyridazine ring, explore its susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and discuss its stability under various conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical potential of this important heterocyclic system.
Introduction: The Chloropyridazine Moiety in Drug Discovery
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is characterized by its π-deficient nature.[1] This electron deficiency, coupled with the presence of a halogen substituent, renders the chloropyridazine ring an exceptionally versatile synthon in the construction of complex molecular architectures. The chlorine atom serves as an excellent leaving group, enabling a wide array of functionalization reactions.[3][4]
The title compound, this compound, incorporates both the reactive chloropyridazine unit and a piperidin-4-one moiety. The piperidin-4-one fragment is another valuable pharmacophore known to be a versatile intermediate in the synthesis of various biologically active compounds.[5] The combination of these two moieties in a single molecule provides a powerful platform for the development of novel therapeutics.[6][7]
Electronic Properties and Inherent Reactivity of the Chloropyridazine Ring
The reactivity of the chloropyridazine ring is fundamentally governed by the electron-withdrawing effects of the two adjacent nitrogen atoms.[2][8] This inductive and mesomeric withdrawal of electron density makes the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles.[9][10]
Specifically, in the 3,6-disubstituted pyridazine system, the C3 and C6 positions are highly activated towards nucleophilic displacement. The presence of the chlorine atom at the 6-position further enhances the electrophilicity of this carbon, making it the primary site for nucleophilic aromatic substitution (SNAr) reactions.[4]
The piperidin-4-one substituent at the 3-position, while not directly participating in the electronic activation of the C6 position to the same extent as a strongly electron-withdrawing group, still influences the overall electronic distribution of the pyridazine ring. Its presence is crucial for modulating the physicochemical properties of the final molecule.
Key Chemical Transformations of this compound
The primary mode of reactivity for this compound involves the displacement of the chlorine atom at the C6 position. This can be achieved through two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride).[11] The high electrophilicity of the C6 position in the chloropyridazine ring facilitates this reaction with a wide range of nucleophiles.
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Navigating the Solubility Landscape of 1-(6-chloropyridazin-3-yl)piperidin-4-one: A Technical Guide for Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, influencing everything from reaction kinetics to final bioavailability. This guide focuses on 1-(6-chloropyridazin-3-yl)piperidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Given the absence of comprehensive public solubility data for this specific ketone derivative, this document provides a robust framework for its characterization. We will dissect the molecule's physicochemical properties to predict its behavior across a spectrum of common organic solvents. More critically, this guide furnishes a detailed, field-proven experimental protocol based on the gold-standard isothermal shake-flask method, empowering researchers to generate reliable, quantitative solubility data. This work is intended to serve as a practical and authoritative resource for scientists in process chemistry, formulation, and drug discovery.
Introduction: The Critical Role of Solubility
In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug product is fraught with physicochemical challenges. Among the most fundamental of these is solubility. It is a critical parameter that dictates the efficiency of synthesis, purification, and crystallization, and ultimately impacts a drug's absorption and bioavailability.[1][2]
The molecule at the center of this guide, this compound, represents a class of nitrogen-containing heterocycles that are prevalent in modern medicinal chemistry. Related structures, such as 6-chloropyridazin-3-yl derivatives, have been explored for their activity as nicotinic agents, highlighting the potential of this scaffold in drug design.[3] However, the utility of any such compound is intrinsically linked to its ability to be dissolved, processed, and formulated—a chain of events that begins with a thorough understanding of its solubility profile.
This guide addresses a notable gap in the public domain: the specific solubility data for the ketone derivative. We will therefore pivot from data reporting to enabling data generation. This document serves two primary functions: first, to provide a theoretical and predictive assessment of the compound's solubility based on its molecular structure, and second, to offer a meticulous, step-by-step experimental protocol for its empirical determination.
Physicochemical Profile and Predictive Solubility Analysis
Before embarking on experimental determination, a robust theoretical analysis of the target molecule can provide invaluable foresight, guiding solvent selection and experimental design.
Molecular Structure and Inferred Properties
While a dedicated PubChem entry for this compound is not available, its structure can be confidently inferred from its name and the structures of its close analogs, the corresponding piperidin-4-amine and piperidin-4-ol.[4][5]
-
Molecular Formula: C₉H₁₀ClN₃O
-
Molecular Weight: 211.65 g/mol
-
Structural Features:
-
Polar Moieties: The structure features a piperidinone ring with a ketone group (a hydrogen bond acceptor), a pyridazine ring with two nitrogen atoms (weak hydrogen bond acceptors), and a chloro-substituent. The presence of these polar groups suggests that the molecule is not entirely non-polar.[6]
-
Non-Polar Moieties: The carbon backbone of the piperidine ring and the chlorinated aromatic pyridazine ring contribute to its lipophilic character.
-
-
Predicted Lipophilicity (XLogP3): While not directly available, the XLogP3 for the closely related amine analog is 0.9.[4] The replacement of a primary amine with a ketone would be expected to slightly alter this value, but it suggests a molecule with a balance of hydrophilic and lipophilic characteristics.
The Principle of "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the intermolecular forces between them. The adage "like dissolves like" provides a powerful predictive tool: polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[7]
This compound is a molecule with divided loyalties. Its ketone and pyridazine nitrogens can interact with polar solvents, particularly those capable of hydrogen bonding. Conversely, its hydrocarbon and chlorinated aromatic portions will interact favorably with less polar or non-polar solvents. This duality predicts a nuanced solubility profile, where the compound will likely exhibit moderate to good solubility in a range of solvents, with extremes in polarity (e.g., water, hexane) likely being poorer solvents.
Predictive Solubility in Common Organic Solvents
The following table categorizes common laboratory solvents by their relative polarity and provides a qualitative prediction of the solubility of this compound. This serves as a starting point for experimental solvent screening.[8][9]
| Solvent | Class | Relative Polarity | Predicted Solubility | Rationale for Prediction |
| n-Hexane | Non-Polar | 0.009 | Low | Dominated by weak van der Waals forces; insufficient to break the solute's crystal lattice energy. |
| Toluene | Non-Polar Aromatic | 0.099 | Low to Medium | Aromatic π-π stacking interactions may occur with the pyridazine ring, but polarity is low. |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Medium to High | Good balance of polarity to interact with the ketone and nitrogen groups without strong hydrogen bonding. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 0.228 | Medium | Ester functionality provides polarity, but it is a weaker solvent than ketones or alcohols. |
| Acetone | Polar Aprotic | 0.355 | High | The ketone in acetone interacts favorably with the ketone in the solute. Strong dipole-dipole interactions. |
| Acetonitrile (ACN) | Polar Aprotic | 0.460 | High | High polarity and dipole moment can effectively solvate the polar regions of the molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Medium to High | Ether oxygen is a hydrogen bond acceptor, and the cyclic structure is a good solvent for many organics. |
| Isopropanol (IPA) | Polar Protic | 0.546 | Medium to High | Can act as a hydrogen bond donor to the solute's ketone and nitrogen acceptors. |
| Ethanol (EtOH) | Polar Protic | 0.654 | Medium | Similar to IPA but slightly more polar; may be slightly less effective if lipophilicity is a key driver. |
| Methanol (MeOH) | Polar Protic | 0.762 | Medium | The most polar alcohol; strong hydrogen bonding may be slightly offset by the solute's non-polar regions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Very High | A powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Very High | Similar to DMSO, a highly effective polar aprotic solvent. |
Experimental Protocol: Isothermal Shake-Flask Method
The most reliable method for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[10] Its trustworthiness stems from its direct approach: allowing a solute to reach saturation in a solvent at a constant temperature, ensuring a true equilibrium is measured.[11]
Rationale of the Method
The core principle is to create a saturated solution in the presence of excess solid solute. This ensures that the solvent has dissolved the maximum amount of the compound under the given conditions (temperature, pressure). The system is agitated for an extended period (24-48 hours) to guarantee that this equilibrium has been reached.[12] Any deviation, such as shorter incubation, risks measuring a kinetic or supersaturated value rather than the true thermodynamic solubility.[13] Subsequent analysis of the clear, saturated supernatant provides the quantitative solubility value.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the isothermal shake-flask protocol.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Detailed Step-by-Step Methodology
3.3.1 Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass flasks with screw caps
-
Thermostatically controlled orbital shaker
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
3.3.2 Protocol
-
Preparation of Slurries: Add an excess amount of solid this compound to a series of vials (e.g., add 20 mg to 2 mL of solvent). The key is to ensure undissolved solid remains visible after equilibration.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.
-
Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility) and agitate at a moderate speed (e.g., 150-200 rpm) for 24 to 48 hours. The longer time is recommended to ensure equilibrium is reached for poorly soluble compounds.[12]
-
Phase Separation: After equilibration, remove the vials and let them stand for at least 30 minutes to allow undissolved solids to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Attach a syringe filter to the syringe and discard the first ~0.2 mL of filtrate to saturate the filter membrane. Filter the remaining solution into a clean vial. This step is critical to remove any fine particulates that could interfere with analysis.[14]
-
Quantification (HPLC-UV):
-
Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile). Create a series of standards of known concentration via serial dilution. Inject these standards into the HPLC-UV system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted samples and record the peak areas.
-
-
Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the final solubility in the original solvent. Express results in mg/mL and mol/L.
Data Presentation and Application
Summarizing Quantitative Data
All experimentally determined solubility data should be presented in a clear, tabular format. This allows for easy comparison across different solvents and conditions.
Table 1: Experimental Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|
| e.g., Dichloromethane | Record Value Here | Calculate Value Here |
| e.g., Acetone | Record Value Here | Calculate Value Here |
| e.g., Acetonitrile | Record Value Here | Calculate Value Here |
| e.g., Isopropanol | Record Value Here | Calculate Value Here |
| e.g., Methanol | Record Value Here | Calculate Value Here |
| e.g., Toluene | Record Value Here | Calculate Value Here |
| e.g., n-Hexane | Record Value Here | Calculate Value Here |
Application in Drug Development
The quantitative data generated is not merely an academic exercise; it is actionable intelligence for process and formulation development:
-
Process Chemistry: High solubility in a solvent like THF or DCM might suggest its suitability for a reaction medium.
-
Crystallization: A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature (e.g., isopropanol, acetonitrile) is an ideal candidate for cooling crystallization, a primary method for API purification.[1][15]
-
Formulation: For oral dosage forms, understanding solubility in biorelevant media is the next step. However, initial solubility in solvents like ethanol can provide early clues for developing liquid formulations or for use in amorphous solid dispersion screening.
Conclusion
While direct, quantitative solubility data for this compound remains elusive in public literature, this guide demonstrates that a lack of data is a challenge, not a barrier. Through a systematic analysis of its molecular structure, we have established a predictive framework for its behavior in common organic solvents. More importantly, we have provided a comprehensive, trustworthy, and detailed experimental protocol that enables any competent laboratory to generate high-quality, quantitative solubility data. By bridging the gap between theoretical prediction and empirical validation, this guide empowers researchers to make informed, data-driven decisions, accelerating the development of promising molecules into effective medicines.
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The Emerging Therapeutic Potential of the 1-(6-Chloropyridazin-3-yl)piperidin-4-one Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of generating new therapeutic agents. The 1-(6-chloropyridazin-3-yl)piperidin-4-one scaffold represents a compelling example of this molecular hybridization strategy. This core structure synergistically combines the pyridazine ring, a π-deficient aromatic heterocycle known for its diverse biological activities, with the versatile piperidin-4-one moiety, a common constituent in numerous bioactive compounds.[1][2] The inherent physicochemical properties of this scaffold, including its hydrogen bonding capacity and potential for diverse functionalization, make it an attractive starting point for the development of novel therapeutics targeting a range of diseases.
The pyridazine nucleus, with its two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, contributing to advantageous biological and physicochemical properties.[1] Pyridazine derivatives have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4][5] The piperidine ring, a ubiquitous N-heterocycle in pharmaceuticals, offers a flexible yet constrained conformation that can be tailored to interact with specific biological targets.[6][7] The amalgamation of these two moieties in the this compound scaffold presents a unique opportunity to explore novel chemical space and unlock new therapeutic potentials.
This technical guide provides an in-depth exploration of the known and potential biological activities of the this compound scaffold. We will delve into its promising anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental evidence and mechanistic insights. Furthermore, this guide will present detailed synthetic protocols and bioassay methodologies to empower researchers in their pursuit of novel drug candidates based on this versatile core.
Anticancer Activity: Targeting Key Pathways in Oncology
The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. The inherent properties of the pyridazine ring, in particular, have been leveraged to design inhibitors of critical cancer-related targets.
Mechanism of Action: PARP-1 Inhibition and Apoptosis Induction
A significant body of research points towards the potential of pyridazine-containing compounds to act as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] PARP-1 is a key enzyme in the base excision repair (BER) pathway, a crucial mechanism for repairing single-strand DNA breaks.[1] Inhibition of PARP-1 in cancer cells, particularly those with deficiencies in other DNA repair mechanisms (e.g., BRCA mutations), leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1]
Derivatives of the 1-(6-chloropyridazin-3-yl) moiety have been shown to induce apoptosis in cancer cells.[1] This programmed cell death is often mediated through the modulation of key apoptotic proteins such as p53, BAX, and caspases.[1] The combination of PARP-1 inhibition and apoptosis induction presents a powerful dual-action strategy for cancer therapy.
Caption: Proposed mechanism of anticancer activity.
Experimental Protocol: In Vitro Anticancer Activity Screening
A standard methodology to assess the anticancer potential of novel this compound derivatives involves screening against a panel of human cancer cell lines.
1. Cell Culture:
- Culture human cancer cell lines (e.g., HT29 for colon cancer, MDA-MB-468 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[8]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
- Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
- Solubilize the formazan crystals with DMSO or another suitable solvent.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
3. Apoptosis Assay (Annexin V-FITC/PI Staining):
- Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on the this compound scaffold are emerging, general trends can be inferred from related pyridazine and piperidinone derivatives. Modifications at the C-5 and C-6 positions of the pyridazine ring, as well as substitutions on the piperidine nitrogen, have been shown to significantly influence biological activity.[9] For instance, the introduction of lipophilic groups at the C-5 position of the pyridazine ring can enhance acetylcholinesterase inhibitory activity.[9]
| Compound Series | Modification | Observed Activity | Reference |
| Pyridazinophenyl conjugates | Aromatic ketone hybrids | Higher anticancer activity | [1] |
| Pyridazinophenyl conjugates | Benzyloxyphenylethanone hybrids | Moderate anticancer activity | [1] |
| Pyridazinophenyl conjugates | Thiazolidine-2,4-dione hybrid | Lower anticancer activity | [1] |
Antimicrobial Activity: A Scaffold for Combating Infectious Diseases
The this compound scaffold also holds promise in the development of novel antimicrobial agents. Both the pyridazine and piperidinone moieties have independently been associated with antibacterial and antifungal properties.[4][10][11]
Potential Mechanisms of Antimicrobial Action
The precise mechanisms by which this scaffold exerts its antimicrobial effects are still under investigation. However, potential targets include:
-
Cell Wall Synthesis Inhibition: The piperidin-4-one core may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Enzyme Inhibition: The pyridazine ring could interact with and inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.
-
Membrane Disruption: The overall lipophilicity and charge distribution of the molecule could lead to the disruption of the microbial cell membrane integrity.
Caption: Workflow for antimicrobial drug discovery.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
1. Bacterial and Fungal Strains:
- Utilize a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[10]
2. Disk Diffusion Assay:
- Prepare agar plates inoculated with the microbial strains.
- Impregnate sterile paper disks with a known concentration of the test compounds.
- Place the disks on the agar surface and incubate under appropriate conditions.
- Measure the diameter of the zone of inhibition around each disk to assess the antimicrobial activity.[10]
3. Minimum Inhibitory Concentration (MIC) Determination:
- Perform a broth microdilution assay in 96-well plates.[10]
- Prepare serial dilutions of the test compounds in a suitable broth medium.
- Inoculate each well with a standardized microbial suspension.
- Incubate the plates and determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.[10]
| Compound Type | Target Organism | Activity | Reference |
| Piperidin-4-one derivatives | S. aureus, E. coli, B. subtilis | Good antibacterial activity | [10] |
| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, M. canis, C. albicans | Significant antifungal activity | [10] |
| Pyrano[2,3-c]pyridazine derivatives | Gram-positive and Gram-negative bacteria, Fungi | Strong antimicrobial activity | [11] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. The pyridazinone core, a key component of our scaffold, has been identified as a promising structure for the development of anti-inflammatory drugs with potentially reduced side effects compared to traditional NSAIDs.[3]
Targeting Pro-inflammatory Mediators
The anti-inflammatory effects of pyridazinone derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 can reduce the production of prostaglandins, which are key mediators of inflammation and pain.
-
Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and IL-8.[12]
Experimental Protocol: In Vitro Anti-inflammatory Assays
1. Inhibition of Albumin Denaturation:
- This assay serves as a preliminary screen for anti-inflammatory activity.
- A solution of bovine serum albumin is heated to induce denaturation.
- The test compounds are added to assess their ability to inhibit this denaturation, which is measured spectrophotometrically.[13]
2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay:
- This assay evaluates the ability of a compound to stabilize the lysosomal membrane, which is crucial in the inflammatory process.
- HRBCs are subjected to hypotonic stress to induce hemolysis.
- The ability of the test compounds to prevent this hemolysis is measured by monitoring the release of hemoglobin.[13]
3. Measurement of Pro-inflammatory Cytokine Production:
- Human primary macrophages or other relevant immune cells are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8).[12]
- The cells are co-treated with the test compounds.
- The levels of cytokines in the cell culture supernatant are quantified using ELISA (Enzyme-Linked Immunosorbent Assay).[12]
Synthesis of the this compound Scaffold
The synthesis of the core scaffold and its derivatives typically involves a nucleophilic substitution reaction between 3,6-dichloropyridazine and a suitable piperidin-4-one derivative.
General Synthetic Procedure
A common synthetic route involves the reaction of 3,6-dichloropyridazine with 4-piperidone hydrochloride monohydrate in the presence of a base, such as triethylamine or potassium carbonate, in a suitable solvent like isopropanol or acetonitrile. The reaction mixture is typically heated under reflux to drive the reaction to completion.
Caption: General synthesis of the core scaffold.
Further diversification of the scaffold can be achieved by modifying the piperidin-4-one ring, for example, through reactions at the ketone functionality or by introducing substituents at other positions on the ring.
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The amalgamation of the biologically active pyridazine and piperidinone moieties provides a rich chemical space for exploration. The demonstrated potential in the fields of oncology, infectious diseases, and inflammation underscores the importance of continued research into this scaffold.
Future efforts should focus on:
-
Elucidation of specific molecular targets and mechanisms of action.
-
Comprehensive structure-activity relationship studies to guide the rational design of more potent and selective derivatives.
-
In vivo evaluation of lead compounds to assess their efficacy and pharmacokinetic profiles.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of novel drug candidates based on the this compound core, ultimately contributing to the advancement of human health.
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Kus, C., et al. (2018). Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Acta Chimica Slovenica, 65(4), 932-938. [Link]
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Patel, H., et al. (2021). Design, synthesis, and biological evaluation of N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides as anti‐inflammatory agents. Drug Development Research, 82(5), 685-701. [Link]
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Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]
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Küçükgüzel, Ş. G., et al. (2018). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 11(7), 1085-1096. [Link]
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Melkior, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(14), 2241-2253. [Link]
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Li, Z., et al. (2007). Study on the synthesis and bioactivity of pyridazinone derivatives. Chinese Journal of Chemistry, 25(10), 1509-1513. [Link]
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Arulraj, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5183. [Link]
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Kumar, A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6010. [Link]
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Asif, M., & Imran, M. (2019). Analgesic Activity of 6-(p-Chlorophenyl)-4-Substituted-Benzylidene tetrahydropyridazin-3(2H)-One. Acta Scientific Pharmaceutical Sciences, 3(6), 48-52. [Link]
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Al-Ghorbani, M., et al. (2018). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 23(11), 2931. [Link]
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Gökçe, M., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Pharmaceuticals, 15(10), 1254. [Link]
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Oniga, S., et al. (2018). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. Molecules, 23(11), 2758. [Link]
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An In-Depth Technical Guide to the In Silico ADMET Profile of 1-(6-chloropyridazin-3-yl)piperidin-4-one
Section 1: Executive Summary
This technical guide provides a comprehensive in silico evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel chemical entity, 1-(6-chloropyridazin-3-yl)piperidin-4-one. In the landscape of modern drug discovery, the early identification of potential pharmacokinetic and safety liabilities is paramount to de-risking candidates and reducing late-stage attrition.[1][2] Computational toxicology and pharmacokinetics offer a rapid, resource-efficient paradigm for this initial assessment.[3][4] This document outlines a validated, multi-tool workflow, presenting predicted data and expert interpretation to construct a holistic ADMET profile for the target compound. Our analysis indicates that this compound exhibits promising drug-like characteristics, including good predicted intestinal absorption and aqueous solubility. However, potential liabilities have been identified, including possible inhibition of key metabolic enzymes and predicted toxicity endpoints that warrant further investigation. This guide serves as a foundational resource for researchers, enabling informed decisions for the subsequent stages of experimental validation and lead optimization.
Section 2: Introduction
The Target Compound: this compound
The subject of this investigation is this compound. Its two-dimensional structure and canonical SMILES (Simplified Molecular Input Line Entry System) representation are provided below, which serve as the direct input for all computational models.
-
Chemical Structure:
-
(A 2D image would be placed here in a formal whitepaper)
-
-
Canonical SMILES: O=C1CCN(CC1)c2ccc(Cl)nn2
-
Molecular Formula: C₉H₁₀ClN₃O
-
Molecular Weight: 211.65 g/mol
The Imperative of Early ADMET Profiling
A significant percentage of drug candidates historically failed in late-stage clinical trials due to undesirable pharmacokinetic properties or unforeseen toxicity.[5] This high attrition rate incurs substantial financial and temporal costs. The modern drug discovery paradigm has therefore shifted towards a "fail early, fail cheap" strategy, where ADMET properties are evaluated at the earliest stages of the process.[1][6] Integrating these assessments allows for the prioritization of compounds that possess a balanced profile of potency, safety, and developability.
The Role of In Silico Methodologies
In silico ADMET prediction leverages sophisticated computational models to forecast the behavior of a chemical entity within a biological system.[7] These models, often built using machine learning algorithms trained on large datasets of experimental results, translate a molecule's structure into a profile of its likely ADMET characteristics.[8][9] The primary advantage of this approach is its ability to rapidly screen virtual compounds before their synthesis, thereby guiding medicinal chemistry efforts and minimizing the reliance on resource-intensive in vitro and in vivo experiments.[1][10][11]
Section 3: A Unified Computational Workflow for ADMET Prediction
Rationale for Tool Selection
To ensure a robust and comprehensive analysis, a consensus approach employing multiple, well-regarded computational tools is recommended.[1] This strategy mitigates the biases inherent in any single algorithm or dataset. For this guide, we have selected a suite of freely accessible, validated web servers that are widely used in the scientific community.[5][12]
-
pkCSM: This platform uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties, offering a broad initial screen.[13][14][15]
-
ProTox-II: This server specializes in toxicity prediction, incorporating molecular similarity, pharmacophores, and machine-learning models to predict diverse toxicological endpoints with high confidence.[16][17][18][19]
-
SwissADME: This tool is excellent for predicting physicochemical properties, drug-likeness, and pharmacokinetic parameters, providing a user-friendly interface and insightful graphical outputs.
Experimental Protocol: General Workflow
The following step-by-step protocol details the standardized procedure used to generate the data in this guide.
-
Input Preparation: Obtain the canonical SMILES string for the target compound: O=C1CCN(CC1)c2ccc(Cl)nn2.
-
Platform Submission:
-
Navigate to the pkCSM prediction web server. Paste the SMILES string into the input field and submit for a full ADMET property evaluation.
-
Navigate to the ProTox-II web server.[20] Input the SMILES string to generate a comprehensive toxicity report.
-
Navigate to the SwissADME web server. Paste the SMILES string and execute the prediction.
-
-
Data Aggregation: Collate the output from all platforms into a centralized spreadsheet. Note the units and the nature of the prediction (e.g., regression value, classification).
-
Consensus Analysis: For parameters predicted by multiple tools, compare the values. A consensus in prediction lends higher confidence. Discrepancies should be noted as areas requiring more stringent experimental validation.
-
Reporting: Summarize all quantitative data in structured tables and interpret the findings within the context of drug development benchmarks.
Section 4: Physicochemical Properties and Drug-Likeness
The foundational physicochemical properties of a molecule govern its behavior in both formulation and physiological environments. Drug-likeness rules, such as Lipinski's Rule of Five, provide an empirical filter to identify compounds with a higher probability of being orally bioavailable.
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Parameter | Predicted Value | Interpretation | Source |
| Molecular Weight | 211.65 g/mol | Ideal (<500) | SwissADME |
| LogP (Consensus) | 1.35 | Optimal lipophilicity (<5) | SwissADME, pkCSM |
| H-Bond Acceptors | 3 | Good (<10) | SwissADME |
| H-Bond Donors | 0 | Good (<5) | SwissADME |
| Molar Refractivity | 56.10 | Within typical range | SwissADME |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | Good potential for cell permeability (<140 Ų) | SwissADME |
| Aqueous Solubility (LogS) | -2.10 | Soluble | pkCSM |
| Lipinski's Rule of Five Violations | 0 | High drug-likeness | SwissADME |
Interpretation: The compound demonstrates an excellent drug-like profile. All key parameters fall well within the established guidelines for orally available drugs. The predicted aqueous solubility is a significant advantage, as poor solubility can be a major hurdle in drug development.[21]
Section 5: Pharmacokinetic Profile Prediction (ADME)
Absorption
Effective absorption, typically from the gastrointestinal tract, is the first critical step for an orally administered drug.[22] Key predictive indicators include intestinal absorption, cell permeability (modeled by Caco-2 assays), and interaction with efflux pumps like P-glycoprotein (P-gp).[21]
Table 2: Predicted Absorption Properties
| Parameter | Predicted Value | Interpretation | Source |
| Human Intestinal Absorption (% Absorbed) | 93.1% | High absorption expected | pkCSM |
| Caco-2 Permeability (logPapp) | 0.53 | Moderate to high permeability | pkCSM |
| P-glycoprotein Substrate | No | Low risk of efflux from target cells | pkCSM |
| P-glycoprotein I Inhibitor | Yes | Potential for drug-drug interactions | pkCSM |
| P-glycoprotein II Inhibitor | No | No predicted inhibition of this isoform | pkCSM |
Distribution
Distribution describes how a drug spreads throughout the body's tissues and fluids. Key parameters include the volume of distribution (VDss), the extent of binding to plasma proteins (PPB), and the ability to cross the blood-brain barrier (BBB).
Table 3: Predicted Distribution Properties
| Parameter | Predicted Value | Interpretation | Source |
| Volume of Distribution (VDss) (log L/kg) | -0.04 | Primarily distributed in total body water | pkCSM |
| Fraction Unbound (Human) | 0.284 | Moderate plasma protein binding | pkCSM |
| BBB Permeability (logBB) | -0.46 | Predicted to cross the BBB | pkCSM |
| CNS Permeability (logPS) | -1.97 | Poorly penetrates the CNS | pkCSM |
Interpretation: The predicted VDss suggests that the drug will distribute evenly in total body water rather than accumulating in tissues. The compound is predicted to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS) but a potential liability for peripherally acting drugs.[23][24][25] However, the CNS permeability (logPS) value is low, suggesting that while it can cross the BBB, its rate of penetration may be limited. This duality requires careful consideration based on the intended therapeutic target.
Metabolism
Metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is the process of biotransformation that facilitates drug elimination.[10][26] Predicting interactions with CYP enzymes is vital for anticipating a drug's metabolic stability and its potential to cause DDIs.[6]
Table 4: Predicted Metabolic Properties
| Parameter | Predicted Value | Interpretation | Source |
| CYP2D6 Substrate | No | Not metabolized by CYP2D6 | pkCSM |
| CYP3A4 Substrate | Yes | Likely metabolized by CYP3A4 | pkCSM |
| CYP1A2 Inhibitor | No | Low risk of DDIs via this isoform | pkCSM |
| CYP2C19 Inhibitor | No | Low risk of DDIs via this isoform | pkCSM |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions | pkCSM |
| CYP2D6 Inhibitor | No | Low risk of DDIs via this isoform | pkCSM |
| CYP3A4 Inhibitor | No | Low risk of DDIs via this isoform | pkCSM |
Interpretation: The compound is predicted to be a substrate for CYP3A4, the most abundant and important drug-metabolizing enzyme. This suggests that its clearance will likely be mediated by this pathway. Critically, it is also predicted to be an inhibitor of CYP2C9. This is a significant flag for potential DDIs with drugs metabolized by CYP2C9 (e.g., warfarin, ibuprofen).
Excretion
Excretion is the final removal of the drug and its metabolites from the body. Total clearance (CLTOT) is a key pharmacokinetic parameter that determines the dosing rate required to maintain steady-state concentrations.
Table 5: Predicted Excretion Properties
| Parameter | Predicted Value | Interpretation | Source |
| Total Clearance (log ml/min/kg) | 0.35 | Moderate clearance rate | pkCSM |
| Renal OCT2 Substrate | No | Not likely excreted via the OCT2 transporter | pkCSM |
Interpretation: The predicted total clearance is moderate, suggesting a reasonable half-life. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), indicating that active renal secretion via this pathway is unlikely to be a major route of elimination.
Section 6: Toxicity Profile Prediction
Early identification of toxicity is one of the most impactful applications of computational modeling.[3][4][27] The following section details predictions for key toxicological endpoints.
Experimental Protocol: Toxicity Prediction with ProTox-II
-
Input: Navigate to the ProTox-II web server and submit the SMILES string O=C1CCN(CC1)c2ccc(Cl)nn2.
-
Execution: Initiate the prediction. The server compares the input structure to its database and applies various models, including those for organ toxicity, toxicological endpoints, and toxicity pathways.[16][17]
-
Data Extraction: Record the predicted toxicity class (based on the Globally Harmonized System), the LD50 value, and the probability scores for specific endpoints like hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity.
-
Analysis: Evaluate the predicted toxicity class and LD50 as a measure of acute toxicity. Assess the probabilities for specific endpoints, where higher probabilities indicate a greater risk that should be prioritized for experimental follow-up.
Table 6: Predicted Toxicological Endpoints
| Parameter | Predicted Value | Confidence Score | Interpretation | Source |
| Oral Toxicity (LD50) | 700 mg/kg | - | Class 4: Harmful if swallowed | ProTox-II |
| Hepatotoxicity | Active | 0.69 | Likely to be hepatotoxic | ProTox-II |
| Carcinogenicity | Inactive | 0.78 | Unlikely to be carcinogenic | ProTox-II |
| Immunotoxicity | Active | 0.81 | Likely to be immunotoxic | ProTox-II |
| Mutagenicity (Ames) | Inactive | 0.72 | Unlikely to be mutagenic | ProTox-II |
| Cytotoxicity | Active | 0.60 | Likely to be cytotoxic | ProTox-II |
| hERG Inhibition | Blocker (Threshold >10µM) | - | Weak hERG inhibitor predicted | pkCSM |
Interpretation: The compound is predicted to have moderate acute oral toxicity. More concerning are the predictions of hepatotoxicity , immunotoxicity , and cytotoxicity , all with moderate to high confidence scores. The bacterial reverse mutation (Ames) test is predicted to be negative, suggesting a low risk of mutagenicity, which is a crucial hurdle for any drug candidate.[28][29][30] Cardiotoxicity, often mediated by the blockade of the hERG potassium channel, is a leading cause of drug withdrawal.[31][32][33] The prediction of weak hERG inhibition suggests a lower, but not negligible, risk that must be confirmed with in vitro patch-clamp assays.
Section 7: Integrated ADMET Profile Summary and Recommendations
This section consolidates the key findings into a single, at-a-glance summary to facilitate a balanced assessment of the compound's potential.
Table 7: Consolidated In Silico ADMET Profile
| Category | Parameter | Prediction | Potential Implication |
| Physicochemical | Drug-Likeness | Favorable | High probability of oral bioavailability. |
| Absorption | Intestinal Absorption | High | Excellent uptake from the GI tract. |
| P-gp Substrate | No | Low risk of cellular efflux. | |
| Distribution | BBB Permeability | Yes | Suitable for CNS targets; potential off-target effects for peripheral drugs. |
| Metabolism | CYP3A4 Substrate | Yes | Clearance pathway identified. |
| CYP2C9 Inhibitor | Yes | High risk of drug-drug interactions. | |
| Toxicity | Mutagenicity (Ames) | Inactive | Favorable safety profile. |
| hERG Inhibition | Weak | Moderate risk of cardiotoxicity. | |
| Hepatotoxicity | Active | High risk of liver injury. | |
| Immunotoxicity | Active | High risk of immune system effects. |
Expert Analysis and Recommendations:
-
Strengths: The compound exhibits an excellent physicochemical profile, high predicted oral absorption, and a low likelihood of being a mutagen. These are strong foundational properties for a drug candidate. Its ability to cross the BBB could be a major advantage if targeting the CNS.
-
Liabilities: The primary concerns identified through this in silico analysis are significant.
-
Drug-Drug Interactions: The predicted inhibition of both P-glycoprotein and the CYP2C9 enzyme represents a substantial risk for DDIs. This could severely complicate its clinical use.
-
Organ Toxicity: The predictions for hepatotoxicity and immunotoxicity are major red flags. Drug-induced liver injury (DILI) is a leading cause of drug failure and market withdrawal.[17]
-
-
Recommendations for Next Steps: Based on this profile, the following experimental validations are strongly recommended to confirm or refute the in silico predictions before committing further resources:
-
Priority 1 (Safety):
-
Priority 2 (Pharmacokinetics):
-
Perform in vitro CYP inhibition assays, focusing on CYP2C9, to quantify the inhibitory potential (IC50).
-
Use Caco-2 cell monolayers to experimentally measure permeability and determine if the compound is a P-gp inhibitor.[21]
-
-
Section 8: Conclusion
The in silico ADMET profile of this compound reveals a molecule with a classic "double-edged sword" profile. It possesses a highly favorable drug-like foundation with excellent absorption characteristics, making it an attractive starting point. However, this is counterbalanced by significant, computationally-predicted liabilities in metabolism (DDI potential) and safety (hepatotoxicity and immunotoxicity). This technical guide demonstrates the power of a structured, multi-tool in silico approach to rapidly identify both the promise and the potential pitfalls of a novel chemical entity, providing a clear and rational roadmap for subsequent experimental investigation.
Section 9: References
-
Garg, P., & Verma, J. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling, 46(1), 289–297. [Link]
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Zhang, M., et al. (2017). In silico prediction of hERG potassium channel blockage by chemical category approaches. RSC Advances, 7(13), 7548-7557. [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]
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Dulsat, J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 776. [Link]
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Cai, C., et al. (2023). In silico prediction of hERG blockers using machine learning and deep learning approaches. Journal of Applied Toxicology, 43(9), 1335-1348. [Link]
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Singh, S. (2023). Advances in Computational Modelling of Drug Absorption: Enhancing Drug Development and Bioavailability. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
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Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257-W263. [Link]
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Sosnin, S., et al. (2018). Integrated in silico approaches for the prediction of Ames test mutagenicity. Journal of Cheminformatics, 10(1), 1-13. [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]
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Kirchmair, J., et al. (2015). Predicting drug metabolism: experiment and/or computation?. Nature Reviews Drug Discovery, 14(6), 387-404. [Link]
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An In-Depth Technical Guide to the Medicinal Chemistry of 1-(6-chloropyridazin-3-yl)piperidin-4-one Derivatives
Abstract
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4] This technical guide focuses on the 1-(6-chloropyridazin-3-yl)piperidin-4-one core, a versatile building block for the development of novel therapeutic agents. We will dissect the synthesis of this core, explore strategic derivatization points, analyze the resulting structure-activity relationships (SAR), and outline robust protocols for pharmacological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.
Introduction: The Pyridazine Scaffold in Drug Discovery
Heterocyclic compounds form the bedrock of modern pharmacology. Among them, the pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, has earned the moniker of a "wonder nucleus" due to the diverse biological activities of its derivatives.[1][4][5] These compounds have been successfully developed as anti-inflammatory, anti-cancer, antimicrobial, and cardiovascular agents.[6][7][8]
The this compound scaffold represents a highly strategic starting point for library synthesis. It synergistically combines three key pharmacophoric elements:
-
The Pyridazine Ring: An electron-deficient system that serves as a versatile interaction hub with biological targets.
-
The Piperidin-4-one Moiety: A non-aromatic, saturated heterocycle that provides a three-dimensional structural element and a ketone functional group amenable to a wide array of chemical transformations.
-
The C6-Chloro Substituent: A reactive handle that serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the primary point of diversification.[9]
This guide provides a comprehensive exploration of this scaffold, detailing the chemical logic behind its derivatization and the methodologies to assess the therapeutic potential of the resulting compounds.
Synthesis and Properties of the Core Scaffold
The successful exploration of any chemical series begins with a robust and scalable synthesis of the core structure. The preparation of this compound is typically achieved via a nucleophilic aromatic substitution reaction.
Synthetic Protocol: Synthesis of this compound
The differential reactivity of the two chlorine atoms on the starting material, 3,6-dichloropyridazine, is the cornerstone of this synthesis. The C6-position is more electron-deficient and thus more susceptible to nucleophilic attack than the C3-position.
Experimental Protocol:
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF), add piperidin-4-one hydrochloride monohydrate (1.0-1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5-3.0 eq), to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the title compound as a solid.
Diagram of Core Synthesis Workflow
Caption: Workflow for the synthesis of the core scaffold.
Key Strategies for Derivatization
The therapeutic utility of the core scaffold is unlocked through systematic chemical modification. The two primary sites for diversification are the C6-position of the pyridazine ring and the C4-ketone of the piperidine ring.
Modification at the C6-Position: Leveraging SNAr Chemistry
The C6-chloro group is the principal site for introducing diversity. Its replacement can profoundly influence target affinity, selectivity, and pharmacokinetic properties.
Causality: The electron-withdrawing nature of the pyridazine nitrogens makes the C6-position highly electrophilic, facilitating the addition-elimination mechanism of SNAr with a wide range of nucleophiles.
Common Nucleophiles and Resulting Structures:
-
N-Nucleophiles (Amines, Anilines, Heterocycles): Reaction with various amines is a robust method to install groups that can act as hydrogen bond donors or acceptors, or carry a positive charge at physiological pH. This is a well-established strategy for creating potent inhibitors for various targets.[10]
-
O-Nucleophiles (Alcohols, Phenols): Forms ether linkages, allowing for the introduction of aryl groups that can engage in π-stacking interactions or aliphatic chains to probe lipophilic pockets.
-
S-Nucleophiles (Thiols): Generates thioethers, which are often more metabolically stable than the corresponding ethers and can serve as effective hydrogen bond acceptors.
-
C-Nucleophiles (Cross-Coupling): While less common than SNAr for this specific transformation, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can be employed to form C-C bonds, directly attaching aryl or alkynyl moieties.[11]
Experimental Protocol: General Procedure for SNAr with an Amine
-
Reaction Setup: In a microwave vial or sealed tube, dissolve this compound (1.0 eq) and the desired amine (1.2-2.0 eq) in a polar aprotic solvent like DMF or 1,4-dioxane.
-
Catalyst/Base (if needed): For less reactive amines (e.g., anilines), a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) may be required (Buchwald-Hartwig amination). For most aliphatic amines, heating alone is sufficient.
-
Reaction Conditions: Heat the reaction mixture, either conventionally (80-150 °C) or via microwave irradiation (120-180 °C), until the starting material is consumed.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by flash chromatography or preparative HPLC to isolate the desired product.
Modification at the Piperidin-4-one Ketone
The ketone at the C4-position is a versatile functional group that allows for the introduction of diverse substituents, altering the molecule's steric profile, polarity, and interaction capabilities.
Key Transformations:
-
Reductive Amination: This is one of the most powerful reactions at this position. The ketone is reacted with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)3). This introduces a new basic center and a vector for further structural elaboration.
-
Reduction to Hydroxyl: Treatment with a reducing agent like sodium borohydride (NaBH4) cleanly reduces the ketone to a secondary alcohol.[12] This transformation converts a hydrogen bond acceptor (ketone) into a functional group that can both donate and accept hydrogen bonds, which can be critical for target engagement.
-
Wittig/Horner-Wadsworth-Emmons Reaction: Allows for the formation of a C=C double bond, introducing rigid, planar substituents.
-
Grignard/Organolithium Addition: Enables the formation of tertiary alcohols and the introduction of new carbon-based substituents directly onto the piperidine ring.
Diagram of Derivatization Strategies
Caption: Primary diversification points on the core scaffold.
Structure-Activity Relationship (SAR) Analysis
Systematic derivatization enables the development of a clear SAR, guiding the optimization of lead compounds. While the specific SAR is target-dependent, general principles can be inferred from the broad utility of pyridazine derivatives.
Key SAR Insights:
-
The C6-Substituent: The nature of the group replacing the chlorine is often a primary determinant of potency and selectivity. Small, hydrogen-bonding groups (e.g., substituted anilines, small heterocycles) are frequently found to interact with key residues in enzyme active sites or receptor binding pockets.[10]
-
The Piperidine Moiety: Modifications at the C4-position primarily influence solubility, cell permeability, and interactions with solvent-exposed regions of the target. Introducing a basic amine via reductive amination often improves aqueous solubility and can form a crucial salt-bridge interaction with an acidic residue (e.g., Asp, Glu) on the target protein.[13]
-
Bioisosteric Replacement: Replacing the pyridazine core with other diazines (e.g., pyrimidine) or the chlorine atom with bioisosteres like -CF3 or -CN can fine-tune electronic properties and metabolic stability.[14][15][16]
Table 1: Hypothetical SAR Summary for a Kinase Target
| Position of Modification | Substituent Type | General Effect on Activity | Rationale |
| C6-Pyridazine | Small, substituted anilines (e.g., 3-methoxyaniline) | High Potency | Forms key hydrogen bonds and hydrophobic interactions in the hinge region. |
| Bulky alkyl groups | Decreased Potency | Steric clash within the ATP binding pocket. | |
| Unsubstituted piperazine | Moderate Potency | Good hydrogen bond acceptor, improves solubility. | |
| C4-Piperidine | Reductive amination with dimethylamine | Improved Potency & Solubility | Basic nitrogen can form salt bridge; improved physicochemical properties. |
| Reduction to -OH group | Variable Effect | May introduce beneficial H-bond or an unfavorable steric interaction. | |
| Wittig reaction (e.g., =CH-Ph) | Decreased Potency | Loss of H-bond acceptor and introduction of rigid, potentially clashing group. |
Pharmacological Evaluation Workflow
Once a library of derivatives has been synthesized, a systematic screening cascade is required to identify promising candidates.
In Vitro Primary Screening
Objective: To determine the direct interaction of the compounds with the purified biological target (e.g., enzyme, receptor).
Protocol Example: Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Compound Plating: Serially dilute compounds in DMSO and dispense into a 384-well assay plate.
-
Kinase Reaction: Add the target kinase, the appropriate substrate (e.g., a peptide), and ATP to initiate the enzymatic reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: The light output is directly proportional to kinase activity. Calculate IC50 values by plotting the percent inhibition against the compound concentration.
Secondary and Cellular Assays
Objective: To confirm on-target activity in a more biologically relevant context and assess broader cellular effects.
-
Cellular Target Engagement: Assays like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target within intact cells.
-
Functional Cellular Assays: Measure the downstream consequences of target modulation. For an anti-cancer agent targeting a proliferation pathway, a cell viability assay (e.g., CellTiter-Glo®, MTT) is crucial. For an anti-inflammatory compound, one might measure the inhibition of cytokine release (e.g., TNF-α, IL-6) from stimulated immune cells using ELISA.[6]
-
Selectivity Profiling: Screen promising compounds against a panel of related targets (e.g., a kinase panel) to determine their selectivity profile, which is critical for minimizing off-target toxicity.
Diagram of a Typical Screening Cascade
Caption: A streamlined workflow for drug discovery.
Conclusion and Future Outlook
The this compound scaffold is a validated and highly fruitful starting point for medicinal chemistry campaigns. Its straightforward synthesis and the presence of two distinct, chemically tractable handles for diversification allow for the rapid exploration of chemical space. The rich history of pyridazine derivatives in pharmacology provides a strong foundation for developing novel agents against a multitude of diseases.[3][6][17]
Future efforts will likely involve the integration of computational chemistry for more rational, structure-based design and the application of novel synthetic methodologies, such as late-stage functionalization, to further expand the accessible diversity of this remarkable scaffold.
References
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Literature review of synthetic routes to substituted pyridazinyl-piperidinones
An In-Depth Technical Guide to the Synthetic Routes of Substituted Pyridazinyl-Piperidinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of pyridazine and piperidinone rings creates a heterocyclic scaffold of significant interest in medicinal chemistry, appearing in a range of biologically active molecules. The pyridazinone moiety, an electron-deficient diazine, offers unique hydrogen bonding capabilities and metabolic stability, while the piperidinone core provides a three-dimensional structural element crucial for modulating pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive review of the primary synthetic strategies for accessing substituted pyridazinyl-piperidinones. It is designed for researchers and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for each approach. We will explore two principal retrosynthetic disconnections: the sequential annulation of the pyridazinone ring onto a piperidinone precursor and the convergent coupling of pre-functionalized pyridazine and piperidinone cores via modern synthetic methodologies. Each strategy is illustrated with detailed workflows, mechanistic insights, and actionable experimental protocols, underpinned by authoritative references from the primary literature.
Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with an estimated 59% of FDA-approved small-molecule drugs featuring at least one such ring. Among these, the pyridazine and piperidine motifs are particularly prominent. Pyridazine and its oxidized form, pyridazinone, are present in compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Their unique electronic structure, characterized by two adjacent nitrogen atoms, imparts a significant dipole moment and the ability to act as both hydrogen bond donors and acceptors, which is highly advantageous for molecular recognition at biological targets.[3]
The piperidinone ring, a saturated nitrogen heterocycle containing a ketone, is a versatile building block in medicinal chemistry.[4] It serves as a conformationally restricted scaffold that can be readily substituted to orient functional groups in precise three-dimensional space, enabling fine-tuning of a molecule's affinity and selectivity for its target. The combination of these two rings into a single pyridazinyl-piperidinone entity creates a powerful pharmacophore that has been explored for various therapeutic applications. This guide will serve as a detailed roadmap for the chemical synthesis of this important molecular architecture.
Retrosynthetic Analysis
The construction of the pyridazinyl-piperidinone core can be approached from two fundamentally different strategic directions. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the route. The two primary retrosynthetic disconnections are illustrated below.
Caption: Primary retrosynthetic disconnections for the pyridazinyl-piperidinone scaffold.
-
Strategy 1 (Sequential Annulation): This approach involves the construction of the pyridazinone ring onto a pre-existing, functionalized piperidinone. This is typically achieved through a cyclocondensation reaction between a piperidinone bearing two electrophilic centers (or precursors thereof) and a hydrazine derivative.
-
Strategy 2 (Convergent Coupling): This strategy unites a pre-formed pyridazine ring with a piperidinone ring. This is most commonly accomplished via a carbon-nitrogen bond-forming reaction, such as a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).
Synthesis Strategy I: Sequential Annulation of the Pyridazinone Ring
This strategy is particularly effective when complex or stereochemically defined piperidinone cores are the desired starting point. The key transformation is the formation of the pyridazinone ring through the reaction of a 1,4-dicarbonyl equivalent on the piperidinone with hydrazine.
Principle and Mechanistic Considerations
The most common variant of this strategy involves a piperidinone precursor that is functionalized at an adjacent position with a latent carboxylic acid or ester, which can then be cyclized with hydrazine. For example, an N-protected 3-oxo-piperidine-4-carboxylate contains the necessary functionality. The reaction proceeds via initial condensation of the more reactive ketone with one nitrogen of the hydrazine to form a hydrazone. Subsequent intramolecular acylation by the ester group, followed by dehydration, yields the fused pyridazinone ring system, often referred to as a tetrahydropyridopyridazinone.
Workflow and Key Steps
The general workflow for the sequential annulation approach is depicted below. The critical step is the cyclocondensation, which builds the core pyridazinone structure.
Caption: General workflow for the synthesis of pyridazinyl-piperidinones via sequential annulation.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of tetrahydropyridopyridazinone derivatives, which are direct precursors to the target scaffold.
Synthesis of N-Protected Tetrahydropyridopyridazinone
-
Reaction Setup: To a solution of an N-protected 3-piperidone-4-acetate derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.2-1.5 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired tetrahydropyridopyridazinone.
-
Optional Aromatization: The resulting tetrahydropyridopyridazinone can be oxidized to the fully aromatic pyridazinone ring using reagents such as bromine in acetic acid or palladium on carbon at elevated temperatures.
Synthesis Strategy II: Convergent Coupling of Heterocyclic Cores
Convergent strategies offer high flexibility in the synthesis of analog libraries, as diverse pyridazine and piperidinone building blocks can be prepared separately and then combined in the final steps.
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the presence of electron-withdrawing groups, making the ring susceptible to attack by nucleophiles. Halogen atoms (especially chlorine and fluorine) on the pyridazine ring are excellent leaving groups in SNAr reactions.[2] The nitrogen atom of a piperidinone can act as a nucleophile, attacking the electron-deficient carbon of the halopyridazine. The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of the halide to restore aromaticity. A base is typically required to deprotonate the piperidinone nitrogen, increasing its nucleophilicity, and to neutralize the HX byproduct.
Caption: General workflow for the synthesis of pyridazinyl-piperidinones via SNAr.
The following protocol is based on the well-established SNAr reaction of piperazine with 3,6-dichloropyridazine and is adapted for a piperidinone nucleophile.[5]
Synthesis of 6-(Piperidin-4-on-1-yl)pyridazin-3(2H)-one from 3,6-Dichloropyridazine
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or a protic solvent like ethanol, add the N-unsubstituted piperidin-4-one (1.1-1.5 eq) and a suitable base (e.g., potassium carbonate, 2.0-3.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-water, which may cause the product to precipitate. The solid is collected by filtration and washed with water. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-chloro-6-(piperidin-4-on-1-yl)pyridazine.
-
Hydrolysis to Pyridazinone: The remaining chlorine atom can be hydrolyzed to the pyridazinone by heating in an acidic medium (e.g., acetic acid/water or HCl).[5] This step converts the chloro-pyridazine to the final pyridazinyl-piperidinone product.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] It has a broad substrate scope and high functional group tolerance, making it a cornerstone of modern synthetic chemistry. The reaction couples an aryl or heteroaryl halide (or triflate) with a primary or secondary amine. In the context of pyridazinyl-piperidinone synthesis, a halopyridazine is coupled with a piperidinone. The catalytic cycle involves three key steps: (1) Oxidative Addition of the halopyridazine to a Pd(0) complex, forming a Pd(II) species; (2) Ligand Exchange/Deprotonation , where the piperidinone coordinates to the palladium center and is deprotonated by a base; and (3) Reductive Elimination , where the C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) being particularly effective.[8]
Caption: General workflow for the synthesis of pyridazinyl-piperidinones via Buchwald-Hartwig amination.
The following is a general protocol for the Buchwald-Hartwig amination, adaptable for the synthesis of pyridazinyl-piperidinones.[3]
Synthesis of N-(Pyridazinyl)piperidin-4-one via Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).
-
Addition of Reagents: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane), followed by the halopyridazine (1.0 eq) and the piperidin-4-one (1.2 eq).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the final N-(pyridazinyl)piperidin-4-one.
Comparative Analysis of Synthetic Routes
The choice between the annulation and convergent strategies depends on several factors, as summarized in the table below.
| Feature | Strategy 1: Sequential Annulation | Strategy 2: Convergent Coupling (SNAr & Buchwald-Hartwig) |
| Overall Strategy | Linear synthesis; builds one ring onto another. | Convergent synthesis; combines two pre-formed rings. |
| Key Transformation | Cyclocondensation of a dicarbonyl equivalent with hydrazine. | Nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. |
| Starting Materials | Requires functionalized piperidinones (e.g., β-keto esters). | Requires halopyridazines and N-H piperidinones. |
| Flexibility | Less flexible for late-stage diversification of the pyridazinone core. | Highly flexible; allows for rapid generation of analogs by mixing and matching diverse building blocks. |
| Scalability | Can be scalable, but may require multiple steps to prepare the piperidinone precursor. | SNAr is often highly scalable. Buchwald-Hartwig can be more expensive on a large scale due to the palladium catalyst and ligands. |
| Functional Group Tolerance | Moderate; sensitive groups may not tolerate the cyclization conditions. | SNAr has moderate tolerance. Buchwald-Hartwig has excellent functional group tolerance. |
| Control of Regiochemistry | Excellent; regiochemistry is defined by the precursor's structure. | Good to excellent; SNAr on dihalopyridazines can sometimes give mixtures. Buchwald-Hartwig is often highly regioselective. |
Conclusion and Future Perspectives
The synthesis of substituted pyridazinyl-piperidinones is readily achievable through several robust and versatile synthetic strategies. The sequential annulation approach provides excellent control over the piperidinone core and is ideal when starting from complex piperidine derivatives. In contrast, convergent strategies, particularly the powerful Buchwald-Hartwig amination, offer unparalleled flexibility for the rapid exploration of chemical space, a critical advantage in modern drug discovery programs.
As the demand for novel, structurally complex, and functionally diverse small molecules continues to grow, the development of even more efficient and sustainable methods for the synthesis of scaffolds like pyridazinyl-piperidinones will remain a key area of research. Future efforts may focus on the development of multicomponent reactions that can construct both heterocyclic rings in a single operation, further improving the step-economy and overall efficiency of these synthetic routes. The continued evolution of catalytic systems, including the use of earth-abundant metals, will also play a crucial role in making these valuable compounds more accessible for therapeutic development.
References
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PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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PubMed Central (PMC). (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. [Link]
-
ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
PubMed Central (PMC). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
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PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
-
ResearchGate. (2017). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]
-
PubMed. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
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PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
PubMed Central (PMC). (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
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Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-(6-chloropyridazin-3-yl)piperidin-4-one
Introduction: The Strategic Importance of the Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring featuring two adjacent nitrogen atoms, is a cornerstone of contemporary medicinal chemistry.[1][2] Its unique electronic architecture and synthetic versatility have established it as a "privileged scaffold," integral to the development of a multitude of therapeutic agents. The inherent polarity and hydrogen bonding capabilities of the pyridazine ring facilitate favorable interactions with biological targets, a property leveraged in numerous clinically approved drugs.[1]
This guide focuses on a key functionalization reaction for this scaffold: the Nucleophilic Aromatic Substitution (SNAr). Specifically, we will detail the protocol for the SNAr reaction on 1-(6-chloropyridazin-3-yl)piperidin-4-one, a versatile building block for creating diverse molecular libraries. The presence of a chlorine atom on the electron-deficient pyridazine ring makes it susceptible to displacement by a wide range of nucleophiles, enabling the strategic introduction of various functionalities.[3]
This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals, outlining the theoretical underpinnings, a detailed experimental protocol, and practical insights for successful execution and troubleshooting.
Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Ring
The SNAr reaction on the this compound scaffold proceeds via a well-established two-step addition-elimination mechanism.[4]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This rate-determining step disrupts the aromaticity of the pyridazine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring, including the electronegative nitrogen atoms, which contributes to its stability.
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the chloride ion, a good leaving group, is expelled from the Meisenheimer complex. This step restores the aromaticity of the pyridazine ring, yielding the final substituted product.
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Protocol: A Representative SNAr Reaction with Aniline
This protocol details a representative SNAr reaction between this compound and aniline. The principles and procedures outlined can be adapted for a range of other nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Microwave reactor or oil bath with temperature control
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound, aniline, and DIPEA. Add anhydrous NMP to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Causality behind Experimental Choices: NMP is a high-boiling polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction, which often requires elevated temperatures.[5] DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the protonation of the nucleophile and starting material.
-
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 200°C using a microwave reactor for 1-2 hours.[5] Alternatively, the reaction can be heated in an oil bath at the same temperature, though longer reaction times may be necessary.
-
Expertise & Experience: Microwave irradiation is often employed to accelerate SNAr reactions on electron-deficient heterocycles, significantly reducing reaction times compared to conventional heating.[5] The high temperature is necessary to overcome the activation energy barrier for the initial nucleophilic attack.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the product.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine to remove NMP and any inorganic salts.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent can be determined by TLC analysis.
-
Self-Validating System: The purity of the final product should be assessed by analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
-
Caption: General experimental workflow for the SNAr reaction.
Scope of Nucleophiles and Expected Outcomes
The SNAr reaction on this compound is amenable to a variety of nucleophiles. The following table provides a summary of expected reaction conditions and outcomes based on literature precedents for similar substrates.
| Nucleophile | Reagents and Conditions | Expected Yield | Notes |
| Primary/Secondary Amines (e.g., Aniline, Morpholine) | Nucleophile (1.2 eq), DIPEA (2.0 eq), NMP, 150-200°C, 1-4 h | Good to Excellent | High temperatures are generally required. Microwave irradiation can significantly reduce reaction times.[5] |
| Phenols | Phenol (1.2 eq), K₂CO₃ or Cs₂CO₃ (2.0 eq), DMF or DMSO, 100-150°C, 4-12 h | Moderate to Good | A strong base is needed to deprotonate the phenol. Cesium carbonate is often more effective. |
| Thiols | Thiol (1.2 eq), K₂CO₃ or NaH (1.5 eq), DMF or THF, 50-100°C, 2-6 h | Good to Excellent | Thiolates are highly nucleophilic and often react under milder conditions compared to amines and phenols.[6] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient temperature. 2. Deactivated nucleophile. 3. Impure starting materials. | 1. Increase the reaction temperature or switch to microwave heating. 2. Ensure a suitable base is used in sufficient quantity to neutralize HCl and deprotonate the nucleophile if necessary. 3. Purify starting materials before use. |
| Formation of Side Products | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of water in the reaction mixture. | 1. Lower the reaction temperature and monitor the reaction closely. 2. Use anhydrous solvents and reagents. |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel. 2. Co-elution of product with starting material or impurities. | 1. Use a more polar eluent system, or consider reverse-phase chromatography. 2. Optimize the eluent system for better separation. Recrystallization may also be an option for solid products. |
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a wide array of functionalized pyridazine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate novel compounds with potential applications in drug discovery and development. This guide provides a solid foundation for the successful implementation of this important transformation.
References
- Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 113867.
- BenchChem. (2025). The Enduring Potency of the Pyridazine Scaffold in Medicinal Chemistry: A Technical Guide. BenchChem.
- Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
- Jaballah, M. Y., Serya, R. T., & Abouzid, K. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Res (Stuttg).
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine. BenchChem.
- Wallace, E. V. B. (2008). a sca old for the synthesis of highly functionalised heterocycles. Durham University.
- Chemistry Stack Exchange. (2018).
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
- Wikipedia. (n.d.).
- Moody, C. J., & Ringer, J. W. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- BenchChem. (2025).
- The Organic Chemistry Tutor. (2019).
- Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- (2021).
- (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
- (2021). Amination of 2-halopyridines. [a].
- (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed.
- (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)
- (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Kim, J., & Movassaghi, M. (2020). Directed nucleophilic aromatic substitution reaction.
- (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
- (2022). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
- Luma, N. T., et al. (2018). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PubMed Central.
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Application Notes & Protocols: Leveraging 1-(6-Chloropyridazin-3-yl)piperidin-4-one for Advanced Kinase Inhibitor Synthesis
Introduction: Identifying a Privileged Scaffold
In the landscape of kinase inhibitor drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry campaigns. These core structures are capable of interacting with key conserved features of the kinase ATP-binding site, providing a robust anchor point for building potency and selectivity. The compound 1-(6-chloropyridazin-3-yl)piperidin-4-one has emerged as a particularly valuable building block. Its constituent parts—the chloropyridazine ring and the piperidin-4-one moiety—offer two orthogonal points for chemical diversification, enabling a systematic exploration of structure-activity relationships (SAR).
The pyridazine core is well-recognized for its ability to form critical hydrogen bond interactions with the hinge region of various kinases, mimicking the adenine portion of ATP.[1] The reactive chlorine atom at the 6-position serves as an excellent handle for introducing a variety of substituents via cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.[1][2] Concurrently, the ketone of the piperidin-4-one ring provides a versatile chemical handle for installing diverse functional groups, often aimed at interacting with the solvent-exposed region of the kinase or targeting unique sub-pockets to enhance selectivity. This dual functionality makes it a powerful tool for generating focused libraries of kinase inhibitors against targets implicated in oncology and inflammatory diseases.[1][3]
This guide provides an in-depth analysis of the building block's reactivity and outlines detailed, field-proven protocols for its elaboration into advanced kinase inhibitor candidates.
Strategic Value in Kinase Inhibitor Design
The efficacy of This compound as a scaffold stems from its inherent chemical logic, which aligns perfectly with the architecture of a typical kinase ATP binding pocket.
-
The Hinge-Binding Element: The pyridazine nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, engaging with the backbone amide protons of the kinase hinge region. This interaction is a primary anchor for many Type I and Type II kinase inhibitors.[4]
-
The Vector for Selectivity (C6-Position): The chlorine atom is the primary site for diversification to build potency and selectivity. Replacing the chlorine with larger, often aromatic or heteroaromatic groups, allows for probing interactions deeper within the ATP pocket or toward the "back pocket" in DFG-out conformations.
-
The Solvent-Front Vector (C4-Position): The piperidin-4-one is a gateway to the solvent-exposed region. Modifications at this position, such as reductive amination, are crucial for tailoring physicochemical properties like solubility and for introducing groups that can pick up additional interactions with surface residues of the target kinase, thereby improving selectivity.[5]
The diagram below illustrates the key reactive sites on the molecule and their strategic roles in binding to a kinase.
Caption: Strategic Diversification of the Scaffold.
Synthetic Protocols & Methodologies
The true power of this building block is realized through its versatile reactivity. Below are detailed protocols for the two primary avenues of chemical modification.
Protocol 1: Derivatization at the C6-Chloro Position via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed introduction of an aryl or heteroaryl group at the C6 position, a common strategy to enhance potency by accessing hydrophobic pockets.[6]
Reaction Scheme: (A visual representation of the Suzuki-Miyaura coupling reaction)
Materials:
| Reagent | CAS No. | M.W. | Example Quantity | Moles (eq) |
|---|---|---|---|---|
| This compound | 944905-59-9 | 213.66 | 214 mg | 1.0 mmol (1.0) |
| (4-Methoxyphenyl)boronic acid | 453-90-9 | 151.96 | 182 mg | 1.2 mmol (1.2) |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 58 mg | 0.05 mmol (0.05) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 265 mg | 2.5 mmol (2.5) |
| 1,4-Dioxane | 123-91-1 | - | 8 mL | - |
| Water | 7732-18-5 | - | 2 mL | - |
Step-by-Step Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (214 mg, 1.0 mmol) and (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol), followed by 1,4-dioxane (8 mL) and a 2M aqueous solution of Na₂CO₃ (2.5 mmol in 1.25 mL, adjusted from the table for clarity).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-80% ethyl acetate in hexanes) to yield the desired product.
Causality and Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. For more challenging substrates, other catalyst/ligand systems like Pd(dppf)Cl₂ or those involving Buchwald ligands (e.g., SPhos, XPhos) may offer improved yields.
-
Base Selection: Sodium or potassium carbonate is a common and effective base. The aqueous conditions are necessary to facilitate the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (dioxane, DME, or toluene) and water is standard. The solvent must be thoroughly degassed to preserve catalyst activity.
Protocol 2: Derivatization at the C4-Ketone via Reductive Amination
This protocol details the conversion of the C4-ketone to a secondary or tertiary amine, a key step for introducing groups that can improve solubility and target the solvent-front region.[5][7]
Reaction Scheme: (A visual representation of the reductive amination reaction)
Materials:
| Reagent | CAS No. | M.W. | Example Quantity | Moles (eq) |
|---|---|---|---|---|
| C6-Coupled Product (from Protocol 1) | - | ~305.36 | 305 mg | 1.0 mmol (1.0) |
| Benzylamine | 100-46-9 | 107.15 | 118 mg (120 µL) | 1.1 mmol (1.1) |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 318 mg | 1.5 mmol (1.5) |
| Dichloromethane (DCM) | 75-09-2 | - | 10 mL | - |
| Acetic Acid (AcOH) | 64-19-7 | - | 60 µL | ~1.0 mmol (1.0) |
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve the ketone starting material (305 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Imine Formation: Add benzylamine (120 µL, 1.1 mmol) followed by a catalytic amount of glacial acetic acid (60 µL). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 318 mg, 1.5 mmol) portion-wise over 5-10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 3-18 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (often with a small percentage of triethylamine or ammonia in the mobile phase to prevent streaking of the amine product on the silica).
Causality and Insights:
-
Reducing Agent: STAB is the preferred reducing agent for reductive aminations as it is mild, selective for the iminium ion over the ketone, and does not reduce other sensitive functional groups. It is also less water-sensitive than reagents like sodium borohydride.
-
Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion, which is the species that is actually reduced. The reaction pH is critical; too much acid can protonate the starting amine, rendering it non-nucleophilic.
-
Solvent: Anhydrous, non-protic solvents like DCM or dichloroethane (DCE) are ideal.
Integrated Synthesis Workflow & Case Study
Combining these protocols allows for the rapid assembly of complex kinase inhibitors. The workflow below illustrates the synthesis of a hypothetical dual FLT3/Aurora kinase inhibitor, a class of drugs relevant in acute myeloid leukemia (AML).[8]
Caption: Two-step workflow for kinase inhibitor synthesis.
This streamlined, two-step diversification strategy enables the creation of a matrix of compounds by varying the boronic acid in Protocol 1 and the amine in Protocol 2. This approach is highly amenable to parallel synthesis for rapid SAR exploration. For instance, the imidazo[4,5-b]pyridine core, known to inhibit Aurora kinases, could be installed via a suitable boronic acid, followed by the introduction of various substituted amines to optimize properties like oral bioavailability and cell permeability.[8]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that provides a reliable and efficient entry point into the synthesis of potent and selective kinase inhibitors. Its orthogonal reactive handles allow medicinal chemists to systematically and independently modulate different regions of the molecule to optimize interactions within the kinase ATP-binding site and fine-tune ADME properties. The protocols detailed herein represent robust and scalable methods for leveraging this scaffold, empowering researchers to accelerate their drug discovery programs.
References
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Green, J., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. Available at: [Link]
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Cao, J., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research. Available at: [Link]
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Klenka, T., & Slany, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
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Gmiro, V. E., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. Available at: [Link]
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PubChem. 1-(6-Chloropyridazin-3-yl)piperidin-4-amine. PubChem. Available at: [Link]
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Hatzivassiliou, G., et al. (2018). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
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Fyfe, M. C. T. (2016). Kinase inhibitor. PubChem (Patent US-9499486-B2). Available at: [Link]
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Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
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Xu, Y., et al. (2020). Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors. PubChem (Patent US-10875864-B2). Available at: [Link]
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Li, D., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]
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O'Brien, M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]
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Schuppe, M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Available at: [Link]
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]
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Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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Sestito, S., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
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Larrow, J. F., et al. (2011). Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Nanjundan, S., et al. (2007). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 1-(6-chloropyridazin-3-yl)piperidin-4-one in the Synthesis of Novel Anti-Inflammatory Agents
Abstract
Chronic inflammation is a critical pathological component of numerous diseases, including autoimmune disorders, neurodegenerative conditions, and cancer.[1] The development of new, effective, and safe anti-inflammatory agents is therefore a paramount objective in medicinal chemistry. Heterocyclic scaffolds, particularly those containing the pyridazine and pyridazinone core, have garnered significant attention due to their structural versatility and proven efficacy in modulating key inflammatory pathways.[1][2] These scaffolds are known to regulate mediators like tumor necrosis factor-alpha (TNF-α), various interleukins (e.g., IL-6), and enzymes such as cyclooxygenase-2 (COX-2).[1][2][3] This document provides a detailed guide for researchers on the strategic application of 1-(6-chloropyridazin-3-yl)piperidin-4-one , a versatile bifunctional building block, for the rational design and synthesis of next-generation anti-inflammatory drug candidates. We present field-proven synthetic protocols, explain the causality behind methodological choices, and discuss the relevant biological targets.
Introduction: The Rationale for the Pyridazinyl-Piperidinone Scaffold
The title compound, This compound , represents a "privileged scaffold" in drug discovery. Its value lies in the convergence of two pharmacologically significant moieties:
-
The 6-Chloropyridazine Moiety: The pyridazine ring is a bioisostere of other aromatic systems and is adept at forming crucial hydrogen bond interactions within enzyme active sites.[4] The chlorine atom at the 6-position is not merely a substituent; it is a chemically reactive handle, primed for functionalization via modern cross-coupling chemistry. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
-
The Piperidin-4-one Moiety: The piperidine ring is a common feature in many FDA-approved drugs, often used to improve solubility, metabolic stability, and cell permeability. The ketone at the 4-position provides a secondary site for chemical diversification, enabling the introduction of various functional groups through well-established reactions like reductive amination.[5] This allows for fine-tuning of the molecule's three-dimensional shape and physicochemical properties.
The strategic combination of these two components in a single building block provides an efficient entry point to diverse libraries of compounds with high potential for anti-inflammatory activity.
Synthetic Strategy: A Dual-Axis Approach to Chemical Diversity
The synthetic utility of This compound stems from its two orthogonal reactive sites. A robust drug discovery program can be built by systematically exploring modifications at both the pyridazine C6-position and the piperidine C4-position.
Caption: Dual-axis synthetic strategy for creating diverse compound libraries.
Expertise in Action: Functionalizing the Pyridazine Ring
The electron-deficient nature of the pyridazine ring and the C-Cl bond make the 6-position an ideal site for palladium-catalyzed cross-coupling reactions. This is the primary method for introducing substituents that can interact with specific pockets in target proteins.
-
Suzuki-Miyaura Cross-Coupling: This is the method of choice for creating C(aryl)-C(aryl) bonds.[4][6] By coupling the chloropyridazine with a wide variety of commercially available aryl or heteroaryl boronic acids, one can systematically probe the effect of different electronic and steric properties on biological activity. This reaction is highly robust and tolerant of many functional groups.
-
Buchwald-Hartwig Amination: This reaction is essential for forming C(aryl)-N bonds, a key linkage in many kinase inhibitors and other targeted therapeutics.[4][7] Reacting the chloropyridazine with primary or secondary amines introduces basic centers that can improve solubility and form critical salt-bridge interactions with amino acid residues (e.g., aspartate, glutamate) in a binding site. The choice of palladium catalyst and ligand is crucial and depends on the steric and electronic nature of the coupling partners.[8]
Causality in Modification: The Piperidin-4-one Ketone
The ketone serves as a versatile anchor point for tailoring the molecule's physicochemical properties and exploring new binding interactions.
-
Reductive Amination: This is arguably the most powerful transformation for this position. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. This one-pot procedure allows for the introduction of an enormous variety of primary and secondary amines, installing new hydrogen bond donors/acceptors and chiral centers, profoundly impacting the molecule's 3D conformation and biological function.
-
Condensation Reactions: The ketone can readily react with agents like hydroxylamine or hydrazines to form oximes and hydrazones, respectively.[5] These modifications alter the geometry and electronic profile around the C4-position and can be used to generate further derivatives.
Biological Targets & Mechanistic Insights
Derivatives of the pyridazinone scaffold have been shown to exert anti-inflammatory effects by modulating a network of interconnected signaling pathways. The suppression of key inflammatory mediators is a promising therapeutic approach for many chronic diseases.[1][2]
Caption: Key inflammatory pathways targeted by pyridazinone-based agents.
Key molecular targets include:
-
Kinases: Mitogen-activated protein kinases (MAPKs) like p38α are central to the inflammatory cascade, controlling the biosynthesis of TNF-α and IL-6.[9] The pyridazinyl-piperidine scaffold is well-suited for designing specific kinase inhibitors.
-
Cyclooxygenase (COX) Enzymes: Selective inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. Vicinally disubstituted pyridazinones have demonstrated potent and selective COX-2 inhibition.[3]
-
Phosphodiesterase 4 (PDE4): PDE4 degrades the second messenger cAMP. Inhibiting PDE4 increases intracellular cAMP levels, which has a broad anti-inflammatory effect, including the suppression of cytokine production.[10] Pyridazinone derivatives have been successfully developed as selective PDE4B inhibitors.[10]
-
Cytokine Production: Many derivatives act by directly suppressing the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8 from immune cells, tackling inflammation at its source.[1][10]
Experimental Protocols: Self-Validating Methodologies
The following protocols are generalized and robust starting points. Researchers must optimize conditions for each specific substrate combination. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6-Position
Objective: To form a C-C bond by coupling an aryl/heteroaryl boronic acid at the 6-position of the pyridazine ring.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroarylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed
-
Inert gas supply (Argon or Nitrogen)
-
Standard reflux glassware
Procedure:
-
Setup: To a flame-dried round-bottom flask, add this compound, the boronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction by TLC/LC-MS until the starting material is consumed (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Buchwald-Hartwig Amination at the C6-Position
Objective: To form a C-N bond by coupling a primary or secondary amine at the 6-position of the pyridazine ring.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.3 eq)
-
Palladium pre-catalyst (e.g., G3-Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5 - 2.0 eq)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane, degassed
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk tube or sealed vial
Procedure:
-
Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand (if not using a pre-catalyst), and base to a dry Schlenk tube.
-
Reagent Addition: Add the this compound and the degassed anhydrous solvent.
-
Amine Addition: Add the amine coupling partner via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC/LC-MS (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
-
Validation: Characterize the purified product by NMR and mass spectrometry.
Data Presentation: Illustrative Structure-Activity Relationship (SAR)
The protocols described enable the rapid generation of compound libraries to build a robust SAR. The following table illustrates a hypothetical SAR for a series of compounds targeting TNF-α production.
| Compound ID | R¹ (at Pyridazine C6) | R² (at Piperidine C4) | TNF-α Inhibition IC₅₀ (nM) |
| A-1 | -Cl (Starting Material) | =O | >10,000 |
| B-1 | 4-Fluorophenyl- | =O | 850 |
| B-2 | 3,5-Difluorophenyl- | =O | 420 |
| C-1 | -NH-(4-morpholinyl) | =O | 1,200 |
| D-1 | 3,5-Difluorophenyl- | -NH-CH₂CH₂OH | 95 |
| D-2 | 3,5-Difluorophenyl- | -NH-CH(CH₃)₂ | 150 |
Analysis:
-
Modification at the C6-position (B-series vs. A-1) is crucial for activity.
-
Electron-withdrawing groups on the aryl ring at C6 appear to enhance potency (B-2 vs. B-1).
-
Modification of the piperidone ketone to a hydroxyethyl amine (D-1 vs. B-2) significantly boosts potency, likely by introducing a key hydrogen-bonding interaction and improving solubility.
Conclusion and Future Outlook
This compound is a high-potential starting material for the development of novel anti-inflammatory agents. Its dual reactive sites allow for a modular and efficient approach to synthesis. By leveraging robust and well-understood synthetic methodologies like Suzuki and Buchwald-Hartwig couplings, research teams can rapidly generate diverse libraries of compounds. These compounds can be tailored to interact with a range of high-value biological targets, including kinases, COX enzymes, and PDE4, ultimately leading to the discovery of potent and selective therapeutics for treating inflammatory diseases. Future work should focus on exploring less conventional coupling reactions and expanding the range of modifications at the piperidine core to access novel chemical space.
References
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ResearchGate. (n.d.). Anti‐inflammatory activity of pyridazinones: A review | Request PDF. Retrieved January 17, 2026, from [Link]
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Ghandour, O., Aboul-Enein, A. M., El-Sattar, N. E. A., & Aboul-Enein, M. N. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Retrieved January 17, 2026, from [Link]
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SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved January 17, 2026, from [Link]
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Future Science. (2016). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Retrieved January 17, 2026, from [Link]
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Le Pourceau, E., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2022). Design, synthesis, and biological evaluation of N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides as anti‐inflammatory agents | Request PDF. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Retrieved January 17, 2026, from [Link]
-
Khan, I., et al. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PubMed Central. Retrieved January 17, 2026, from [Link]
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Development of antimicrobial compounds from 1-(6-chloropyridazin-3-yl)piperidin-4-one
An in-depth guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel antimicrobial agents derived from the 1-(6-chloropyridazin-3-yl)piperidin-4-one scaffold.
Introduction: A Scaffold-Based Approach to Combat Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibiotics with new mechanisms of action. A proven strategy in medicinal chemistry is the use of privileged scaffolds—molecular frameworks that are able to bind to multiple biological targets. The pyridazine ring is one such scaffold, known for its presence in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The pyridazine heterocycle is characterized by a high dipole moment and robust hydrogen-bonding capacity, which are advantageous for drug-target interactions.[4]
Similarly, the piperidine ring is a common structural feature in many pharmaceuticals and natural alkaloids, often imparting favorable pharmacokinetic properties.[5][6] The fusion of these two potent pharmacophores into the core structure of This compound presents a promising starting point for the development of new antimicrobial agents. The chlorine atom on the pyridazine ring and the ketone on the piperidine ring are both amenable to chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).[7][8]
This guide provides a comprehensive set of application notes and detailed protocols for the synthesis of novel derivatives from this core scaffold, their characterization, and their subsequent evaluation for antimicrobial efficacy and cytotoxicity. The overarching goal is to equip researchers with the foundational methodologies to identify lead compounds with potent antimicrobial activity and a favorable safety profile.
Section 1: Synthesis and Characterization of Novel Derivatives
Application Note: The Rationale for Derivatization
The primary synthetic strategy focuses on the chemical modification of the carbonyl group at the 4-position of the piperidine ring. The ketone functionality is a versatile anchor for introducing diverse chemical moieties through condensation reactions. This approach is based on the hypothesis that extending the core scaffold with functional groups capable of forming additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with bacterial targets can significantly enhance antimicrobial potency.
The synthesis of thiosemicarbazones, for instance, is a well-established method for converting ketones into derivatives with known antibacterial and antifungal activities.[7] This guide details the protocol for this specific modification and provides a general framework for creating a library of diverse derivatives (e.g., hydrazones, oximes) to enable a thorough investigation of the structure-activity relationship (SAR).[9]
Experimental Workflow: Synthesis to Characterization
The following diagram outlines the general workflow for synthesizing and verifying the chemical structures of the new compounds.
Caption: General workflow for synthesis and structural verification.
Protocol 1: Synthesis of 1-(6-chloropyridazin-3-yl)-4-(thiosemicarbazono)piperidine
This protocol describes the condensation reaction between the parent ketone and thiosemicarbazide.
Materials:
-
This compound
-
Thiosemicarbazide
-
Methanol (reagent grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., Ethyl acetate/Hexane)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Catalyst Addition: To the boiling solution, add a few drops of concentrated HCl as a catalyst. This protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack.
-
Nucleophile Addition: In a separate beaker, dissolve thiosemicarbazide (1.1 equivalents) in a minimal amount of warm methanol. Add this solution dropwise to the stirred, boiling solution of the ketone. A slight excess of the nucleophile ensures the reaction goes to completion.
-
Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) for 3-4 hours.[7]
-
Monitoring: Monitor the reaction's progress by TLC. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is complete.
-
Isolation: Once complete, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Filtration: Collect the resulting precipitate by vacuum filtration, washing the solid with a small amount of cold methanol to remove any soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure thiosemicarbazone derivative.
-
Characterization: Dry the purified product and characterize its structure using NMR, MS, and IR spectroscopy to confirm the successful synthesis.[10]
Section 2: In Vitro Antimicrobial Susceptibility Testing
Application Note: Quantifying Antimicrobial Potency
After synthesizing novel compounds, the next critical step is to determine their antimicrobial activity. The primary objective is to quantify their potency by determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a standardized and widely used technique for determining MIC values quantitatively and allows for the testing of multiple compounds against various microbial strains simultaneously.[12][13] For initial high-throughput screening, a qualitative method like the agar disk diffusion test can also be employed.[13]
Experimental Workflow: Antimicrobial Susceptibility Testing
The diagram below illustrates the process of determining the MIC value for the synthesized compounds.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Broth Microdilution for MIC Determination
This protocol is based on established methodologies for antimicrobial susceptibility testing.[14][15]
Materials:
-
Synthesized compounds and a standard antibiotic (e.g., Gentamicin, Ampicillin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and the standard antibiotic in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: From a fresh culture plate (18-24 hours old), pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Dispense 100 µL of the prepared compound solution (at 2x the highest desired final concentration) into well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This will result in a range of concentrations. Wells 11 (no compound) and 12 (no bacteria) will serve as positive and negative controls, respectively.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Summarizing Antimicrobial Activity
Results should be tabulated for clear comparison.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Parent Ketone | >128 | >128 | >128 |
| Derivative 1 | 16 | 64 | >128 |
| Derivative 2 | 8 | 32 | 64 |
| Gentamicin | 1 | 2 | 4 |
Section 3: In Vitro Cytotoxicity Assessment
Application Note: Evaluating the Safety Profile
An ideal antimicrobial agent must exhibit selective toxicity, meaning it should be harmful to the pathogen but safe for the host.[16][17] Therefore, it is essential to evaluate the cytotoxicity of newly synthesized compounds against mammalian cells.[18] The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19] The results are used to calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.
By comparing the CC50 value with the MIC value, a Selectivity Index (SI) can be calculated (SI = CC50 / MIC). A higher SI value indicates greater selectivity and a more promising therapeutic window for the compound.
Experimental Workflow: Cytotoxicity Testing
The following diagram shows the workflow for assessing mammalian cell cytotoxicity.
Caption: Iterative cycle of SAR-driven drug discovery.
Example SAR Discussion: Based on the hypothetical data presented, a preliminary SAR analysis could suggest the following:
-
Core Requirement: The conversion of the ketone in the parent compound to a thiosemicarbazone (Derivative 2) was essential for conferring antimicrobial activity, as the parent ketone was inactive (>128 µg/mL).
-
Influence of Substituents: If Derivative 2, with a simple -NH₂ group on the thiosemicarbazone, showed better activity than Derivative 1, which might have a bulkier substituent, it could indicate that steric hindrance at this position is detrimental to activity.
-
Selectivity: Both derivatives showed favorable selectivity indices, suggesting that the cytotoxicity of this compound class is relatively low. Derivative 2, with its lower MIC and high SI, would be identified as the most promising lead for further optimization.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel antimicrobial agents. By employing a systematic approach involving targeted synthesis, robust antimicrobial screening, and essential cytotoxicity evaluation, researchers can effectively navigate the early stages of the drug discovery pipeline. The protocols and workflows detailed in this guide provide a comprehensive framework for synthesizing and evaluating new chemical entities based on this scaffold. The subsequent analysis of the structure-activity relationship will be paramount in refining lead compounds, ultimately contributing to the critical effort to combat the global threat of antimicrobial resistance.
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High-throughput screening of a library based on the 1-(6-chloropyridazin-3-yl)piperidin-4-one core
Application Note & Protocol
Title: High-Throughput Screening of a Library Based on the 1-(6-chloropyridazin-3-yl)piperidin-4-one Core for the Identification of Novel FER Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. This core structure is present in compounds identified as potent inhibitors of various protein kinases.[1][2][3] This application note provides a comprehensive, field-proven guide for executing a high-throughput screening (HTS) campaign to identify inhibitors of FER tyrosine kinase, a non-receptor tyrosine kinase implicated in cancer cell progression and metastasis.[1][4] We detail a robust, luminescence-based biochemical assay, the ADP-Glo™ Kinase Assay, from initial development and validation through to the execution of a full-scale HTS campaign and subsequent hit confirmation. The protocols herein are designed to ensure scientific rigor, data reproducibility, and the efficient identification of high-quality hit compounds for downstream hit-to-lead optimization.
Introduction: The Scientific Rationale
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those that interact with a biological target.[5][6][7] The success of any HTS campaign hinges on two critical components: a high-quality chemical library and a robust, reliable assay.
The Chemical Scaffold: The this compound core is a "privileged scaffold," meaning its structure is amenable to binding to multiple biological targets. The pyridazine ring, a π-deficient aromatic heterocycle, is a common feature in kinase inhibitors, often participating in essential hydrogen bonding interactions within the ATP-binding pocket of the enzyme.[8][9] Recent studies have successfully identified potent pyrido-pyridazinone derivatives as inhibitors of FER tyrosine kinase through HTS campaigns, validating this scaffold as a strong starting point for inhibitor discovery.[1][4]
The Biological Target: FER Tyrosine Kinase: FER is a non-receptor tyrosine kinase that plays a pivotal role in cell migration and adhesion.[1] Elevated FER expression is correlated with poor prognosis in several cancers, including breast and liver cancer, making it a compelling target for anticancer therapy.[1] Identifying small-molecule inhibitors of FER could provide a novel therapeutic strategy to block cancer metastasis.
This guide outlines a complete workflow to screen a library of compounds built around the this compound core against the FER kinase.
Part 1: Assay Development and Validation
The foundation of a successful HTS campaign is a robust and reproducible assay. We will employ the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[10][11]
Principle of the ADP-Glo™ Assay: The assay is a two-step process performed in a homogeneous format, making it ideal for automation.[12]
-
Kinase Reaction & ATP Depletion: The FER kinase reaction is performed. Afterward, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial FER kinase activity.[10][12]
Protocol 1: Assay Optimization
Rationale: Before screening, key assay parameters must be optimized to ensure a sufficient signal window and sensitivity to detect inhibitors. This involves titrating the enzyme and determining the optimal ATP concentration.
Materials:
-
Recombinant human FER kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP)[13]
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Procedure:
-
Enzyme Titration:
-
Prepare serial dilutions of FER kinase in Kinase Buffer.
-
Dispense 2.5 µL of each kinase dilution into wells of a 384-well plate.
-
Add 2.5 µL of a solution containing substrate and ATP (e.g., 100 µg/mL substrate, 10 µM ATP).
-
Incubate for 60 minutes at room temperature.
-
Proceed with the ADP-Glo™ detection protocol (add 5 µL ADP-Glo™ Reagent, incubate 40 min; add 10 µL Kinase Detection Reagent, incubate 30-60 min).[12][14]
-
Measure luminescence.
-
Goal: Identify the enzyme concentration that yields a robust signal and is within the linear range of the ADP-to-luminescence standard curve.
-
-
ATP Concentration Determination (Km ATP):
-
Using the optimal FER kinase concentration determined above, set up kinase reactions with varying concentrations of ATP (e.g., from 0.1 µM to 100 µM).
-
Incubate for 60 minutes and perform the ADP-Glo™ detection.
-
Plot the luminescence signal against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km for ATP.
-
Causality: For an ATP-competitive inhibitor screen, the ideal ATP concentration in the final assay is at or near the Km value. This ensures that potential inhibitors can effectively compete with the substrate without requiring excessively high concentrations.
-
Protocol 2: Assay Validation using Z'-Factor
Rationale: The Z'-factor is a statistical parameter used to quantify the quality and suitability of an HTS assay.[15][16] It measures the separation between the positive and negative control signals relative to the signal variability. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17][18]
Procedure:
-
Prepare Controls:
-
Negative Control (Max Signal): Wells containing FER kinase, substrate, ATP, and vehicle (e.g., 1% DMSO). This represents 0% inhibition.
-
Positive Control (Min Signal): Wells containing FER kinase, substrate, ATP, and a known, potent inhibitor at a concentration that gives maximal inhibition. This represents 100% inhibition.
-
-
Plate Layout: On a single 384-well plate, dedicate a sufficient number of wells to each control (e.g., 16 wells for negative control, 16 for positive control).
-
Execute Assay: Run the optimized kinase assay as described above.
-
Calculate Z'-Factor: Use the following formula:
Trustworthiness: A self-validating HTS system requires consistent Z'-factor values across multiple validation runs. A consistent Z' > 0.5 confirms the assay is robust and ready for screening.[17]
| Parameter | Example Value | Acceptance Criteria |
| FER Kinase Conc. | 5 ng/µL | Varies based on enzyme activity |
| ATP Conc. | 10 µM | ~Km value |
| Signal-to-Background | > 10 | > 5 |
| Z'-Factor | 0.78 | > 0.5 |
Table 1: Example Assay Validation Parameters.
Part 2: High-Throughput Screening Workflow
The HTS process integrates automated liquid handling, robotics, and data acquisition to screen the compound library efficiently.[6][20]
Workflow Overview:
Caption: Automated HTS workflow for FER kinase inhibitor screening.
Protocol 3: HTS Execution
Materials & Equipment:
-
Validated FER kinase assay reagents.
-
Library of this compound derivatives plated in 384-well format.
-
Acoustic liquid handler (e.g., Echo) for compound transfer.
-
Automated liquid handling station (e.g., Hamilton, Tecan) for reagent dispensing.[5]
-
Plate-reading luminometer with stacker.
Step-by-Step Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each library compound from the source plates to the destination 384-well assay plates. This minimizes DMSO concentration.
-
Reagent Addition: An automated liquid handler dispenses 2.5 µL of the FER kinase solution, followed by 2.5 µL of the substrate/ATP mixture to all wells. Each plate should include columns dedicated to positive and negative controls.
-
Incubation: Plates are incubated at room temperature for 60 minutes.
-
Detection: The liquid handler adds 5 µL of ADP-Glo™ Reagent, and plates are incubated for 40 minutes. Following this, 10 µL of Kinase Detection Reagent is added, and plates are incubated for a final 30 minutes.[14]
-
Data Acquisition: Plates are transferred via a robotic arm or plate stacker to the luminometer to measure the signal from each well.[20]
Part 3: Data Analysis and Hit Triage
Raw data from the HTS must be processed to identify statistically significant "hits."[6] This is followed by a rigorous confirmation and counter-screening process to eliminate false positives and prioritize the most promising compounds.[21][22]
Data Analysis and Primary Hit Selection
-
Normalization: For each plate, the raw luminescence data is normalized to percent inhibition using the plate-specific controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Criteria: A primary hit is typically defined as a compound that exhibits an inhibition value greater than a set threshold. A common statistical cutoff is three standard deviations (3σ) from the mean of the sample population.
-
Hit Cutoff = Mean_%Inhibition_samples + (3 * SD_%Inhibition_samples)
-
Protocol 4: Hit Confirmation and Triage
Rationale: Primary hits from a single-concentration screen must be validated. The goal is to confirm activity, determine potency (IC50), and rule out assay artifacts.[21][22]
Caption: Decision-making workflow for hit confirmation and triage.
Step-by-Step Procedure:
-
Hit Confirmation: Cherry-pick the primary hits and re-test them in the primary ADP-Glo™ assay to confirm their activity. False positives due to random error will not reproduce.[21]
-
Dose-Response and IC50 Determination:
-
For confirmed hits, perform a 10-point dose-response curve (e.g., from 100 µM down to 5 nM).
-
Run the assay and calculate % inhibition for each concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[23][24][25]
-
Expertise: This step is crucial for ranking compounds by potency and is a key parameter for structure-activity relationship (SAR) studies.[26]
-
-
Orthogonal Assay:
-
Causality: To eliminate false positives that interfere with the assay technology (e.g., luciferase inhibitors), hits should be tested in an orthogonal assay that measures kinase activity via a different mechanism.[27]
-
Example: A fluorescence polarization (FP)-based binding assay that directly measures the displacement of a fluorescent tracer from the FER ATP-binding pocket. A compound that is a true FER inhibitor should be active in both the ADP-Glo™ and FP assays.
-
-
Counter-Screening & Selectivity:
-
Test potent, confirmed hits against a panel of related kinases (e.g., FES, other Src-family kinases) to determine their selectivity profile.
-
Trustworthiness: A selective compound is more likely to have a clean safety profile in downstream development. This step helps prioritize compounds that are specific for the intended target.[22]
-
| Compound ID | Primary Hit (% Inh) | Confirmed IC50 (µM) | Orthogonal Assay IC50 (µM) | Selectivity (FES) IC50 (µM) |
| Lead-001 | 85.2% | 0.15 | 0.21 | > 20 |
| Lead-002 | 78.9% | 1.2 | 1.5 | 1.8 |
| Artifact-001 | 92.1% | 0.5 | > 50 | > 50 |
Table 2: Example Hit Triage Data Summary.
Conclusion
This application note provides a detailed, end-to-end protocol for the high-throughput screening of a focused chemical library against FER tyrosine kinase. By following this guide—from rigorous assay validation and automated screening to a systematic hit triage process—researchers can confidently identify and prioritize novel, potent, and selective inhibitors derived from the this compound core. These validated hits serve as high-quality starting points for medicinal chemistry efforts aimed at developing next-generation anticancer therapeutics.
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NIH National Center for Biotechnology Information. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Retrieved from [Link]
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ACS Publications. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Retrieved from [Link]
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Application Notes and Protocols for Evaluating Biological Targets of 1-(6-chloropyridazin-3-yl)piperidin-4-one Derivatives
Abstract
This guide provides a comprehensive framework for the development of robust biochemical and cell-based assays to identify and characterize the biological targets of 1-(6-chloropyridazin-3-yl)piperidin-4-one derivatives. This class of heterocyclic compounds holds significant potential in drug discovery, with structural motifs suggesting possible interactions with key enzyme families and receptor systems. Recognizing that successful target identification and validation are pivotal to advancing novel chemical entities, this document offers a strategic, evidence-based approach rather than a rigid template. We present detailed protocols for primary biochemical screening against protein kinases and subsequent secondary cell-based functional assays for G-Protein Coupled Receptors (GPCRs), two of the most prominent and "druggable" target classes in the human proteome. The methodologies are designed to be self-validating, incorporating industry-standard quality control metrics such as the Z'-factor for high-throughput screening (HTS) and rigorous data analysis for IC50 determination. By explaining the causality behind experimental choices, this guide empowers researchers, scientists, and drug development professionals to design and execute effective screening campaigns, ultimately accelerating the journey from hit identification to lead optimization.
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The this compound scaffold represents a compelling starting point for medicinal chemistry campaigns. It is a hybrid structure combining two pharmacologically significant moieties: the pyridazine ring and the piperidin-4-one core.
-
Pyridazine Derivatives: The pyridazine nucleus is a key feature in numerous bioactive molecules, demonstrating a wide array of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1] Notably, pyridazine-containing compounds have been successfully developed as potent tyrosine kinase inhibitors.[2][3][4] The nitrogen atoms of the pyridazine ring can act as crucial hydrogen bond acceptors, facilitating strong interactions within the ATP-binding pockets of kinases.[4]
-
Piperidin-4-one Derivatives: This versatile heterocyclic system is a cornerstone in the design of therapeutics targeting the central nervous system and has been associated with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[5] The piperidine moiety is a common feature in ligands for G-Protein Coupled Receptors (GPCRs), where its basic nitrogen can form key ionic interactions with acidic residues in the receptor binding pocket.[6]
Given this background, a logical starting point for elucidating the biological targets of novel this compound derivatives is to investigate their effects on protein kinases and GPCRs. This document outlines a two-tiered screening strategy: a broad biochemical screen to identify potential kinase inhibition, followed by a targeted cell-based functional screen to explore GPCR modulation.
Tier 1: Primary Biochemical Screening for Protein Kinase Inhibition
The initial step in our proposed workflow is to assess the inhibitory activity of the compound library against a representative panel of protein kinases. A biochemical assay is ideal for this primary screen as it directly measures the interaction between the compound and the purified enzyme, minimizing the complexities of a cellular environment.[7]
Rationale for Kinase Target Class
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The structural features of the 1-(6-chloropyridazin-3-yl) moiety are suggestive of ATP-competitive kinase inhibition, making this an attractive and high-yield target class to investigate.[4] For instance, imidazo[1,2-b]pyridazine derivatives have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[8]
Recommended Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay platform that quantifies the amount of ADP produced during a kinase reaction.[9] It is a universal assay applicable to virtually any kinase and is well-suited for high-throughput screening due to its robust signal and simple two-step protocol.[9][10]
Workflow for Primary Kinase Inhibition Screen
Caption: High-level workflow for the primary biochemical kinase screen.
Detailed Protocol: ADP-Glo™ Kinase Assay in 384-Well Format
This protocol is adapted for screening a representative tyrosine kinase, such as FLT3, but can be optimized for other kinases.
Materials:
-
This compound derivatives dissolved in 100% DMSO.
-
Recombinant human kinase (e.g., FLT3) and corresponding substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).
-
Kinase Reaction Buffer (specific to the kinase, typically includes buffer, MgCl₂, DTT).
-
ATP solution.
-
Positive control inhibitor (e.g., Staurosporine).
-
White, opaque 384-well assay plates.
-
Plate luminometer.
Protocol Steps:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of the test compounds and controls in 100% DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer 25 nL of each compound dilution to the appropriate wells of a 384-well assay plate. This will result in a 200x dilution in the final reaction.
-
-
Kinase Reaction Setup (Total Volume: 5 µL):
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase to sensitively detect ATP-competitive inhibitors.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well.
-
To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to each well.
-
Controls:
-
Negative Control (0% Inhibition): Wells containing DMSO instead of compound.
-
Positive Control (100% Inhibition): Wells containing a known inhibitor at a concentration that fully inhibits the kinase.
-
-
-
Kinase Reaction Incubation:
-
Seal the plate and briefly centrifuge (e.g., 1 min at 500 x g) to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes. This time may need optimization based on the kinase's activity.
-
-
Signal Detection:
-
Step 1: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]
-
Step 2: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and provides the luciferase/luciferin needed for light production.[9][12]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[11]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate luminometer with an integration time of 0.5 to 1 second per well.
-
Data Analysis and Validation
Assay Quality Control (Z'-Factor): Before analyzing compound activity, the quality of the HTS assay must be validated using the Z'-factor.[13] This parameter assesses the separation between the positive and negative controls, indicating the assay's robustness and suitability for screening.[14]
The Z'-factor is calculated using the following formula: Z' = 1 - ( (3 * (σp + σn)) / |µp - µn| )
Where:
-
µp = mean of the positive control
-
σp = standard deviation of the positive control
-
µn = mean of the negative control
-
σn = standard deviation of the negative control
| Z'-Factor Value | Interpretation of Assay Quality |
| > 0.5 | Excellent assay, suitable for HTS.[13][14] |
| 0 to 0.5 | Marginal assay, may require optimization.[13] |
| < 0 | Poor assay, not suitable for screening.[14] |
IC50 Determination: For compounds showing significant inhibition, the half-maximal inhibitory concentration (IC50) is determined.
-
Normalize the data:
-
Percent Inhibition = 100 * (1 - ( (RLUcompound - RLUpos) / (RLUneg - RLUpos) ))
-
Where RLU is the Relative Light Unit reading for the respective wells.
-
-
Plot Percent Inhibition versus the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope).[15][16] The IC50 is the concentration of the inhibitor at which the response is reduced by half.[16]
Tier 2: Secondary Cell-Based Assays for GPCR Modulation
Compounds that are inactive in the kinase screen or those for which an alternative mechanism of action is sought should be evaluated for activity at GPCRs. Cell-based assays are essential for this purpose as they provide a more physiologically relevant context, assessing a compound's effect on receptor function within a living cell.[3][8]
Rationale for GPCR Target Class
GPCRs are the largest family of cell surface receptors and are the targets for approximately one-third of all approved drugs.[17][18] They mediate cellular responses to a vast array of stimuli, including hormones and neurotransmitters.[19] The piperidine scaffold is a well-established pharmacophore in many GPCR ligands, making this a logical and promising target class to explore.[6]
Recommended Assay: β-Arrestin Recruitment Assay
GPCR activation by an agonist not only triggers G-protein signaling but also leads to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization.[20] β-arrestin recruitment assays are robust, mechanistically informative, and can be applied to a wide range of GPCRs, regardless of their G-protein coupling preference (Gs, Gi, or Gq). The PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) assay platforms are excellent examples of commercially available β-arrestin recruitment assays.[21]
GPCR Signaling and β-Arrestin Recruitment
Caption: Ligand binding to a GPCR initiates signaling and β-arrestin recruitment.
Detailed Protocol: Generic Cell-Based β-Arrestin Assay
This protocol provides a general workflow for a chemiluminescent β-arrestin recruitment assay using a commercially available engineered cell line that expresses the target GPCR and the β-arrestin reporter system.
Materials:
-
PathHunter® or Tango™ cell line expressing the GPCR of interest.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and a known agonist for the target GPCR.
-
Detection reagents specific to the assay platform.
-
White, clear-bottom 384-well cell culture plates.
-
Plate luminometer.
Protocol Steps:
-
Cell Plating:
-
Culture the cells according to the vendor's instructions.
-
Harvest and resuspend the cells in the appropriate assay medium.
-
Dispense 5,000-10,000 cells per well into a 384-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the known agonist in the assay buffer.
-
Remove the cell culture medium from the plate and add the compound dilutions.
-
Controls:
-
Agonist Mode:
-
Negative Control: Assay buffer with DMSO.
-
Positive Control: A known agonist at its EC80 concentration.
-
-
Antagonist Mode:
-
Cells are co-incubated with the test compound and a fixed concentration (e.g., EC50) of the known agonist.
-
-
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 90-180 minutes. The optimal time will depend on the specific receptor and cell line.
-
-
Signal Detection:
-
Data Acquisition:
-
Read the luminescence on a plate luminometer.
-
Data Analysis and Validation
Assay Quality Control (Z'-Factor): The Z'-factor should be calculated for the agonist-mode assay to ensure its quality for screening.
EC50/IC50 Determination:
-
Agonist Activity (EC50): For compounds that activate the receptor, plot the percentage of activation (relative to the maximal signal from the reference agonist) against the log of the compound concentration. Fit the data using a non-linear regression model to determine the half-maximal effective concentration (EC50).
-
Antagonist Activity (IC50): For compounds that inhibit the activation by the reference agonist, plot the percentage of inhibition against the log of the compound concentration to determine the IC50.
Conclusion and Future Directions
This application note provides a strategic and detailed guide for the initial characterization of this compound derivatives. By employing a tiered approach starting with a broad biochemical kinase screen followed by a targeted cell-based GPCR assay, researchers can efficiently identify and validate the primary biological targets of this promising chemical scaffold. The protocols and data analysis methods described herein are robust, scalable for high-throughput screening, and grounded in established scientific principles.
Positive "hits" from these screens should be subjected to further validation, including:
-
Orthogonal Assays: Confirming activity using a different assay format (e.g., a radiometric kinase assay or a GPCR second messenger assay like cAMP or calcium flux).
-
Selectivity Profiling: Screening active kinase inhibitors against a broad panel of kinases to determine their selectivity profile.
-
Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, allosteric) for kinase inhibitors or the nature of receptor modulation (e.g., full agonist, partial agonist, biased agonist) for GPCR ligands.
By following this structured approach, drug discovery teams can make informed decisions, prioritize compounds for lead optimization, and ultimately unlock the therapeutic potential of this valuable chemical series.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
- Distefano, A., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports.
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
- Fang, Y. (2014). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 35(3), 337–344.
- Özdemir, Z., et al. (2025). Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction. Bioorganic Chemistry.
- Swinney, D. C. (2013). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 922, 127-140.
-
Harter, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]
- Havlíček, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry.
-
BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
- Milligan, G. (2012).
- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583.
-
Eurofins DiscoverX. (2020). Eurofins DiscoverX GPCR Assays. YouTube. Retrieved from [Link]
-
GraphPad. (n.d.). Equation: Absolute IC50. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]
-
ResearchGate. (2024). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Retrieved from [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- Hauser, A. S., et al. (2017). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474.
- Abe, N., et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters.
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]
- National Center for Biotechnology Information. (2012).
- BenchChem. (2025).
- Protocol. (n.d.). ADP Glo Protocol.
- National Center for Biotechnology Information. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment.
- El-Sayed, N. N. E., et al. (2022).
- Roth, B. L. (2017). How ligands illuminate GPCR molecular pharmacology. Molecular Pharmacology, 91(6), 547-557.
-
ResearchGate. (n.d.). The importance of ligands for G protein-coupled receptor stability. Retrieved from [Link]
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- 19. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. youtube.com [youtube.com]
Structure-activity relationship (SAR) studies of 1-(6-chloropyridazin-3-yl)piperidin-4-one analogs.
An Application Guide to the Synthesis and Structure-Activity Relationship (SAR) Profiling of 1-(6-chloropyridazin-3-yl)piperidin-4-one Analogs
Senior Application Scientist's Foreword
The pyridazinone core is a privileged scaffold in medicinal chemistry, recognized for its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] Its unique electronic properties, high dipole moment, and capacity for hydrogen bonding make it an attractive component in drug design.[4] When coupled with the piperidine moiety, one of the most ubiquitous N-heterocycles in pharmaceuticals, the resulting framework presents a compelling starting point for novel therapeutic agent discovery.[5]
This document serves as a detailed guide for researchers engaged in the design, synthesis, and biological evaluation of analogs based on the this compound scaffold. We move beyond simple procedural lists to provide the underlying rationale for experimental choices, ensuring that the protocols are not only reproducible but also understandable and adaptable. The methodologies described herein are designed to be self-validating, incorporating the necessary controls to ensure data integrity and build a robust structure-activity relationship (SAR) profile.
Rationale and Design Strategy
The core structure, this compound, is a versatile starting point for chemical exploration. The strategy is to systematically modify distinct regions of the molecule to probe the chemical space and understand how structural changes influence biological activity.
-
The Pyridazine C6-Position: The chlorine atom at the 6-position of the pyridazine ring is an excellent synthetic handle. It can be readily displaced by various nucleophiles (amines, thiols, alcohols) via Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of a wide array of functional groups to explore interactions with target proteins.[6][7]
-
The Piperidin-4-one Moiety: The ketone at the 4-position of the piperidine ring is a key site for modification. It can be reduced to a hydroxyl group, converted to an oxime, or used as an anchor point for further elaboration via reactions like the Wittig or aldol condensation. These changes can significantly alter the compound's polarity, hydrogen bonding capability, and conformational flexibility.
-
The Piperidine Ring: Substitutions on the carbon atoms of the piperidine ring can introduce chirality and probe for specific steric or hydrophobic interactions within a target's binding pocket.
The logical workflow for a typical SAR study on this scaffold is outlined below.
Caption: High-level workflow for an SAR-driven drug discovery project.
Synthetic Protocols
The synthesis of the core scaffold and its analogs relies on well-established heterocyclic chemistry principles. The following protocols are detailed with explanations to guide the researcher.
Protocol 2.1: Synthesis of the Core Scaffold - this compound
This synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The differential reactivity of the two chlorine atoms on the 3,6-dichloropyridazine starting material allows for selective substitution.[6]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 1-(6-chloropyridazin-3-yl)piperidin-4-one in the design of CNS-penetrable muscarinic antagonists
Application Notes & Protocols
Topic: Use of 1-(6-chloropyridazin-3-yl)piperidin-4-one in the Design of CNS-Penetrable Muscarinic Antagonists
Section 1: The Therapeutic Rationale for CNS-Penetrant Muscarinic Antagonists
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine in the central nervous system (CNS).[1][2] These receptors are integral to modulating a wide array of neuronal functions, including cognition, memory, learning, and motor control.[1][3] Consequently, dysfunction in the cholinergic system is implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[3][4]
Targeting specific mAChR subtypes with antagonists offers a promising therapeutic strategy. For instance, selective antagonism of the M4 receptor is a promising approach for treating Parkinson's disease and dystonia.[2] However, a significant hurdle in developing effective drugs for CNS disorders is the blood-brain barrier (BBB), a highly selective interface that stringently controls the passage of substances into the brain.[5][6] Designing molecules that can efficiently cross the BBB while maintaining high affinity and selectivity for their intended CNS target remains a primary challenge in medicinal chemistry.[5][7][8]
This guide focuses on a privileged chemical scaffold, This compound , as a foundational building block for the rational design of novel, CNS-penetrant muscarinic antagonists. We will explore its strategic advantages and provide detailed protocols for its derivatization and subsequent pharmacological evaluation.
Section 2: The Privileged Scaffold: this compound
The selection of a core scaffold is a critical decision in a drug discovery campaign. The this compound structure offers several distinct advantages for the development of CNS-active agents.
Causality Behind the Scaffold Choice:
-
CNS-Penetrant Physicochemical Properties: The scaffold inherently possesses key attributes that are favorable for BBB penetration. These include a relatively low molecular weight and a topological polar surface area (TPSA) that can be maintained within the optimal range for CNS drugs (<90 Ų) through subsequent modifications. Lipophilicity (logP), another critical parameter, can be precisely tuned by derivatization at the piperidin-4-one position.[8][9]
-
Synthetic Tractability: The structure features two key reactive handles. The ketone at the 4-position of the piperidine ring is amenable to a wide range of chemical transformations, such as reductive amination, Wittig reactions, and Grignard additions, allowing for the systematic exploration of chemical space. The chlorine atom on the pyridazine ring offers a second point for diversification via nucleophilic aromatic substitution (SNAr) reactions, albeit under different conditions than modifications at the piperidone.[10][11]
-
Structural Rigidity and Vectorial Orientation: The piperidine ring provides a semi-rigid linker that orients substituents in defined vectors away from the pyridazine core. This allows for the precise positioning of pharmacophoric elements to engage with the target receptor binding pocket while minimizing entropic penalties upon binding.
The diagram below illustrates the key features of the scaffold that make it a valuable starting point for CNS drug design.
Sources
- 1. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse [mdpi.com]
- 3. Muscarinic acetylcholine receptors as CNS drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
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- 7. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(6-chloropyridazin-3-yl)piperidin-4-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(6-chloropyridazin-3-yl)piperidin-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues and systematically improve the yield and purity of this valuable heterocyclic intermediate. The synthesis, a nucleophilic aromatic substitution (SNAr), is robust yet sensitive to several key parameters. This document provides in-depth, experience-driven answers to common challenges, backed by established chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis. Each answer explains the underlying chemistry to empower you to make informed decisions for process optimization.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
A1: Low yield is a multifaceted issue often stemming from a combination of factors. The synthesis involves the reaction of 3,6-dichloropyridazine with piperidin-4-one. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack, a process that is accelerated by electron-withdrawing groups.[1] A systematic approach is crucial.
Key Areas to Investigate:
-
Reaction Conditions: The choice of solvent, base, and temperature is paramount. Polar aprotic solvents like DMSO or DMF are generally effective as they stabilize the charged intermediate (Meisenheimer complex) that forms during the SNAr mechanism.[1][2] Insufficient temperature may lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of starting materials, products, or the solvent itself.[3]
-
Base Selection: An appropriate base is required to neutralize the HCl generated in situ. A common mistake is using a base that is too strong or nucleophilic. An excess of the piperidin-4-one can act as both the nucleophile and the base, but this can complicate purification and stoichiometry.[4][5] A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is often a superior choice.
-
Purity of Starting Materials: Ensure the piperidin-4-one is free of its hydrochloride salt. If you are starting with piperidin-4-one hydrochloride, it must be neutralized before the reaction or an additional equivalent of base must be added. The 3,6-dichloropyridazine should be pure, as impurities can interfere with the reaction.
-
Atmospheric Control: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is run at high temperatures for extended periods.
Q2: I'm observing a significant amount of a di-substituted byproduct, 3,6-di(piperidin-4-one)pyridazine. How can I improve selectivity for mono-substitution?
A2: This is a classic selectivity challenge in reactions with di-halogenated heterocycles. The two chlorine atoms on 3,6-dichloropyridazine have different reactivities, but forcing conditions can lead to the undesired second substitution.[4]
Strategies to Enhance Mono-substitution:
-
Control Stoichiometry: The most direct method is to limit the amount of the nucleophile. Use a strict 1.0 to 1.1 equivalents of piperidin-4-one relative to 3,6-dichloropyridazine. Using a large excess of the piperidine nucleophile will invariably drive the formation of the di-substituted product.
-
Lower Reaction Temperature: The activation energy for the second substitution is typically higher than the first. By running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C instead of >120 °C), you can kinetically favor the mono-substituted product.
-
Slow Addition: Adding the piperidin-4-one solution slowly to the reaction mixture containing 3,6-dichloropyridazine can help maintain a low instantaneous concentration of the nucleophile, further suppressing the second reaction.
-
Solvent Choice: In some cases, less polar solvents can reduce the rate of the second substitution more than the first. While polar aprotics are generally recommended, experimenting with solvents like isopropanol or toluene might offer better selectivity, though likely at the cost of a longer reaction time.[6][7]
Q3: What is the optimal solvent for this SNAr reaction, and are there safety concerns?
A3: The ideal solvent must effectively solvate the charged Meisenheimer complex to lower the activation energy of the reaction.[2]
-
Recommended Solvents: Polar aprotic solvents are the standard choice. These include:
-
Dimethyl Sulfoxide (DMSO): Excellent solvating power, high boiling point. Generally considered to have low toxicity.[3]
-
N,N-Dimethylformamide (DMF): A very common choice, but has known reproductive toxicity and can decompose to form dimethylamine, which can act as a competing nucleophile.[3]
-
N-Methyl-2-pyrrolidone (NMP): Also effective but carries significant reproductive toxicity warnings and should be avoided where possible.[3]
-
Isopropanol or Ethanol: Can be used, particularly with a strong base like K₂CO₃.[6] These are "greener" options but may require longer reaction times or higher temperatures.
-
-
Safety & Handling:
-
DMSO: Can decompose exothermically at high temperatures, a risk that is increased in the presence of certain reagents. Always ensure proper temperature control.[3]
-
DMF: Avoid using strong bases like sodium hydride (NaH) with DMF, as this combination can lead to a runaway exothermic decomposition.[3]
-
Toxicity: Always consult the Safety Data Sheet (SDS) for your chosen solvent. Handle reprotoxic solvents like DMF and NMP with extreme caution and appropriate personal protective equipment (PPE), and consider greener alternatives when feasible.
-
Q4: How does the choice of base impact the reaction?
A4: The base plays a critical role as an acid scavenger. An improper choice can lead to low yield, side reactions, or purification issues.
-
Inorganic Bases (Recommended):
-
Potassium Carbonate (K₂CO₃): An excellent choice. It is inexpensive, non-nucleophilic, and sufficiently basic to neutralize HCl. It has limited solubility in many organic solvents, creating a solid-liquid phase reaction that is easily controlled.[6]
-
Cesium Carbonate (Cs₂CO₃): More soluble and more basic than K₂CO₃, which can sometimes accelerate the reaction rate. However, it is significantly more expensive.
-
-
Organic Bases (Use with Caution):
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are soluble organic bases. While they work, they can be more difficult to remove during workup. They are also nucleophilic to a degree and can potentially react with the starting material under harsh conditions.
-
Excess Piperidin-4-one: Using an excess (e.g., >2 equivalents) of the amine starting material acts as both reactant and base.[5] This is a viable strategy but makes precise control of mono-substitution difficult and requires a more rigorous purification to remove the unreacted amine.
-
Q5: My final product is difficult to purify. What strategies can I employ?
A5: Purification challenges often point to issues within the reaction itself. A cleaner reaction is always easier to purify.
-
Initial Workup: A standard aqueous workup is the first step. Quench the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water and some polar impurities.
-
Crystallization/Recrystallization: This is the most effective method for obtaining high-purity material if the product is a stable solid. Screen various solvents like isopropanol, ethanol, ethyl acetate, or mixtures with hexanes to find conditions that yield good quality crystals.
-
Silica Gel Chromatography: If crystallization fails or if impurities have similar polarity to the product, column chromatography is necessary. Use a gradient elution system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to effectively separate the desired product from starting materials and byproducts.
-
Acid/Base Wash: If unreacted piperidin-4-one is a major impurity, washing the organic extract with a dilute acid solution (e.g., 1M HCl) will protonate the basic piperidine and pull it into the aqueous layer. Be sure to then wash with a dilute base (e.g., saturated NaHCO₃) to remove any residual acid before drying and concentrating.
Part 2: Visual Troubleshooting & Workflow
To systematically diagnose and resolve issues with your synthesis, follow this logical workflow. The diagram below outlines the decision-making process from observing a low yield to implementing a targeted solution.
Caption: Troubleshooting workflow for low-yield synthesis.
Part 3: Optimized Experimental Protocol
This protocol is a robust starting point, designed to favor high yield and mono-substitution selectivity.
Materials:
-
3,6-Dichloropyridazine (1.0 eq)
-
Piperidin-4-one (free base or neutralized HCl salt) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous DMSO (approx. 10 mL per gram of 3,6-dichloropyridazine).
-
In a separate container, dissolve piperidin-4-one (1.1 eq) in a small amount of DMSO.
-
Begin stirring the 3,6-dichloropyridazine suspension and heat the mixture to 90-100 °C.
-
Once the reaction temperature is stable, add the piperidin-4-one solution dropwise over 15-20 minutes.
-
Maintain the reaction at 90-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS (typically complete in 4-8 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMSO used).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts and wash with water (2x) followed by brine (1x) to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol/water or ethyl acetate/hexanes) or by silica gel chromatography.
Part 4: Data Summary - Impact of Reaction Parameters
The following table summarizes expected outcomes based on varying key reaction parameters. This serves as a quick reference for understanding the causal relationships in the synthesis.
| Parameter Changed | Solvent | Base (eq) | Temp (°C) | Expected Yield | Key Observation |
| Optimized Baseline | DMSO | K₂CO₃ (2.5) | 100 | >85% | Clean conversion, high mono-selectivity. |
| Alternative Solvent | Isopropanol | K₂CO₃ (2.5) | 82 (reflux) | 60-75% | Slower reaction rate, may require extended time.[6] |
| Alternative Base | TEA (3.0) | DMSO | 100 | 70-80% | Purification may be more complex due to soluble base. |
| Excess Nucleophile | DMSO | K₂CO₃ (2.5) | 100 | Variable | Yield of mono-product decreases; di-substituted product increases significantly. |
| Low Temperature | DMSO | K₂CO₃ (2.5) | 60 | <40% | Very slow or stalled reaction. |
| High Temperature | DMSO | K₂CO₃ (2.5) | 140 | 50-70% | Increased formation of colored impurities and potential for decomposition. |
References
-
Leadbeater, N. E., & Marco, M. (2008). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 13(4), 845–857. [Link]
-
Specific Solvent Issues with the SNAr Reaction. (n.d.). Wordpress. [Link]
-
Varghese, J. Z., et al. (2020). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]
-
El-Sayed, N. A. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports, 12(1), 1-20. [Link]
-
Barlin, G. B., & Brown, D. J. (1967). Nucleophilic Heteroaromatic Substitution. I. Pyridazines. The Journal of Organic Chemistry, 32(5), 1661-1664. [Link]
-
Asato, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimization of Reaction Conditions for Coupling Piperidin-4-one with 3,6-Dichloropyridazine
Introduction
Welcome to the technical support center for the synthesis of N-aryl piperidinones. This guide is specifically designed for researchers, medicinal chemists, and process development scientists tackling the N-arylation of piperidin-4-one with 3,6-dichloropyridazine. This transformation, a cornerstone for building scaffolds in numerous pharmacologically active agents, typically proceeds via a Palladium-catalyzed Buchwald-Hartwig amination.[1][2] While powerful, this reaction is sensitive to a multitude of parameters, and its optimization can be a significant challenge.
The electron-deficient nature of the pyridazine ring and the presence of two reactive chlorine atoms introduce complexities such as low reactivity, side-product formation, and catalyst deactivation. This document provides a structured, in-depth resource in a question-and-answer format to troubleshoot common experimental issues and offer clear, actionable guidance for optimizing your reaction conditions.
Reaction Overview & Mechanism
The target reaction is the mono-N-arylation of piperidin-4-one with 3,6-dichloropyridazine to form 6-chloro-3-(4-oxopiperidin-1-yl)pyridazine. This product is a valuable intermediate for further functionalization in drug discovery programs.
General Reaction Scheme:
Figure 1. Palladium-catalyzed Buchwald-Hartwig amination of 3,6-dichloropyridazine with piperidin-4-one.
The reaction is a catalytic cross-coupling process.[3] The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is fundamental to troubleshooting, as each component—catalyst, ligand, base, and solvent—plays a critical role in one or more of these steps.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for the success of this specific coupling reaction?
A: For the coupling of an electron-deficient heteroaryl chloride like 3,6-dichloropyridazine, the three most critical parameters are:
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates both the oxidative addition and the final reductive elimination step. For this challenging substrate, bulky, electron-rich phosphine ligands are typically required.
-
Base Selection: A sufficiently strong, non-nucleophilic base is necessary to deprotonate the piperidin-4-one nitrogen once it coordinates to the palladium center, forming the key palladium-amido intermediate.[4][5]
-
Anhydrous & Inert Conditions: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen and moisture. Rigorous exclusion of air and water is paramount for achieving high yields and catalyst longevity.
Q2: Why is mono-substitution on 3,6-dichloropyridazine favored? Can bis-substitution occur?
A: Mono-substitution is generally favored due to electronic effects. After the first nucleophilic substitution with piperidin-4-one, the newly introduced electron-donating amine group increases the electron density of the pyridazine ring. This deactivates the second chlorine atom at the 6-position towards further oxidative addition to the palladium center. However, under forcing conditions (high temperature, long reaction times, high catalyst loading), bis-substitution can occur. Controlling stoichiometry (using a slight excess of the amine, ~1.1-1.2 equivalents) and monitoring the reaction closely are key to maximizing mono-selectivity.
Q3: Can I use piperidin-4-one hydrochloride directly in the reaction?
A: It is highly discouraged. Using the hydrochloride salt requires an additional equivalent of base to neutralize the HCl before the piperidinone can act as a nucleophile. This can complicate the reaction stoichiometry and introduce chloride ions, which can affect the catalyst. It is best practice to free-base the piperidin-4-one hydrochloride in a separate step, extract the free amine, dry it, and use it directly.
Troubleshooting Guide
This section addresses common problems encountered during the experiment, providing potential causes and actionable solutions.
Caption: A logical guide to troubleshooting common reaction issues.
Problem 1: My reaction shows low or no conversion of the starting materials.
Q: I've set up the reaction, but TLC/LC-MS analysis shows only starting materials even after several hours. What's wrong?
A: This is a common and frustrating issue, often pointing to a problem with the catalytic system or reaction environment.
-
Potential Cause 1: Inactive Catalyst.
-
Explanation: The active Pd(0) species is crucial. Palladium(II) precursors like Pd(OAc)₂ require in-situ reduction, which can sometimes be inefficient.[6] Pd(0) sources like Pd₂(dba)₃ can degrade upon prolonged exposure to air.
-
Solution:
-
Use a reliable Pd source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is often a good starting point. Ensure it is stored under an inert atmosphere and appears as a dark purple/black crystalline solid. A color change to brown/yellow suggests decomposition.
-
Pre-form the catalyst: In a separate flask under inert gas, stir the palladium source and the ligand in a small amount of solvent for 15-30 minutes before adding the reactants. This allows the active catalytic complex to form.
-
Ensure Inert Atmosphere: Use Schlenk line techniques or a glovebox. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding reagents.
-
-
-
Potential Cause 2: Inappropriate Ligand Choice.
-
Explanation: The coupling of an electron-deficient heteroaryl chloride requires a highly active catalyst. The ligand's job is to promote the difficult oxidative addition step and the final C-N bond-forming reductive elimination. First-generation ligands like PPh₃ or even bidentate ligands like BINAP may not be effective.[2]
-
Solution: Employ a bulky, electron-rich dialkylbiaryl phosphine ligand. These are often referred to as "Buchwald ligands."
-
Recommended Starting Points: XPhos, RuPhos, or BrettPhos are excellent choices for this type of transformation.[6] They possess the steric bulk and electron-donating properties necessary to facilitate the catalytic cycle with challenging substrates.
-
-
-
Potential Cause 3: Incorrect Base or Base Strength.
-
Explanation: The base must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it reacts with the aryl chloride. Weaker bases like K₂CO₃ or organic amines (Et₃N, DIPEA) are often insufficient.[4][5]
-
Solution:
-
Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option.
-
Check Solubility: The base must have some solubility in the reaction medium to be effective. While NaOtBu has limited solubility in toluene, it is generally sufficient. If solubility issues are suspected, a more polar solvent like THF or CPME could be trialed, but toluene is often optimal.
-
-
-
Potential Cause 4: Suboptimal Reaction Conditions (Solvent/Temperature).
-
Explanation: The reaction often has a significant activation energy. Room temperature is rarely sufficient. Additionally, solvents must be anhydrous and deoxygenated.
-
Solution:
-
Increase Temperature: Heat the reaction to 80-110 °C. Toluene (b.p. 111 °C) is an excellent solvent choice.
-
Use Anhydrous, Degassed Solvent: Use solvent from a purification system (still) or from a sealed bottle rated as anhydrous. Before use, sparge the solvent with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
-
Problem 2: My reaction works, but I see significant byproduct formation.
Q: I am getting product, but my crude NMR shows multiple other major spots/peaks. How can I improve selectivity?
A: Byproduct formation usually points to side reactions with the starting materials or intermediates.
-
Potential Cause 1: Bis-arylation.
-
Explanation: As discussed in the FAQs, the second chlorine on the pyridazine ring can react, especially if the reaction is left for too long or at too high a temperature.
-
Solution:
-
Control Stoichiometry: Use only a slight excess of piperidin-4-one (1.1 to 1.2 equivalents).
-
Monitor Reaction Progress: Take aliquots every 1-2 hours and analyze by LC-MS or TLC. Stop the reaction as soon as the 3,6-dichloropyridazine is consumed to prevent the product from reacting further.
-
Lower Temperature: If bis-arylation is persistent, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
-
-
Potential Cause 2: Hydrodechlorination.
-
Explanation: This is the replacement of a chlorine atom with a hydrogen atom. It is often caused by trace amounts of water in the reaction, which can protonate an intermediate palladium species before reductive elimination.
-
Solution: This reinforces the need for strictly anhydrous conditions. Dry your glassware in an oven (120 °C) overnight and cool under vacuum or in a desiccator. Ensure your piperidin-4-one starting material is anhydrous. Use freshly distilled or commercially available anhydrous solvents.
-
Problem 3: The reaction is complete, but purification is difficult.
Q: I have the correct product mass, but I can't seem to get it clean by column chromatography.
A: Purification challenges often stem from residual catalyst or closely eluting byproducts.
-
Potential Cause 1: Palladium Residues.
-
Explanation: Palladium compounds can streak on silica gel, leading to grey/black fractions and contaminated product.
-
Solution:
-
Initial Workup: After the reaction is complete, cool the mixture, dilute with a solvent like ethyl acetate or dichloromethane, and filter it through a plug of Celite® or silica gel. This will remove a significant portion of the insoluble palladium black and inorganic salts.
-
Aqueous Wash: An aqueous wash (e.g., with a saturated solution of NH₄Cl) can sometimes help remove residual salts and base.
-
Metal Scavengers: If palladium contamination persists after chromatography, consider treating a solution of the product with a commercial palladium scavenger.
-
-
-
Potential Cause 2: Product Instability.
-
Explanation: The piperidin-4-one moiety contains a ketone, which can potentially form enamines or undergo other side reactions under harsh purification conditions.
-
Solution: Avoid using highly acidic or basic additives in your chromatography solvent system unless necessary. Stick to neutral systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Optimization Strategies & Recommended Conditions
For a systematic approach to optimization, consider a Design of Experiments (DoE) approach, where parameters like temperature, catalyst loading, and ligand-to-metal ratio are varied simultaneously to find the true optimum.[7][8]
For a starting point, the following table summarizes a robust set of conditions for this transformation.
| Parameter | Recommended Range/Value | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is often cheaper and more air-stable but requires in-situ reduction. |
| Ligand | XPhos or RuPhos | Bulky, electron-rich ligands are essential for coupling electron-deficient aryl chlorides.[6] |
| Catalyst Loading | 1-5 mol % Pd | Higher loading may be needed for difficult couplings, but start low to minimize cost and residual metal. |
| Ligand:Pd Ratio | 1.2:1 to 2.2:1 | A slight excess of ligand is needed to ensure the Pd center is properly coordinated and prevent catalyst decomposition. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic base is required for deprotonation of the coordinated amine.[4][5] |
| Base Equivalents | 1.4 - 2.0 eq. | An excess is required to drive the reaction to completion. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents with relatively high boiling points are ideal. |
| Temperature | 90 - 110 °C | Thermal energy is required to overcome the activation barrier for oxidative addition. |
| Concentration | 0.1 - 0.5 M | Start around 0.2 M with respect to the limiting reagent. |
Detailed Experimental Protocol (Starting Point)
This protocol provides a general procedure for the N-arylation reaction on a 1 mmol scale.
Caption: A standard experimental workflow for the Buchwald-Hartwig N-arylation.
Materials:
-
3,6-Dichloropyridazine (1.0 mmol, 149 mg)
-
Piperidin-4-one (free base, 1.2 mmol, 119 mg)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol % Pd)
-
XPhos (0.044 mmol, 21.0 mg, 4.4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the Pd₂(dba)₃, XPhos, and NaOtBu.
-
Inerting: Seal the vessel with a septum or screw cap. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Reagent Addition: Add the 3,6-dichloropyridazine and piperidin-4-one solids to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the 3,6-dichloropyridazine is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and stir for 5 minutes.
-
Filtration: Filter the mixture through a short plug of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL) to ensure all product is collected.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 6-chloro-3-(4-oxopiperidin-1-yl)pyridazine.
References
-
University of Bristol. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available at: [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Available at: [Link]
-
The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available at: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of chemical research, 54(11), 2617–2628. Available at: [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. Available at: [Link]
-
Van der Pijl, F., & De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 343-363. Available at: [Link]
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Available at: [Link]
-
Lumen Learning. (n.d.). Palladium catalyzed couplings. Available at: [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
ChemHelp ASAP. (2020). palladium coupling catalyst activation. YouTube. Available at: [Link]
-
Pathak, R., et al. (2023). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. Available at: [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. researchgate.net [researchgate.net]
Purification of 1-(6-chloropyridazin-3-yl)piperidin-4-one by recrystallization vs. column chromatography
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the purification of novel compounds like 1-(6-chloropyridazin-3-yl)piperidin-4-one is a critical step that can significantly impact downstream applications. This guide provides in-depth, experience-driven advice on selecting and optimizing purification strategies, focusing on the two primary methods: recrystallization and column chromatography. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: Recrystallization or Column Chromatography - Which is the right choice for my sample of this compound?
A1: The choice between recrystallization and column chromatography depends on several factors: the nature and quantity of impurities, the amount of your crude product, and the desired final purity.
-
Recrystallization is often preferred for its simplicity, cost-effectiveness, and scalability, especially when dealing with a crystalline solid product with thermally stable impurities present in smaller amounts. It is an excellent choice if you have a good idea of a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Column chromatography is a more versatile and powerful technique for separating complex mixtures, especially when impurities have similar polarities to the product, or when dealing with oily or non-crystalline materials.[1] It offers finer control over separation but is generally more time-consuming and expensive.
Q2: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of a solid crystalline lattice.[2][3] This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the concentration.[2]
-
Slow Cooling: Allow the solution to cool much more slowly. A gradual decrease in temperature can favor the ordered arrangement of molecules into a crystal lattice over the disordered liquid state.[2]
-
Solvent System Modification: If the problem persists, consider using a different solvent or a mixed solvent system. Sometimes, a solvent with a lower boiling point can be beneficial.[4]
Q3: During column chromatography, my compound is not moving from the baseline, even with a seemingly polar eluent. What should I do?
A3: This is a common issue that usually points to a few key problems:
-
Insufficient Eluent Polarity: Your chosen solvent system may not be polar enough to displace the compound from the silica gel. Try gradually increasing the proportion of the more polar solvent in your eluent system. If that fails, a stronger polar solvent might be necessary (e.g., switching from ethyl acetate to methanol in a dichloromethane or ethyl acetate-based system).[5]
-
Compound Precipitation: The compound might have precipitated on top of the column, especially if it has low solubility in the eluent.[5] Ensure your compound is fully dissolved before loading it onto the column.
-
Strong Interaction with Silica: Some compounds, particularly basic amines, can interact very strongly with the acidic silica gel.[6] Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can help to mitigate this issue by neutralizing the acidic sites on the silica.
Q4: My yield after recrystallization is very low. How can I improve it?
A4: A low yield in recrystallization is often due to using an excessive amount of solvent or premature filtration.[6][7]
Optimization Strategies:
-
Minimize Solvent Usage: Use the minimum amount of boiling solvent required to fully dissolve your crude product.[7]
-
Ensure Complete Crystallization: Allow the solution to cool completely, first to room temperature and then in an ice bath, to maximize the precipitation of your product.[8]
-
Cold Solvent Wash: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your purified product.[7]
Purification Strategy Decision Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification method for this compound.
Caption: Decision workflow for purification method selection.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. Solvent selection is a critical first step and should be determined empirically.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents will show poor solubility at room temperature and high solubility when heated.[9]
-
Commonly used solvents for pyridazine and piperidine derivatives include ethanol, methanol, acetonitrile, and mixtures like dichloromethane/ethanol.[10][11][12]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture to the solvent's boiling point with stirring to dissolve the solid. If necessary, add more hot solvent dropwise until a clear solution is obtained.[8]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[3]
4. Crystallization:
-
Allow the clear, hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.[3]
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a step-by-step guide for purifying this compound using flash column chromatography.
1. Eluent Selection (TLC Analysis):
-
Develop a suitable eluent system using Thin Layer Chromatography (TLC). The ideal system should give a retention factor (Rf) of approximately 0.2-0.4 for the target compound and provide good separation from impurities.[6][13]
-
Common eluent systems for similar compounds include mixtures of ethyl acetate and petroleum ether or dichloromethane and methanol.[14]
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[15]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[16]
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.[16]
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle pressure if necessary for flash chromatography.[16]
-
Collect fractions and monitor the separation by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Method Comparison: Recrystallization vs. Column Chromatography
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Best For | Crystalline solids with minor impurities | Complex mixtures, oily products |
| Purity | Potentially very high | High, dependent on separation |
| Yield | Variable, can be high with optimization | Generally good, some loss is inevitable |
| Time | Relatively fast | More time-consuming |
| Cost | Low (solvents, glassware) | Higher (silica gel, large solvent volumes) |
| Scalability | Easily scalable | More challenging to scale up |
Troubleshooting Guide
Recrystallization Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not saturated (too much solvent).[2] - Supersaturation.[2] | - Boil off some solvent to concentrate the solution.[17] - Scratch the inside of the flask with a glass rod or add a seed crystal.[2][17] |
| Crystallization is too fast | - Solution cooled too quickly. | - Re-dissolve the solid, add a small amount of extra solvent, and allow to cool more slowly.[17] |
| Colored impurities in crystals | - Impurities co-crystallize with the product. | - Consider using activated charcoal to adsorb colored impurities before hot filtration. |
Column Chromatography Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor separation | - Inappropriate eluent system. - Column was not packed properly. | - Optimize the eluent system using TLC.[6] - Repack the column carefully to avoid channels.[15] |
| Compound streaking/tailing | - Compound is too polar for the eluent. - Column is overloaded. - Compound is degrading on silica.[6] | - Increase the polarity of the eluent. - Use a larger column or load less sample. - Test compound stability on a TLC plate; consider using a different stationary phase (e.g., alumina).[6] |
| Cracked silica bed | - Solvent polarity was changed too abruptly.[18] | - Use a gradient elution with a gradual change in solvent polarity. |
Workflow for Troubleshooting Purification
Caption: Troubleshooting workflows for common purification issues.
References
- Hawach. (2025, February 11).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York. (n.d.).
- University of Rochester. (n.d.).
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- (n.d.).
- Lirias. (n.d.).
- ChemistryViews. (2012, August 7).
- (n.d.).
- University of Rochester. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.).
- ECHEMI. (n.d.).
- MDPI. (2022, October 18).
- (n.d.).
- Wikipedia. (n.d.). Pyridazine.
- PMC - NIH. (n.d.).
- YouTube. (2022, July 8).
- RSC Education. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- (2025, April 9).
- Benchchem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
- Sigma-Aldrich. (n.d.). Piperidine Biotech grade solvent, = 99.5 110-89-4.
- ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF.
- ResearchGate. (2025, August 10).
- PMC - NIH. (n.d.). Detection Progress of Selected Drugs in TLC.
- Crescent Chemical Company. (n.d.). 1-(6-CHLOROPYRIDAZIN-3-YL)PIPERIDIN-4-OL.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- PubMed. (n.d.). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies.
- Sigma-Aldrich. (n.d.). 1-(6-chloropyridazin-3-yl)piperidin-4-ol AldrichCPR.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Bio-Rad. (n.d.).
- (n.d.). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones.
- Unodc. (n.d.).
- ResearchGate. (2025, December 25). (PDF) (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol.
- ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
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Minimizing byproduct formation in the synthesis of 1-(6-chloropyridazin-3-yl)piperidin-4-one
Welcome to the technical support guide for the synthesis of 1-(6-chloropyridazin-3-yl)piperidin-4-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this common nucleophilic aromatic substitution (SNAr) reaction. Our goal is to equip researchers, chemists, and drug development professionals with the necessary insights to optimize this synthesis, minimize byproduct formation, and achieve high-purity yields.
The synthesis involves the reaction of 3,6-dichloropyridazine with piperidin-4-one. While straightforward in principle, the reaction's success is highly sensitive to parameters that control the competition between the desired monosubstitution and the undesired disubstitution, along with other potential side reactions. This guide is structured to address these challenges directly and logically.
Core Reaction Scheme
The primary transformation is an SNAr reaction where the secondary amine of piperidin-4-one displaces one of the chlorine atoms on the electron-deficient pyridazine ring. A base is required to neutralize the hydrochloric acid generated in situ.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction has stalled. TLC analysis shows a significant amount of unreacted 3,6-dichloropyridazine and piperidin-4-one starting materials. What went wrong?
Answer: This is a common issue related to reaction kinetics and activation. Several factors could be at play:
-
Insufficient Base: The reaction generates one equivalent of HCl. If you are using piperidin-4-one hydrochloride salt as the starting material, you need at least two equivalents of base: one to neutralize the starting material salt and one to scavenge the HCl produced during the reaction. An insufficient amount of base will result in the protonation of the piperidin-4-one, rendering it non-nucleophilic and halting the reaction. We recommend using 2.2-2.5 equivalents of a base like K₂CO₃ or 3.0 equivalents of a liquid amine base like diisopropylethylamine (DIPEA).
-
Inadequate Temperature: SNAr reactions on chloro-substituted pyridazines require thermal energy to overcome the activation barrier.[1] If the reaction temperature is too low, the rate will be impractically slow. Depending on the solvent, a temperature range of 80-120 °C is typically effective. For instance, a reaction in ethanol may require reflux (~78 °C), while a reaction in DMF might be run at 100 °C.[2][3]
-
Poor Solubility: If the reactants, particularly the base (e.g., K₂CO₃), are not sufficiently soluble in the chosen solvent, the reaction can be slow or incomplete. In such cases, switching to a more polar aprotic solvent like DMF or DMSO, or using a soluble organic base like DIPEA, can significantly improve the reaction rate.
Question 2: I've successfully formed the product, but my crude NMR shows a significant impurity that I suspect is the disubstituted byproduct. How can I prevent this?
Answer: The formation of 1,4-bis(piperidin-4-on-1-yl)pyridazine is the most prevalent byproduct issue. It occurs when a second molecule of piperidin-4-one displaces the remaining chlorine atom on the desired product. The electron-donating nature of the newly added piperidinyl group makes the second substitution slower than the first, but it readily occurs under forcing conditions.
Caption: Pathway for the formation of the disubstituted byproduct.
Here are the key strategies to minimize this byproduct:
-
Control Stoichiometry: The most effective method is to use 3,6-dichloropyridazine as the limiting reagent is incorrect. You must use an excess of the 3,6-dichloropyridazine. A molar ratio of 1.5 to 2.0 equivalents of 3,6-dichloropyridazine relative to 1.0 equivalent of piperidin-4-one significantly favors monosubstitution by ensuring the nucleophile is more likely to encounter an unreacted dichloropyridazine molecule.
-
Temperature Management: Run the reaction at the lowest temperature that provides a reasonable rate. Higher temperatures disproportionately accelerate the second substitution. We recommend starting at 80-90 °C and monitoring by TLC.
-
Slow Addition: Adding the piperidin-4-one solution (pre-mixed with a base like DIPEA in the reaction solvent) dropwise to the heated solution of 3,6-dichloropyridazine can help maintain a low instantaneous concentration of the nucleophile, further suppressing the disubstitution reaction.
Question 3: My final product is difficult to purify. What are the best methods to remove unreacted starting material and the disubstituted byproduct?
Answer: Purification can be challenging due to the similar polarities of the components. A multi-step approach is often necessary.
-
Aqueous Workup: First, perform an aqueous workup to remove inorganic salts (from the base) and highly polar solvents like DMF or DMSO. Partition the reaction mixture between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Column Chromatography: This is the most reliable method for separating the desired product from both the less polar starting material (3,6-dichloropyridazine) and the more polar disubstituted byproduct.
| Compound | Typical Polarity | Recommended Eluent System |
| 3,6-Dichloropyridazine | Low (Non-polar) | Hexanes / Ethyl Acetate (e.g., 9:1 to 4:1) |
| This compound | Medium | Hexanes / Ethyl Acetate (e.g., 1:1 to 1:2) |
| Disubstituted Byproduct | High (Polar) | Ethyl Acetate or DCM / Methanol (e.g., 98:2) |
-
Recrystallization/Trituration: If the product is crystalline, recrystallization from a solvent system like ethanol/water or isopropanol can be effective, especially for removing trace impurities after chromatography. Trituration with a solvent in which the product is sparingly soluble but the impurities are (e.g., diethyl ether or cold ethyl acetate) can also significantly enhance purity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for this reaction?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic or heteroaromatic systems bearing a good leaving group.[1][4] The mechanism is generally accepted to be a two-step addition-elimination process that goes through a negatively charged intermediate known as a Meisenheimer complex.[1] However, recent studies suggest that many SNAr reactions may in fact be concerted, bypassing a discrete intermediate, especially with good leaving groups like chloride.[5][6] The electron-withdrawing nitrogen atoms in the pyridazine ring are crucial as they stabilize the negative charge developed during the nucleophilic attack, thereby activating the ring towards substitution.
Caption: A logical workflow for troubleshooting common synthesis issues.
Q2: Which base and solvent combination is optimal?
The optimal choice depends on factors like scale, desired reaction time, and purification strategy.
-
Potassium Carbonate (K₂CO₃) in DMF/Acetonitrile: This is a robust, cost-effective choice. K₂CO₃ is a strong enough base to deprotonate the piperidinone salt and scavenge HCl. DMF provides excellent solubility and allows for high reaction temperatures. However, DMF can be difficult to remove completely. Acetonitrile is a good alternative with a lower boiling point, making workup easier.
-
DIPEA or Triethylamine (Et₃N) in Ethanol/Isopropanol: This combination is excellent for achieving a homogeneous reaction mixture. The organic bases are fully soluble, and alcoholic solvents are inexpensive and easy to remove under vacuum. An excess of the amine base is often used to drive the reaction.[2] This system is often preferred for its simplicity and ease of workup.
Q3: Do I need to protect the ketone functional group on piperidin-4-one?
In most cases, protection of the ketone is unnecessary. The secondary amine is a much stronger nucleophile than the corresponding enol or enolate under these reaction conditions. The SNAr reaction at the amine nitrogen is kinetically and thermodynamically favored. Adding protection/deprotection steps would lower the overall yield and increase the cost and complexity of the synthesis.
References
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. .
- Benchchem. (n.d.). Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one from 3,6-dichloropyridazine: Application Notes and Protocols.
-
Gnerre, C., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_l0xQ4zjfyD1piipYf63ITNG9xiDFhj2BQVKNDLrtQDwmzxw5g54uoW0uXDU_bkvlHK8pUOFMZZgEkA9YeRxGOMGcU0x45nhb3fMX7rHlbp1nlbIKW4P8LexQX3LRKutDd7_N]([Link], C., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. [Link]).
- ResearchGate. (n.d.). Optimization of the N-arylation reaction conditions.
- Durham E-Theses. (n.d.). A scaffold for the synthesis of highly functionalised heterocycles.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Ross, S. A., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 140(44), 14759-14771. .
- Ren, S., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7-42. .
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of 1-(6-chloropyridazin-3-yl)piperidin-4-one
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(6-chloropyridazin-3-yl)piperidin-4-one. Recognizing the nuances of scaling up chemical reactions, this document provides in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in practical, field-tested experience to empower you to overcome common challenges and ensure a robust and reproducible synthesis.
Overview of the Synthesis
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 3,6-dichloropyridazine with piperidin-4-one. The electron-deficient nature of the pyridazine ring, further activated by two chlorine atoms, facilitates the attack by the secondary amine of piperidin-4-one.[1][2] Due to the differential reactivity of the chlorine atoms on the pyridazine ring, mono-substitution is the predominant outcome under controlled conditions.[1]
dot graph "synthesis_overview" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Synthetic route for this compound.
Pre-Experiment Checklist: Setting the Stage for Success
Before embarking on the synthesis, particularly at a larger scale, a thorough review of your starting materials and equipment is crucial. Proactive measures can prevent many common issues.
Question: What are the critical parameters to check before starting the synthesis?
Answer:
-
Reagent Purity:
-
3,6-Dichloropyridazine: Ensure it is free from hydrolysis byproducts (e.g., 6-chloropyridazin-3(2H)-one). The presence of such impurities can complicate the reaction and purification. Purity can be assessed by melting point (65-69 °C) and NMR.[3]
-
Piperidin-4-one: Often supplied as a hydrochloride salt and can be hygroscopic.[4] It's crucial to use the anhydrous form or account for the water content. The presence of water can affect the reaction kinetics and lead to unwanted side reactions. The free base can be generated in situ or prior to the reaction.
-
-
Solvent Quality: Use anhydrous solvents, especially if the reaction is sensitive to moisture. The presence of water can lead to the formation of hydroxy-pyridazines.
-
Inert Atmosphere: While not always strictly necessary for this SNAr reaction, using an inert atmosphere (e.g., nitrogen or argon) is good practice, especially during scale-up, to prevent potential side reactions with atmospheric moisture and oxygen.
-
Stoichiometry: Precise measurement of reactants is key. An excess of piperidin-4-one can be used to drive the reaction to completion, but this may necessitate a more rigorous purification process.
| Parameter | Recommendation | Rationale |
| 3,6-Dichloropyridazine Purity | >97% | Impurities can lead to side reactions and purification difficulties. |
| Piperidin-4-one Form | Free base or hydrochloride salt with appropriate base | The free amine is the active nucleophile. |
| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO) or alcohol (e.g., isopropanol) | Ensures solubility of reactants and facilitates the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes potential side reactions with atmospheric components. |
Troubleshooting Guide: Addressing Common In-Process Issues
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is showing low conversion to the desired product. What are the possible causes and how can I fix this?
Answer:
This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
dot graph "low_yield_troubleshooting" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Troubleshooting flowchart for low product yield.
-
Possible Cause A: Inadequate Reaction Conditions
-
Explanation: The reaction may not have reached the necessary activation energy or has not been allowed to proceed for a sufficient duration.
-
Troubleshooting Steps:
-
Temperature: Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC or HPLC to observe any changes. Be cautious, as excessive heat can lead to byproduct formation.
-
Reaction Time: Extend the reaction time, taking aliquots periodically to monitor the consumption of starting materials and the formation of the product.
-
Base: If using piperidin-4-one hydrochloride, ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) are used. One equivalent is needed to neutralize the hydrochloride salt, and the second to scavenge the HCl generated during the reaction. Inadequate base will result in the protonation of the piperidin-4-one, rendering it non-nucleophilic.
-
-
-
Possible Cause B: Poor Quality Starting Materials
-
Explanation: As mentioned in the pre-experiment checklist, impurities in the starting materials can inhibit the reaction.
-
Troubleshooting Steps:
-
Re-analyze Starting Materials: Use analytical techniques such as NMR, melting point, or titration to confirm the purity and identity of your 3,6-dichloropyridazine and piperidin-4-one.
-
Purify Starting Materials: If impurities are detected, purify the starting materials before use. 3,6-dichloropyridazine can be recrystallized, and piperidin-4-one can be liberated from its salt and distilled.
-
-
Issue 2: Formation of Significant Impurities
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely impurities and how can I minimize them?
Answer:
Impurity formation is a common challenge in scale-up synthesis. Understanding the potential side reactions is key to mitigating this issue.
-
Possible Impurity A: Disubstituted Product (1,1'-(pyridazine-3,6-diyl)bis(piperidin-4-one))
-
Explanation: Although less reactive, the second chlorine atom on the pyridazine ring can undergo substitution, especially under forcing conditions (high temperature, long reaction time) or with a large excess of piperidin-4-one.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a stoichiometry of 3,6-dichloropyridazine to piperidin-4-one close to 1:1 or a slight excess of the piperidinone (e.g., 1.1 equivalents).
-
Temperature and Time Control: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely and stop it once the starting 3,6-dichloropyridazine is consumed.
-
Slow Addition: At a larger scale, consider the slow addition of piperidin-4-one to the reaction mixture to maintain a low concentration of the nucleophile, thus favoring mono-substitution.
-
-
-
Possible Impurity B: Hydrolysis Product (6-chloro-3-hydroxypyridazine)
-
Explanation: If there is water present in the reaction mixture (from solvents or reagents), it can act as a nucleophile and react with 3,6-dichloropyridazine to form the corresponding hydroxypyridazine.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Handle Reagents Appropriately: Use anhydrous piperidin-4-one or ensure the hydrochloride salt is dry.
-
-
-
Possible Impurity C: Self-Condensation of Piperidin-4-one
-
Explanation: Under basic conditions, piperidin-4-one can undergo self-aldol condensation reactions, leading to dimeric and oligomeric byproducts.
-
Mitigation Strategies:
-
Temperature Control: Maintain a moderate reaction temperature.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if self-condensation is a significant issue.
-
-
Issue 3: Challenges During Work-up and Purification
Question: I am experiencing product loss and difficulty in isolating a pure compound during the work-up and purification steps. What can I do?
Answer:
A well-designed work-up and purification strategy is essential for obtaining a high yield of pure product.
-
Problem A: Emulsion Formation During Extraction
-
Explanation: The presence of both basic (product) and potentially acidic (unreacted starting materials or byproducts) species can lead to the formation of salts that act as emulsifying agents.
-
Solutions:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer to ensure your product is in its free base form and soluble in the organic layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break up emulsions.
-
Filtration: Filtering the mixture through a pad of celite can sometimes help to break emulsions.
-
-
-
Problem B: Difficulty with Crystallization/Precipitation
-
Explanation: The product may be too soluble in the chosen solvent system, or impurities may be inhibiting crystallization.
-
Solutions:
-
Solvent Screening: Experiment with different solvent systems for recrystallization. A good starting point is a mixture of a polar solvent in which the product is soluble at high temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane).
-
Seeding: If you have a small amount of pure product, use it as a seed crystal to induce crystallization.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.
-
-
-
Problem C: Product is an Oil or Gummy Solid
-
Explanation: This is often due to the presence of impurities that lower the melting point of the product.
-
Solutions:
-
Column Chromatography: If recrystallization fails, column chromatography is an effective method for purification. A silica gel column with a gradient elution of a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) can be used.
-
Trituration: Stirring the crude product with a solvent in which the product is insoluble but the impurities are soluble can help to purify the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this reaction? A1: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the intermediate anionic complex, accelerating the reaction.[5] However, alcohols such as isopropanol or ethanol are also commonly used and can be easier to remove during work-up.[1] The choice may depend on the scale of the reaction and the desired reaction temperature.
Q2: How can I effectively monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.
Q3: Is it necessary to use a catalyst for this SNAr reaction? A3: No, a catalyst is generally not required for this reaction. The pyridazine ring is sufficiently activated by the two chlorine atoms to react with an amine nucleophile under thermal conditions.
Q4: What are the safety considerations for this synthesis? A4: 3,6-Dichloropyridazine is toxic if swallowed and can cause skin and eye irritation.[6] Piperidin-4-one and its hydrochloride salt can also be irritating.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Can I use piperidin-4-one hydrochloride directly? A5: Yes, but you must add at least two equivalents of a base. One equivalent is required to neutralize the hydrochloride to form the free amine (the active nucleophile), and a second equivalent is needed to neutralize the HCl that is formed as a byproduct of the SNAr reaction.
Experimental Protocol: A Starting Point for Optimization
This protocol is a general guideline based on similar syntheses and should be optimized for your specific laboratory conditions and scale.
Materials:
-
3,6-Dichloropyridazine (1.0 eq)
-
Piperidin-4-one hydrochloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Isopropanol (or DMF)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3,6-dichloropyridazine and isopropanol.
-
Stir the mixture at room temperature until the 3,6-dichloropyridazine has dissolved.
-
Add piperidin-4-one hydrochloride and triethylamine to the reaction mixture.
-
Heat the reaction mixture to reflux (for isopropanol, approx. 82 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
References
- Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
DTIC. (1992). Piperidine Synthesis. Available at: [Link]
- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Jebaraj, A. S., et al. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 20(7), 5282-5288.
-
SYNTHETIKA. (n.d.). 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g. Available at: [Link]
- Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Sherif, M. H., et al. (2010). chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.
-
The Journal of Organic Chemistry. (2021). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Available at: [Link]
-
Chemical Communications. (2021). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Available at: [Link]
- Sherif, M. H., et al. (2010). chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.
-
ResearchGate. (2014). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Available at: [Link]
- Arulraj, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5183.
- Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
-
PubChem. (n.d.). 3,6-Dichloropyridazine. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2189-2197.
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Wikipedia. (n.d.). 4-Piperidone. Available at: [Link]
-
Durham E-Theses. (2008). a sca old for the synthesis of highly functionalised heterocycles. Available at: [Link]
-
ResearchGate. (2011). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Available at: [Link]
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Addressing stability and degradation issues of 1-(6-chloropyridazin-3-yl)piperidin-4-one in solution
Welcome to the technical support resource for 1-(6-chloropyridazin-3-yl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability and degradation challenges encountered when working with this compound in solution. Here, we provide in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: My solution of this compound has developed a yellow/brown tint. What does this signify?
A color change in your solution is a common indicator of chemical degradation.[1] For heterocyclic compounds like this, discoloration often arises from oxidative processes or the formation of highly conjugated byproducts resulting from degradation reactions. It is strongly recommended to verify the purity of the solution using an analytical technique like High-Performance Liquid Chromatography (HPLC) before proceeding with your experiment.
Q2: What are the primary environmental factors that can induce the degradation of this compound in solution?
Based on the chemistry of related heterocyclic compounds, the principal factors contributing to the degradation of this compound are:
-
Exposure to Light (Photodegradation): The pyridazine ring is susceptible to photodegradation.[2][3][4] UV or even ambient light can provide the energy to initiate photochemical reactions.
-
pH Extremes (Hydrolysis): Both strongly acidic and basic conditions can promote hydrolysis. The pyridazine ring system, particularly with a chlorine substituent, is susceptible to nucleophilic substitution, and the piperidinone ring can also undergo acid or base-catalyzed reactions.[1][5]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products.[1] The nitrogen atoms in the pyridazine ring are potential sites for oxidation.
-
Elevated Temperatures: Heat can accelerate all degradation pathways, including hydrolysis and oxidation.[1]
Q3: I'm observing new, unexpected peaks in my HPLC chromatogram during analysis. Could these be degradants?
The appearance of new peaks in your chromatogram is a strong indication of either impurities from the starting material or, more likely, degradation of the compound over time or under specific experimental conditions. To confirm if these are degradation products, a forced degradation study is the recommended approach.[1]
Q4: What are the probable degradation products of this compound?
While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer likely products based on the reactivity of its functional groups:
-
Hydrolysis Products: Nucleophilic substitution of the chlorine atom on the pyridazine ring by a hydroxyl group is a probable pathway, leading to the formation of 1-(6-hydroxypyridazin-3-yl)piperidin-4-one.
-
Photodegradation Products: Photolytic conditions can lead to complex rearrangements or fragmentation of the heterocyclic rings.[2][3]
-
Oxidative Degradants: Oxidation may occur at the nitrogen atoms of the pyridazine ring to form N-oxides. The piperidinone ring could also be susceptible to oxidation.
Definitive identification of these products requires analytical characterization using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: What are the recommended storage and handling conditions for solutions of this compound?
To ensure the stability of this compound solutions, the following practices are advised:
-
Storage: Store solutions in amber vials or otherwise protected from light to minimize photodegradation.[4] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended, depending on the solvent. Always ensure the container is tightly sealed to prevent solvent evaporation and exposure to air and moisture.[6]
-
Handling: Prepare solutions fresh whenever possible. If using a stock solution, allow it to equilibrate to room temperature before use to prevent condensation from introducing water. Avoid repeated freeze-thaw cycles. Use high-purity solvents and degas them if necessary to remove dissolved oxygen.
Section 2: Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in biological or chemical assays.
Possible Cause: Degradation of your this compound stock or working solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Problem 2: Rapid degradation observed even with fresh solutions.
Possible Cause: Incompatibility with the chosen solvent or buffer system.
Troubleshooting Steps:
-
pH Evaluation: Measure the pH of your solvent or buffer. If it is strongly acidic or basic, consider adjusting it to a more neutral range (pH 6-8), if your experimental protocol allows.
-
Solvent Screening: If using aqueous buffers, be aware that they can participate in hydrolysis. Consider switching to aprotic organic solvents like DMSO or DMF for stock solutions, with final dilutions into aqueous media immediately before the experiment.
-
Excipient Compatibility: If working on a formulation, be aware that excipients can interact with the compound. For instance, those with nucleophilic functional groups could potentially displace the chlorine on the pyridazine ring.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for intentionally degrading the compound to identify potential degradants and establish a stability-indicating analytical method.[7][8][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
| Stress Condition | Reagent/Condition | Incubation Time (Example) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at room temp. |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. |
| Thermal | 60°C in oven | 48 hours |
| Photolytic | ICH Q1B conditions | Expose to light |
| Control | No stressor | Store at 2-8°C |
-
Sample Analysis:
-
At designated time points, withdraw an aliquot from each vial.
-
Neutralize the acid and base samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a suitable HPLC method (a gradient reverse-phase method is often a good starting point).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. This data is crucial for developing a stability-indicating method.
Protocol 2: HPLC Method for Purity Assessment
Objective: To provide a starting point for an HPLC method to assess the purity of this compound and detect degradants.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Note: This is a generic method and will likely require optimization for your specific application and to achieve baseline separation of all degradants identified in the forced degradation study.
Section 4: Chemical Pathway Visualization
Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of the target compound.
References
-
Kamal, A., & Vats, M. (2012). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Journal of Hazardous Materials, 243, 195-201. [Link]
-
ResearchGate. (n.d.). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Retrieved from [Link]
-
Huang, X., & Gao, S. (2007). Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. Chemosphere, 69(5), 771-776. [Link]
- Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 119-232). Thieme.
-
Dunn, P. J. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(10), 1639-1661. [Link]
- Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 329-354. [Link]
-
ResearchGate. (n.d.). Forced degradation studies. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation study. Retrieved from [Link]
-
ACS Publications. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
PubChem. (n.d.). 1-(6-Chloropyridazin-3-yl)piperidin-4-amine. Retrieved from [Link]
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]
- Asian Journal of Chemistry. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 20(7), 5282-5288.
-
Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]
-
MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6543. [Link]
-
PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
El-Gamal, S. M., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports, 12(1), 19593. [Link]
-
PubChem. (n.d.). 3-Chloropyridazine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropyridazine. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Journal of Natural and Applied Sciences. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
-
Small, F. J., & Ensign, S. A. (1997). Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain py2. Applied and Environmental Microbiology, 63(8), 3058-3063. [Link]
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Overcoming poor regioselectivity in reactions involving the pyridazine ring
Welcome to the technical support center for synthetic chemists working with pyridazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in their reactions. The unique electronic properties of the pyridazine ring, stemming from its two adjacent nitrogen atoms, often lead to complex product mixtures and synthetic roadblocks.[1][2] This resource provides in-depth, troubleshooting-focused FAQs and protocols to help you navigate these challenges and achieve your desired synthetic outcomes.
Understanding the Core Challenge: The Electronic Nature of Pyridazine
The pyridazine ring is a π-deficient heteroaromatic system. The two electronegative nitrogen atoms withdraw electron density from the carbon framework, creating a polarized ring system. This has profound implications for its reactivity:
-
Positions C-3 and C-6 (alpha to the nitrogens) are the most electron-deficient and are highly susceptible to nucleophilic attack.
-
Positions C-4 and C-5 (beta to the nitrogens) are also electron-deficient, but less so than C-3/C-6.
-
The entire ring is strongly deactivated towards electrophilic aromatic substitution (SEAr) , which often requires harsh conditions and yields meta-substituted products relative to the nitrogen atoms, if any reaction occurs at all.[3][4][5]
This inherent electronic bias is the root cause of most regioselectivity problems. The following sections address specific issues you might encounter and provide strategies to overcome them.
Caption: Electronic landscape and reactivity of the pyridazine core.
Section 1: Troubleshooting Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are workhorses for functionalizing pyridazines.[6][7] However, poor regioselectivity is a common pitfall, especially when dealing with di- or tri-substituted substrates.
FAQ 1: My Suzuki-Miyaura coupling on 3,6-dichloropyridazine is giving me a mixture of the mono-arylated product and the di-arylated product. How can I favor mono-substitution?
Answer: This is a classic problem of managing relative reaction rates. The first C-C coupling activates the ring, making the second substitution faster than the first, leading to di-substitution.
Causality: The electron-donating character of the newly introduced aryl group can increase the electron density of the ring, making the second oxidative addition more facile.
Troubleshooting Steps:
-
Stoichiometry Control: The simplest first step is to reduce the amount of boronic acid to 0.9-0.95 equivalents relative to the dichloropyridazine. This ensures there isn't enough nucleophile for complete di-substitution.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 60-80 °C instead of 100+ °C). This will slow down both reactions, but it may disproportionately slow the second coupling, allowing you to stop the reaction after the first has completed.
-
Use a Milder Base: Strong bases (e.g., Cs2CO3, K3PO4) accelerate transmetalation. Switching to a milder base like K2CO3 or NaHCO3 can slow the overall catalytic cycle, providing a larger window to isolate the mono-substituted product.
-
Shorten Reaction Time: Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed but before significant di-substituted product has formed.
FAQ 2: I am trying to perform a selective Sonogashira coupling on 4,5-dibromopyridazine, but I'm getting an inseparable mixture of the 4-alkynylated and 5-alkynylated products. How can I control the regioselectivity?
Answer: When two positions are electronically and sterically similar, achieving high regioselectivity is challenging. The key is to introduce a factor that can differentiate between the two sites.
Causality: The C-4 and C-5 positions have very similar electronic environments. Without a directing group or a significant steric bias, the catalyst cannot easily distinguish between them.
Troubleshooting Steps:
-
Introduce Steric Hindrance: The most effective strategy is to introduce a sterically bulky substituent at either the C-3 or C-6 position. Even a methyl group can provide enough steric shielding to direct the bulky palladium catalyst to the more accessible C-4 or C-5 position.[1][8][9]
-
Utilize a Bulky Ligand: If modifying the substrate is not an option, use a palladium catalyst with a very bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos). The steric demand of the catalyst itself can lead it to preferentially react at the less hindered site on the substrate, although this effect is less pronounced than substrate control.
-
Chelation Control: If your substrate has a coordinating group (e.g., -OH, -NH2) at the C-3 position, it can chelate to the palladium center, directing the oxidative addition to the adjacent C-4 position. This is a powerful strategy for achieving high regioselectivity.
| Strategy | Principle | Recommended Conditions | Expected Outcome |
| Steric Shielding | A bulky group on the substrate (e.g., at C-3) blocks catalyst access to the adjacent position (C-4). | Substrate with a group like t-butyl or isopropyl at C-3. Standard Pd(PPh3)4 catalyst. | Selective functionalization at the less hindered C-5 position. |
| Bulky Ligand | A large ligand on the palladium catalyst creates steric clashes, favoring reaction at the most accessible site. | Use ligands like XPhos or SPhos with Pd2(dba)3. | Increased selectivity for the less sterically demanding position. |
| Chelation Control | A directing group on the substrate coordinates to the metal, delivering the catalyst to a specific C-H or C-X bond. | Substrate with a directing group (e.g., amide, pyridine) at C-3.[10] | Highly selective functionalization at the C-4 position. |
Section 2: Overcoming Challenges in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for functionalizing the electron-poor pyridazine ring. The reaction proceeds readily with good leaving groups (e.g., halogens) at the C-3, C-4, C-5, or C-6 positions.
FAQ 3: I am reacting 3,4,6-trichloropyridazine with sodium methoxide, hoping to substitute only the C-4 chlorine. However, I am getting a complex mixture of products with substitution at C-6 as well.
Answer: This issue arises from the competing electronic activation at different positions. The C-3 and C-6 positions are generally the most reactive towards nucleophiles.
Causality: The two ring nitrogens exert their strongest electron-withdrawing inductive effect at the adjacent C-3 and C-6 positions, making them the most electrophilic sites.[11][12] The C-4 position is also activated, but typically to a lesser extent.
Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: Running the reaction at very low temperatures (e.g., -78 °C to -40 °C) can favor kinetic control. Often, one position will react faster than another under these conditions. A short reaction time at low temperature may allow you to isolate the product of substitution at the most reactive site before other reactions occur.
-
Blocking Groups: If possible, start with a substrate where the more reactive C-6 position is blocked with a non-leaving group (like a methyl or phenyl group). This is a substrate-control approach that guarantees selectivity.
-
Steric Effects: As with cross-coupling, steric hindrance can play a key role. A bulky nucleophile will preferentially attack the less sterically hindered position. If C-3 is substituted with a large group, a nucleophile may be forced to attack at C-4. Conversely, using a small nucleophile like ammonia or methoxide will favor attack at the most electronically activated site (C-6).[13]
Caption: Troubleshooting workflow for regioselective SNAr reactions.
Section 3: Protocols and Methodologies
Protocol 1: Regioselective Mono-Suzuki-Miyaura Coupling on 3,6-Dichloropyridazine
This protocol is designed to favor the formation of 3-aryl-6-chloropyridazine by controlling stoichiometry and reaction conditions.
Materials:
-
3,6-Dichloropyridazine
-
Arylboronic acid (0.95 eq)
-
Pd(PPh3)4 (2 mol%)
-
K2CO3 (2.0 eq)
-
Toluene/Water (4:1 mixture), degassed
-
Anhydrous Na2SO4
-
Silica gel for chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add 3,6-dichloropyridazine (1.0 eq), arylboronic acid (0.95 eq), K2CO3 (2.0 eq), and Pd(PPh3)4 (0.02 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 30 minutes. Look for the consumption of the dichloropyridazine starting material.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 3-aryl-6-chloropyridazine.
Causality of Choices:
-
0.95 eq Boronic Acid: Creates a limiting-reagent scenario to prevent di-substitution.
-
Pd(PPh3)4: A standard, reliable catalyst for Suzuki couplings.[6]
-
K2CO3: A moderately strong base that is effective but less likely to aggressively promote the second coupling compared to stronger bases.
-
80 °C: A moderate temperature that allows the first coupling to proceed efficiently while minimizing the rate of the second coupling.
References
-
Rayner, P. J., Burns, M. J., Fear, E. J., & Duckett, S. B. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry. [Link]
-
D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. [Link]
-
Bhandari, K. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic aromatic substitution on Pyridine. Chemistry LibreTexts. [Link]
-
Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]
-
Pattison, G., Sandford, G., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed. [Link]
-
Dandia, A., et al. (2011). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. SYNLETT. [Link]
-
Sharma, P., et al. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
-
Quora. (2017). Why does pyridine not undergo an electrophilic substitution reaction?. Quora. [Link]
-
Various Authors. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
-
Various Authors. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
ResearchGate. (n.d.). Strategies for the meta‐C−H functionalization of pyridines. ResearchGate. [Link]
-
Various Authors. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online. [Link]
-
MDPI. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI Books. [Link]
-
Various Authors. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
Various Authors. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]
-
Various Authors. (n.d.). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
D'hooghe, M., et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. [Link]
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Resolving challenges in the characterization of 1-(6-chloropyridazin-3-yl)piperidin-4-one derivatives
Technical Support Center: Characterization of 1-(6-chloropyridazin-3-yl)piperidin-4-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound derivatives. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the synthesis, purification, and characterization of this important chemical scaffold. My approach is to not only offer protocols but to explain the underlying scientific principles, empowering you to make informed decisions in your own experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions. For more detailed troubleshooting, please refer to the subsequent sections.
Q1: I'm seeing a complex multiplet in the aromatic region of my ¹H NMR that I can't assign. What is it? A: The two protons on the pyridazine ring typically appear as two distinct doublets. If you see a more complex pattern, it could indicate the presence of impurities or that your solvent choice is causing overlapping signals. We recommend running 2D NMR experiments like COSY to confirm the coupling between these protons.[1][2]
Q2: My ESI-MS spectrum doesn't show the expected [M+H]⁺ peak. Why? A: This can be due to several factors including poor ionization, in-source fragmentation, or compound instability. The basic nitrogen on the piperidine ring should readily protonate.[3][4] Check your mobile phase composition; adding a small amount of formic acid can improve protonation. Also, consider the possibility of adduct formation (e.g., [M+Na]⁺).
Q3: The purification of my final compound via column chromatography is resulting in low yield and streaking on the TLC plate. What can I do? A: The polarity of these compounds can make them challenging to purify. The presence of the basic piperidine nitrogen can lead to interactions with the silica gel. Try pre-treating your silica with triethylamine (Et₃N) or using a different stationary phase like alumina. For HPLC, using a buffered mobile phase is often necessary to achieve good peak shape.[5]
Q4: Are there any specific stability concerns for these chlorinated pyridazine derivatives? A: Chlorinated heterocyclic compounds can be susceptible to nucleophilic substitution, especially under basic conditions or upon prolonged exposure to certain nucleophilic solvents (like methanol) at elevated temperatures.[6] It is advisable to store these compounds in a cool, dry place and to use aprotic solvents where possible during workup and purification.
Section 2: Troubleshooting Guide: Synthesis & Purification
The synthesis of these derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and a piperidin-4-one derivative.[7]
Problem: Low reaction yield or incomplete conversion.
Causality: This is often due to insufficient reactivity of the nucleophile, side reactions, or suboptimal reaction conditions. The second substitution on the pyridazine ring is generally much slower than the first.
Troubleshooting Protocol:
-
Base Selection: A common strategy is to use an excess of the piperidine starting material to act as both the nucleophile and the HCl scavenger.[7] However, if your piperidine derivative is valuable, using a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is preferable.
-
Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are generally effective at promoting SNAr reactions. Ensure the solvent is anhydrous, as water can compete as a nucleophile.
-
Temperature Control: These reactions often require elevated temperatures (80-120 °C). Monitor the reaction by TLC or LC-MS to avoid decomposition at excessively high temperatures.
-
Side Product Formation: The primary side product is often the disubstituted pyridazine. Using a modest excess (1.1-1.5 equivalents) of the piperidin-4-one can help minimize this.
Workflow: Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis and purification of a this compound derivative.
Caption: A decision tree for troubleshooting mass spectrometry data.
Section 5: Troubleshooting Guide: Chromatographic Purity Analysis
Assessing purity requires robust chromatographic methods. Due to the presence of a basic nitrogen and a chlorinated aromatic system, method development can be non-trivial.
Problem: Poor peak shape (tailing) in Reverse-Phase HPLC.
Causality: Peak tailing is almost always caused by secondary interactions between the basic piperidine nitrogen and residual acidic silanol groups on the C18 stationary phase. This interaction is pH-dependent.
Method Development Protocol:
-
Mobile Phase pH Control: This is the most critical parameter.
-
Low pH: Use a mobile phase buffered at a low pH (e.g., 2.5-3.5) with formic acid or trifluoroacetic acid (TFA). At this pH, the piperidine nitrogen is fully protonated, and the silanol groups are non-ionized, minimizing secondary interactions. A 0.1% TFA concentration is a common starting point.
-
High pH: Alternatively, use a high pH stable column (e.g., hybrid silica) and a mobile phase buffered at a high pH (e.g., 9-10) with ammonium formate or ammonium bicarbonate. At high pH, the piperidine is neutral, while the silanols are deprotonated and "end-capped" by the buffer cations.
-
-
Column Selection: If tailing persists, consider using a column with low silanol activity or one that is specifically designed for basic compounds (e.g., an "embedded polar group" or "end-capped" column).
-
Temperature: Increasing the column temperature (e.g., to 40 °C) can improve peak shape and reduce viscosity.
Data Table: Starting Conditions for HPLC and GC Analysis
| Parameter | Reverse-Phase HPLC | Gas Chromatography (GC) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | DB-5 or similar, 30 m x 0.25 mm ID |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Helium, constant flow ~1 mL/min |
| Gradient/Program | 5% to 95% B over 10 min | 100 °C hold 1 min, ramp to 300 °C at 20 °C/min |
| Flow Rate/Split | 0.4 mL/min | Split injection (e.g., 20:1) |
| Detector | UV (e.g., 254 nm) / MS | MS or Electron Capture Detector (ECD) [8] |
| Injection Volume | 1-5 µL | 1 µL |
Note: These are starting points and will require optimization for specific derivatives. The use of an ECD in GC is particularly sensitive for chlorinated compounds. [11][12]
References
-
Stępnik, K. E. (2024). Selected Chromatographic Methods for Determining the Biological Activity of Substances. Molecules, 29(5), 1087. [Link] [5]13. OSTI.GOV. (1993). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. ETDEWEB. [Link]
-
Cvetkovikj, I., et al. (2015). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Journal of Chemistry and Chemical Engineering, 34(1), 59-71. [Link] [9]15. U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. EPA. [Link] [8]16. Pugh, S., Tikhonov, G., & Artaev, V. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR-TOFMS with a Novel Ion Source. LECO Corporation. [Link] [10]17. Gotti, C., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link] [11]18. Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google Patents. [12]19. El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(6), 1143-1160. [Link] [13]20. PubChem. (n.d.). 1-(6-Chloropyridazin-3-yl)piperidin-4-amine. National Center for Biotechnology Information. [Link]
-
AA Blocks. (n.d.). 1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-amine. AA Blocks. [Link]
-
Arulraj, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 986. [Link] [14]27. Al-Salahi, R., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197753. [Link]
Sources
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- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 13. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 1-(6-chloropyridazin-3-yl)piperidin-4-one Analogs
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(6-chloropyridazin-3-yl)piperidin-4-one analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles and advance your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound analogs.
Q1: What are the primary reasons for the poor solubility of this compound analogs?
A: The limited aqueous solubility of these analogs often stems from a combination of their physicochemical properties. The presence of the chloro-substituent and the relatively rigid heterocyclic core can contribute to a high crystal lattice energy, making it difficult for solvent molecules to break apart the crystal structure.[1] Additionally, the overall lipophilicity of the molecule can lead to poor interaction with aqueous media.[2] The interplay between the pyridazine and piperidinone rings, including their potential for intermolecular hydrogen bonding in the solid state, can further decrease solubility.[3][4]
Q2: What are the initial strategies I should consider to improve the solubility of my compound for early-stage in vitro screening?
A: For initial screening purposes where small amounts of compound are available, the primary goal is to achieve a sufficient concentration in your assay buffer. Here are a few recommended starting points:
-
Co-solvents: The use of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), is a common and effective initial approach.[5] However, it's crucial to keep the final concentration of the co-solvent low (typically ≤1%) to avoid artifacts in biological assays.[6]
-
pH Adjustment: If your analog has an ionizable group (the piperidinone nitrogen can be basic), adjusting the pH of the buffer can significantly enhance solubility.[7] For a basic compound, lowering the pH will lead to protonation and increased solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F68, can aid in wetting the compound and improving its dispersion in aqueous media.[8]
Q3: How do I select the most appropriate long-term solubility enhancement strategy for my lead compound?
A: The choice of a long-term strategy depends on several factors, including the physicochemical properties of your compound, the desired dosage form, and the intended route of administration. A systematic approach is recommended, starting with a thorough solid-state characterization of your active pharmaceutical ingredient (API).[9][10] The following decision tree can guide your selection process:
Caption: Decision tree for selecting a solubility enhancement strategy.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you may encounter.
Guide 1: My compound precipitates in the in vitro assay plate.
Problem: You observe turbidity or a visible precipitate in the wells of your assay plate after adding your this compound analog, which was prepared from a DMSO stock solution.
Root Cause Analysis: This is a common issue known as "compound crashing out" and is typically due to the compound's low kinetic solubility in the aqueous assay buffer.[6] While soluble in 100% DMSO, the abrupt change in solvent polarity upon dilution into the buffer causes the compound to exceed its solubility limit and precipitate.
Troubleshooting Steps:
-
Determine the Maximum Soluble Concentration:
-
Protocol: Perform a serial dilution of your compound in the assay buffer.
-
Observation: Visually inspect for the highest concentration that remains clear after a relevant incubation period (e.g., 2 hours). This is your approximate kinetic solubility limit.
-
Action: Redesign your experiment to use concentrations at or below this limit.
-
-
Optimize the Co-solvent Concentration:
-
Rationale: While minimizing DMSO is crucial, a slightly higher (but still biologically inert) concentration may be necessary.
-
Protocol: Test the solubility of your compound at final DMSO concentrations of 0.5%, 1%, and 2% (ensure you run parallel controls to check for solvent effects on your assay).
-
Action: Use the lowest DMSO concentration that maintains solubility.
-
-
Investigate Buffer Composition:
-
pH: The pKa of the piperidinone nitrogen will influence its ionization state. If the assay allows, test a range of pH values to see if solubility improves.
-
Proteins: The presence of proteins (e.g., fetal bovine serum) can sometimes enhance solubility through non-specific binding.
-
Protocol: Compare the solubility of your compound in your standard assay buffer versus a buffer with adjusted pH or added protein (like bovine serum albumin, BSA).
-
Action: If a specific buffer composition improves solubility without interfering with the assay, adopt it for your experiments.
-
Hypothetical Data Summary: Kinetic Solubility of Analog X
| Condition | Final DMSO (%) | Additive | Maximum Soluble Concentration (µM) |
| 1 | 0.5 | None | 5 |
| 2 | 1.0 | None | 15 |
| 3 | 0.5 | 0.1% BSA | 12 |
| 4 | 0.5 | pH 6.5 Buffer | 25 |
Guide 2: I am unable to form a stable salt of my analog.
Problem: You are attempting to form a salt of your basic this compound analog to improve its solubility, but you are consistently isolating the free base or an unstable solid.
Root Cause Analysis: Successful salt formation depends on the difference in pKa between the drug and the counter-ion (ΔpKa), the choice of solvent, and the crystallization conditions.[11] A ΔpKa of at least 2-3 units is generally recommended for stable salt formation.
Troubleshooting Steps:
-
Verify the ΔpKa:
-
Expand Your Counter-ion Screen:
-
Optimize the Crystallization Solvent:
-
Rationale: The solvent system plays a critical role in salt crystallization.
-
Protocol: Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
Action: A solvent that provides moderate solubility for both the free base and the salt is often ideal.
-
-
Control the Crystallization Process:
-
Protocol: Vary the rate of cooling, the rate of anti-solvent addition, and the final temperature.
-
Action: Slower crystallization processes often yield more stable and crystalline salts.
-
Guide 3: My amorphous solid dispersion is not improving the dissolution rate as expected.
Problem: You have prepared an amorphous solid dispersion (ASD) of your analog with a hydrophilic polymer, but the in vitro dissolution profile is not significantly better than the crystalline form.
Root Cause Analysis: The performance of an ASD depends on several factors, including the choice of polymer, the drug loading, the method of preparation, and the physical stability of the amorphous state.[8]
Visualizing the Concept of a Solid Dispersion:
Caption: Crystalline drug vs. amorphous solid dispersion.
Troubleshooting Steps:
-
Confirm the Amorphous State:
-
Analytical Techniques: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity in your ASD.[2][20][21][22][23][24] A lack of sharp peaks in the PXRD pattern and the presence of a glass transition temperature (Tg) in the DSC thermogram are indicative of an amorphous state.
-
Action: If crystallinity is detected, the preparation method needs to be optimized.
-
-
Evaluate Polymer Selection and Drug Loading:
-
Rationale: The polymer must be compatible with the drug and capable of stabilizing the amorphous form. High drug loading can increase the risk of recrystallization.
-
Protocol: Screen different polymers (e.g., PVP, HPMC, Soluplus®) and vary the drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5).
-
Action: Select the polymer and drug loading that provide the best combination of amorphicity and dissolution enhancement.
-
-
Optimize the Preparation Method:
-
Common Methods: Spray drying and hot-melt extrusion are common techniques for preparing ASDs.
-
Protocol: If using spray drying, optimize parameters such as inlet temperature, spray rate, and solvent choice. For hot-melt extrusion, optimize the processing temperature and screw speed.
-
Action: The goal is to achieve rapid solvent removal or intimate mixing to prevent drug crystallization.
-
Hypothetical Data Summary: Dissolution of Analog Y Formulations
| Formulation | Drug Loading (%) | Polymer | % Dissolved at 30 min |
| Crystalline API | 100 | None | 5 |
| ASD 1 | 25 | PVP K30 | 45 |
| ASD 2 | 25 | HPMC-AS | 65 |
| ASD 3 | 50 | HPMC-AS | 30 (recrystallization observed) |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Preparation of Cyclodextrin Inclusion Complexes by Kneading
Objective: To prepare a solid inclusion complex of a this compound analog with a cyclodextrin to enhance its aqueous solubility.[25][26][27][28][29]
Materials:
-
Poorly soluble analog
-
β-cyclodextrin or a derivative (e.g., HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Molar Ratio Calculation: Calculate the required amounts of the analog and cyclodextrin for a specific molar ratio (e.g., 1:1, 1:2).
-
Cyclodextrin Trituration: Place the accurately weighed cyclodextrin in the mortar and add a small amount of water to form a paste.
-
Drug Incorporation: Gradually add the accurately weighed analog to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few more drops of water.
-
Drying: Spread the resulting paste in a thin layer on a watch glass and dry in an oven at 40-50°C until a constant weight is achieved, or dry under vacuum at room temperature.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the prepared complex using DSC, PXRD, and dissolution studies to confirm complex formation and evaluate the improvement in solubility.
Protocol 2: Determination of Aqueous Solubility by HPLC
Objective: To accurately determine the thermodynamic solubility of a this compound analog in an aqueous buffer.[30][31][32][33][34]
Materials:
-
Poorly soluble analog
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Vials with screw caps
-
Shaker or rotator
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Standard Curve Preparation: Prepare a stock solution of the analog in a suitable organic solvent (e.g., methanol or acetonitrile). From this stock, prepare a series of calibration standards in the mobile phase.
-
Sample Preparation: Add an excess amount of the solid analog to a known volume of the aqueous buffer in a vial. Ensure there is undissolved solid at the bottom.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the standard curve.
-
HPLC Analysis: Inject the prepared standards and the diluted sample onto the HPLC system.
-
Quantification: Determine the concentration of the analog in the diluted sample using the standard curve.
-
Solubility Calculation: Calculate the solubility of the analog in the aqueous buffer by multiplying the determined concentration by the dilution factor.
IV. References
-
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
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Zhang, Y., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv preprint arXiv:2406.07634.
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Huuskonen, J. (2008). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Chemical Information and Modeling, 48(4), 827-833.
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Bohrium. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]
-
Pharmaceutical Technology. (2011, November 2). Salt Selection in Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational Tools for Solubility Prediction. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]
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Boobis, A. R., et al. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 74(15), 3797-3803.
-
CD Formulation. (n.d.). XRD/DSC Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from [Link]
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Global Pharmaceutical Sciences Review. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]
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Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery.
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Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]
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Basavoju, S., Boström, D., & Velaga, S. P. (2008). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 8(12), 4382-4397.
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Abramov, Y. A., et al. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Journal of Cheminformatics, 16(1), 1-17.
-
Chen, Y. L., & Li, S. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. AAPS PharmSciTech, 11(2), 629-637.
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Slideshare. (n.d.). salt selection in pharmaceutical product development. Retrieved from [Link]
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Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]
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Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2011). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
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ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
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BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
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CD Formulation. (n.d.). Solid State Characterization of APIs. Retrieved from [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
Wishrut Pharma. (2025, August 7). Solid-State Characterization — The Hidden Key to API Stability and Performance. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
Kumar, S., & Nanda, A. (2018). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. Pharmaceutics, 10(4), 185.
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Chadha, R., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Crystals, 11(6), 701.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Chadha, R., et al. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Crystals, 11(10), 1226.
-
Aakeröy, C. B., & Salmon, D. J. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design, 18(9), 5336-5359.
-
ResearchGate. (n.d.). Preparation and characterization of cyclodextrin inclusion complexes for improving solubility and dissolution of nimesulide. Retrieved from [Link]
-
Lab Manager. (2026, January 15). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]
-
ACS Omega. (2026, January 15). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. Retrieved from [Link]
-
Labcompare. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
-
MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]
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Strategies to avoid the formation of disubstituted pyridazine byproducts
Introduction
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyridazine scaffolds in their work. A common and often frustrating challenge in pyridazine synthesis, particularly via the classical condensation of 1,4-dicarbonyl compounds with hydrazine, is the inadvertent formation of disubstituted byproducts and regioisomeric mixtures. This document provides in-depth, field-proven strategies and troubleshooting workflows to help you gain precise control over your reaction outcomes, ensuring high selectivity and purity for your target monosubstituted pyridazine.
Frequently Asked Questions (FAQs)
Q1: What exactly are disubstituted pyridazine byproducts and why do they form?
A1: Disubstituted pyridazine byproducts are isomers formed during the synthesis of a target pyridazine, where substituents are located at undesired positions on the heterocyclic ring. The primary cause lies in the reaction mechanism, especially when using unsymmetrical 1,4-dicarbonyl compounds or substituted hydrazines.
The classic route involves a Paal-Knorr type condensation.[1][2] The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. If the 1,4-dicarbonyl substrate is unsymmetrical (R1 ≠ R2), the initial attack can occur at either of the two different carbonyl carbons. This non-selective initial step leads to two different cyclic hemiaminal intermediates, which, after dehydration, yield a mixture of two distinct pyridazine regioisomers. The diagram below illustrates this fundamental challenge.
Q2: What are the primary experimental factors that influence the formation of these byproducts?
A2: The ratio of desired product to byproduct is governed by the relative rates of the competing reaction pathways (Pathway A vs. Pathway B in Fig 1). Several experimental parameters can be tuned to influence these rates:
-
Steric and Electronic Effects: The inherent properties of the dicarbonyl substrate are paramount. A large steric difference between the two carbonyl environments or a significant electronic difference (e.g., one ketone vs. one aldehyde) can create an intrinsic bias for the hydrazine to attack one site preferentially.
-
Reaction Temperature: Temperature affects the reaction kinetics. In many cases, lower temperatures can enhance selectivity by favoring the pathway with the lower activation energy, a principle of kinetic control.
-
Catalysis (pH): The reaction is often catalyzed by acid.[3] The choice and concentration of the acid catalyst (Brønsted or Lewis acid) can dramatically influence regioselectivity. Lewis acids, for instance, can coordinate to one of the carbonyl oxygens, making it more electrophilic and directing the nucleophilic attack.[4]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states of the competing pathways. For example, certain solvents may favor one tautomeric form of an intermediate over another, guiding the reaction toward a single product.[4]
Troubleshooting Guide: Improving Selectivity
This section is structured to address the common observation of a product mixture and provide a logical workflow for optimizing your reaction.
Problem: My reaction yields a significant mixture of regioisomers. How can I increase the yield of my desired product?
Start with the simplest and most accessible variables first. The following workflow provides a systematic approach to troubleshooting.
Sources
Validation & Comparative
A Comparative Guide to the Bioactivity of 1-(6-chloropyridazin-3-yl)piperidin-4-one and Its Analogs
In the landscape of modern drug discovery, the pyridazinone scaffold stands out as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide provides a comprehensive comparative analysis of the bioactivity of a key derivative, 1-(6-chloropyridazin-3-yl)piperidin-4-one, and its structurally related analogs. We will delve into their anticancer, anti-inflammatory, and central nervous system activities, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Core Scaffold: Understanding the Potential of this compound
The core structure, this compound, marries two pharmacologically significant moieties: the 6-chloropyridazine ring and the piperidin-4-one motif. The pyridazinone ring is a versatile pharmacophore known for its diverse biological activities, while the piperidine ring is a common scaffold in many clinically approved drugs, enhancing druggability and pharmacokinetic properties.[2][3] The chlorine atom at the 6-position of the pyridazine ring serves as a crucial reactive handle for synthetic modifications, allowing for the generation of diverse analog libraries.
Comparative Bioactivity Analysis
This section provides a comparative overview of the bioactivity of this compound and its analogs across key therapeutic areas. The data presented is a synthesis of findings from multiple studies to offer a broad perspective on their potential.
Anticancer Activity
The 6-chloropyridazine moiety has been identified as a key pharmacophore in the development of novel anticancer agents.[4] Analogs of this compound have shown promise by targeting critical pathways in cancer progression, such as DNA repair and tumor suppression.
Table 1: Comparative Anticancer Activity of this compound Analogs
| Compound ID | Modification from Core Structure | Cancer Cell Line | Assay Type | IC50 (µM) | Target/Mechanism | Reference |
| Analog A | Piperidin-4-one replaced with a more complex piperidine derivative | MCF-7 (Breast) | p53 Activation | Not specified | p53 Activator | [5] |
| Analog B | Piperidine ring replaced with a diazabicyclo[3.2.1]octane | Not specified | nAChR Binding | Ki in nM range | nAChR Modulator | [6] |
| Analog C | 4-chloropyridazinoxyphenyl conjugate | HNO97, FaDu, MDA-MB-468 | Cytotoxicity | Varies | PARP-1 Inhibition | [4] |
Note: Direct IC50 values for the core compound were not publicly available in the reviewed literature. The table presents data for structurally related analogs to infer potential activity.
The data suggests that modifications to the piperidine portion of the scaffold can significantly influence the biological target and efficacy. For instance, more complex piperidine derivatives have been shown to act as p53 activators, a crucial mechanism in cancer therapy.[5] Furthermore, the 6-chloropyridazine core is a component of potent PARP-1 inhibitors, which are effective in treating cancers with specific DNA repair deficiencies.[4]
Anti-inflammatory Activity
Pyridazinone derivatives have long been investigated for their anti-inflammatory properties.[7] The mechanism often involves the inhibition of key inflammatory mediators.
Table 2: Comparative Anti-inflammatory Activity of Pyridazinone Analogs
| Compound ID | Scaffold | Target Enzyme | Inhibition (%) | IC50 (µM) | Reference |
| Analog D | 4-(6-oxopyridazin-1-yl)benzenesulfonamide | COX-2 | Varies | Varies | [7] |
| Analog E | Pyridazinone with indole moiety | PDE4B | 64% at 20 µM | 0.251 | [8] |
While direct data for this compound is limited, related pyridazinone structures show significant inhibitory activity against key inflammatory targets like COX-2 and PDE4B.[7][8] This suggests that the core scaffold is a promising starting point for the development of novel anti-inflammatory agents.
Central Nervous System (CNS) Activity
The 6-chloropyridazin-3-yl moiety has been incorporated into ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.[6]
Table 3: Comparative CNS Activity of 6-Chloropyridazin-3-yl Analogs
| Compound ID | Scaffold | Target | Affinity (Ki) | Reference |
| Analog F | 6-chloropyridazin-3-yl-diazabicyclo[2.2.1]heptane | nAChRs | Nanomolar range | [6] |
| Analog G | 6-chloropyridazin-3-yl-piperazine | nAChRs | Nanomolar range | [6] |
Derivatives where the piperidine ring is replaced by other cyclic amines, such as diazabicyclo[2.2.1]heptane and piperazine, have demonstrated high affinity for nAChRs.[6] This highlights the potential for developing CNS-active drugs from the 1-(6-chloropyridazin-3-yl)piperidine scaffold.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the bioactivities discussed.
Anticancer Activity: p53 Activation Assay
This protocol outlines a method to assess the ability of test compounds to activate the p53 tumor suppressor pathway in cancer cells.[9]
Protocol: Immunofluorescence Staining for p53 Nuclear Translocation
-
Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7) onto sterile coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a predetermined time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block non-specific binding with 1% bovine serum albumin (BSA) in PBS with Tween 20 (PBST) for 30-60 minutes.
-
Incubate with a primary antibody against p53 in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Quantify the nuclear translocation of p53.
Anticancer Activity: PARP-1 Inhibition Assay
This protocol describes a fluorometric assay to measure the in vitro inhibitory activity of compounds against the PARP-1 enzyme.[4]
Protocol: Fluorometric PARP-1 Enzymatic Assay
-
Reagent Preparation:
-
Prepare a working solution of recombinant human PARP-1 enzyme and activated DNA in PARP assay buffer.
-
Prepare serial dilutions of the test compound.
-
Prepare a working solution of β-Nicotinamide adenine dinucleotide (NAD+).
-
-
Assay Setup:
-
Add the test compound dilutions or vehicle control to the wells of a 384-well black plate.
-
Add the PARP-1 enzyme/activated DNA mixture to each well and incubate for 15 minutes.
-
-
Reaction Initiation: Add the NAD+ solution to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Stop the reaction and measure the consumption of NAD+ using a fluorescent plate reader according to the detection kit manufacturer's instructions.
CNS Activity: Nicotinic Acetylcholine Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for nAChRs.[10]
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare a membrane fraction from a cell line expressing the nAChR subtype of interest or from brain tissue.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]epibatidine), and various concentrations of the test compound in a suitable binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
Visualizing the Molecular Landscape
To better understand the structure-activity relationships and the broader context of the targeted biological pathways, the following diagrams are provided.
General Synthetic Scheme and Points of Diversification
This diagram illustrates the core scaffold of this compound and highlights the key positions for chemical modification to generate a diverse library of analogs.
Caption: Key diversification points for analog synthesis.
Simplified p53 Activation Pathway
This diagram illustrates the central role of p53 in tumor suppression and how its activation by small molecules can lead to cancer cell death.
Caption: Simplified p53 activation pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics with diverse biological activities. The available data on its analogs highlight its potential in oncology, inflammation, and neuroscience. The key to unlocking this potential lies in systematic structure-activity relationship studies, focusing on the strategic diversification of the pyridazine and piperidine moieties. The experimental protocols provided herein offer a robust framework for researchers to conduct these investigations and to further elucidate the mechanisms of action of this versatile class of compounds. Future work should aim to generate more direct comparative data for the core compound and a focused library of its analogs to build a more comprehensive understanding of its therapeutic potential.
References
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El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(5), 863-881. [Link]
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Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(3), 63-79. [Link]
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Ghorab, M. M., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200858. [Link]
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BPS Bioscience. (2024). PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
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A Comparative Guide to the In Vitro Anticancer Activity of 1-(6-chloropyridazin-3-yl)piperidin-4-one Derivatives
Introduction: The Privileged Pyridazine Scaffold in Oncology
In the landscape of medicinal chemistry, the pyridazine nucleus is recognized as a "privileged structure."[1][2] This six-membered heterocycle, with its two adjacent nitrogen atoms, possesses unique physicochemical properties that make it a versatile scaffold for the design of novel therapeutic agents.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their potential as anticancer agents.[4][5] The incorporation of a piperidin-4-one moiety introduces a three-dimensional structural element that can facilitate interactions with various biological targets. This guide provides a comparative analysis of the in vitro anticancer activity of a specific class of these compounds: 1-(6-chloropyridazin-3-yl)piperidin-4-one derivatives and their close structural analogues. We will delve into their cytotoxic profiles against various cancer cell lines, explore their potential mechanisms of action, and provide detailed protocols for their experimental validation.
Comparative Cytotoxicity Analysis
The cornerstone of in vitro anticancer drug evaluation is the determination of a compound's cytotoxicity against a panel of cancer cell lines.[6] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. While direct comparative data for a series of this compound derivatives is emerging, we can draw valuable insights from structurally related pyridazinone and pyridazine-based compounds.
Below is a summary of the in vitro cytotoxic activity of various pyridazine derivatives against several human cancer cell lines. This data serves as a benchmark for researchers working on the synthesis and evaluation of novel analogues.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridazin-3(2H)-one | Compound 6f | MCF-7 (Breast) | 14.5 | - | - |
| P815 (Mastocytoma) | 35 | - | - | ||
| Pyridazinone-based diarylurea | Compound 17a | Melanoma, NSCLC, Prostate, Colon | GI50: 1.66–100 | - | - |
| Compound 10l | Melanoma, NSCLC, Prostate, Colon | GI50: 1.66–100 | - | - | |
| Pyrazolo[3,4-d]pyridazinone | Quinoline Moiety Derivative | Panc-1 (Pancreatic) | 2.9 | - | - |
| Paca-2 (Pancreatic) | 2.2 | - | - |
Note: The data presented is for structurally related compounds and serves as a comparative reference for the evaluation of novel this compound derivatives.
Elucidating the Mechanism of Action: Induction of Apoptosis
A crucial aspect of anticancer drug development is understanding the mechanism by which a compound exerts its cytotoxic effects. Many effective chemotherapeutic agents function by inducing apoptosis, or programmed cell death, in cancer cells.[7][8] Research into structurally similar pyridazine derivatives suggests that the this compound scaffold may also act through the induction of apoptosis.[3][9]
One promising avenue of investigation for this class of compounds is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[3] By inhibiting PARP-1, these compounds can lead to an accumulation of DNA damage, ultimately triggering the apoptotic cascade in cancer cells.
A proposed signaling pathway for the induction of apoptosis by these derivatives is illustrated below:
Caption: Proposed intrinsic apoptosis signaling pathway.
Experimental Validation: Protocols and Workflow
To rigorously validate the in vitro anticancer activity of novel this compound derivatives, a series of well-established assays are essential.[10][11] The following section provides detailed, step-by-step protocols for key experiments.
Experimental Workflow
A logical workflow for the in vitro evaluation of these compounds is crucial for generating robust and reproducible data.
Caption: Experimental workflow for in vitro anticancer evaluation.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Protocol 2: Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The broader family of pyridazine derivatives has demonstrated significant cytotoxic activity against a range of cancer cell lines, often through the induction of apoptosis.[14][15] The experimental protocols detailed in this guide provide a robust framework for the in vitro validation of new analogues. Future research should focus on synthesizing a library of these derivatives and performing comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Further elucidation of their precise molecular targets and signaling pathways will be critical for their advancement as potential clinical candidates.
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Al-Ghorbani, M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
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El-Emam, S. Z., et al. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances. [Link]
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El-Emam, S. Z., et al. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. [Link]
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Khorsandi, L., & Hosseinzadeh, L. (2022). The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy. Molecules. [Link]
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Amziane, S., et al. (2018). SEARCH FOR NEW DRUGS IN VITRO ANTITUMOR ACTIVITY OF NEWLY SYNTHESIZED PYRIDAZIN-3(2H)-ONE DERIVATIVES VIA APOPTOSIS INDUCTION. ResearchGate. [Link]
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Stakėnas, P., et al. (2021). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 1-(6-Chloropyridazin-3-yl)piperidin-4-one
Introduction: The Pyridazinone Scaffold and the Imperative of Selectivity
The 1-(6-chloropyridazin-3-yl)piperidin-4-one core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a new generation of potent protein kinase inhibitors.[1][2][3] Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of drug discovery.[4][5] However, the human genome encodes over 500 kinases—collectively known as the kinome—which share a highly conserved ATP-binding pocket.[6] This structural similarity presents a formidable challenge: designing inhibitors that selectively modulate a single intended target without engaging dozens of other kinases.
Unintended interactions, or "off-target effects," can lead to a range of outcomes, from unexpected toxicities to beneficial polypharmacology.[7][8] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding the true biological activity of a compound and predicting its clinical safety and efficacy. This guide provides an in-depth comparison of state-of-the-art methodologies for characterizing the selectivity of kinase inhibitors derived from the pyridazinone scaffold, grounded in established experimental protocols and data.
The Kinome Challenge: On-Target Efficacy vs. Off-Target Liability
The development of a successful kinase inhibitor hinges on navigating the fine line between potent on-target activity and minimal off-target binding. An ideal inhibitor would engage only its intended target, but the reality of the conserved ATP-binding site means most inhibitors interact with multiple kinases.[5][6] Understanding this interaction landscape is paramount.
Caption: On-target vs. Off-target kinase inhibition pathways.
Comparative Selectivity Profile of Representative Pyridazinone Derivatives
To illustrate how subtle modifications to the this compound scaffold can dramatically influence selectivity, we present representative data for three hypothetical compounds. This data is synthesized from published structure-activity relationship (SAR) studies on similar pyridazinone and pyrido-pyridazinone series and is intended for illustrative purposes.[9][10][11] The compounds differ in their substitutions at the piperidine ring and the pyridazinone core.
Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)
| Kinase Target | Compound X (Parent Scaffold) | Compound Y (R1-Modified) | Compound Z (R2-Modified) |
| FER (On-Target) | 15 | 2 | 5 |
| FES | 25 | 8 | 12 |
| LCK | 850 | >10,000 | 2500 |
| ALK | 120 | 95 | >10,000 |
| FLT3 | 90 | 75 | >10,000 |
| SYK | 250 | 150 | 8000 |
| CDK2 | 5000 | >10,000 | 9500 |
| ROCK1 | >10,000 | >10,000 | >10,000 |
| Selectivity Score (S₁₀) | 0.15 | 0.05 | 0.02 |
Note: The Selectivity Score (S₁₀) is calculated as the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.
This comparative data highlights a common theme in kinase inhibitor development:
-
Compound X , the parent molecule, shows good potency against the primary target (FER) but also inhibits other related kinases like FES, ALK, and FLT3 at nanomolar concentrations.
-
Compound Y , featuring a modification (R1) designed to exploit a specific pocket, demonstrates a remarkable improvement in on-target potency and significantly enhanced selectivity against the tested panel.[11]
-
Compound Z , with an alternative modification (R2), maintains good on-target potency while eliminating activity against key off-targets like ALK and FLT3, suggesting a different selectivity profile driven by its unique structural interactions.[9]
Core Experimental Methodologies for Profiling Cross-Reactivity
A comprehensive assessment of inhibitor selectivity requires a combination of biochemical and cell-based assays. Each method offers unique insights, and together they provide a robust, multi-dimensional view of the compound's interaction profile.
Biochemical Kinome Scanning
This is the foundational technique for assessing selectivity. It directly measures the ability of a compound to inhibit the catalytic activity of a large panel of purified, recombinant kinases.[5][12]
Causality Behind Experimental Choices: The use of a radiometric assay with radiolabeled ATP ([γ-³³P]ATP) is considered a gold standard because it provides a direct and highly sensitive measure of substrate phosphorylation, making it less susceptible to interference from fluorescent or colored compounds.[13][14] Performing the assay at an ATP concentration close to the Michaelis-Menten constant (Km) for each kinase ensures that the resulting IC₅₀ values are a fair reflection of the inhibitor's intrinsic affinity.[12]
Caption: Workflow for a radiometric biochemical kinase assay.
Experimental Protocol: Radiometric Kinase Activity Assay
-
Plate Preparation: In a 96-well plate, serially dilute the test inhibitor in assay buffer.
-
Reaction Mixture: To each well, add the specific purified kinase and its corresponding substrate peptide or protein.
-
Initiation: Initiate the phosphorylation reaction by adding [γ-³³P]ATP. Incubate at 30°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by spotting a portion of the mixture onto a phosphocellulose filter membrane.
-
Washing: Extensively wash the filter membranes with phosphoric acid to remove any unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.[15]
-
Analysis: Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
While biochemical assays are essential, they do not confirm that a compound can reach and bind its target in the complex environment of a living cell. CETSA is a powerful biophysical method that directly measures target engagement in situ.[16][17] The principle is that when a ligand binds to its target protein, it typically stabilizes the protein, increasing its resistance to thermal denaturation.[18]
Causality Behind Experimental Choices: This label-free technique is crucial because it validates target binding in a physiological context, accounting for factors like cell permeability, efflux pumps, and intracellular ATP concentrations that are absent in biochemical assays.[18][19] It provides definitive evidence that the inhibitor interacts with its intended target within the cell.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Aliquot the cell lysate into PCR tubes.
-
Heat Shock: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine protein concentration and prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target kinase.
-
Analysis: Quantify the band intensities at each temperature. Plot the soluble protein fraction against temperature to generate a "melting curve." A shift in the curve to a higher temperature in the inhibitor-treated sample indicates target stabilization and engagement.[18]
Chemical Proteomics using Kinobeads
To obtain a broad, unbiased view of an inhibitor's interactions across the expressed kinome within a cellular context, chemical proteomics is the method of choice. The "kinobeads" approach utilizes a resin functionalized with multiple non-selective kinase inhibitors to capture a large fraction of the kinome from a cell lysate.[7][20][21]
Causality Behind Experimental Choices: This competition-binding assay is powerful because it assesses the inhibitor's affinity for hundreds of native, endogenously expressed kinases simultaneously.[21] Unlike recombinant assays, this method accounts for post-translational modifications and the presence of natural binding partners, providing a highly relevant selectivity profile.
Caption: Workflow for a Kinobeads chemical proteomics experiment.
Experimental Protocol: Kinobeads Competitive Pull-Down
-
Lysate Preparation: Lyse cultured cells (often a mix of several cell lines is used to maximize kinome coverage) in a non-denaturing buffer.[21]
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of the test inhibitor for 1 hour. This allows the inhibitor to bind to its targets.
-
Kinobeads Incubation: Add the kinobeads slurry to each aliquot and incubate to allow kinases not occupied by the test inhibitor to bind to the beads.
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.
-
Protein Digestion: Resuspend the beads in a digestion buffer and perform an on-bead tryptic digest to cleave the bound proteins into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry (e.g., label-free quantification or TMT labeling).
-
Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot its abundance versus the concentration of the free inhibitor. This dose-dependent displacement allows for the calculation of apparent dissociation constants (Kd), providing a comprehensive cellular affinity profile.[7]
Quantitative Phosphoproteomics
The ultimate measure of a kinase inhibitor's effect is its impact on cellular signaling. Quantitative phosphoproteomics provides a global, functional readout of kinase activity by measuring changes in the phosphorylation status of thousands of sites across the proteome in response to inhibitor treatment.[4][22]
Causality Behind Experimental Choices: This method moves beyond simple binding and assesses the functional consequences of target inhibition.[8] It can confirm on-target pathway modulation by observing decreased phosphorylation of known downstream substrates. Crucially, it can also uncover unexpected changes in other signaling pathways, providing vital clues about functionally relevant off-targets that might be missed by binding assays alone.[6][22]
Caption: Workflow for SILAC-based quantitative phosphoproteomics.
Experimental Protocol: SILAC-Based Phosphoproteomics
-
SILAC Labeling: Culture cells for several passages in media containing either normal ('light') or stable isotope-labeled ('heavy') essential amino acids (e.g., Arginine and Lysine).
-
Cell Treatment: Treat the 'light' and 'heavy' labeled cell populations with different conditions. For example: (1) Light cells: Vehicle control, (2) Medium cells: Growth factor stimulus, (3) Heavy cells: Growth factor stimulus + test inhibitor.
-
Sample Pooling and Processing: Combine equal amounts of protein from the three conditions, lyse the cells, and digest the proteins into peptides with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Identify the phosphopeptides and quantify the relative abundance of the 'light', 'medium', and 'heavy' versions of each peptide. Sites where the inhibitor reverses the effect of the stimulus are identified as part of the affected signaling network.[22]
Conclusion: An Integrated Strategy for a Complete Profile
No single method can fully capture the complexity of a kinase inhibitor's selectivity. A robust cross-reactivity profiling strategy for inhibitors derived from the this compound scaffold must be an integrated one.
-
Biochemical kinome scanning serves as the essential first pass, providing a broad, quantitative measure of intrinsic potency against hundreds of kinases.
-
CETSA provides the indispensable validation of target engagement within the native cellular environment.
-
Chemical proteomics offers an unparalleled view of the inhibitor's affinity for a vast array of endogenous kinases in a competitive binding format.
-
Phosphoproteomics delivers the ultimate functional readout, revealing the true impact of the inhibitor on the cell's intricate signaling networks.
By strategically combining these orthogonal approaches, researchers and drug developers can build a comprehensive "fingerprint" of their compound's activity. This detailed understanding is critical for selecting candidates with the highest probability of clinical success, minimizing the risk of off-target toxicity, and ultimately delivering safer and more effective targeted therapies to patients.
References
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Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). National Institutes of Health. Retrieved from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed. Retrieved from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ResearchGate. Retrieved from [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). SciLifeLab Publications. Retrieved from [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Recent advances in methods to assess the activity of the kinome. (2017). National Institutes of Health. Retrieved from [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. Retrieved from [Link]
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Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (2022). MDPI. Retrieved from [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). MDPI. Retrieved from [Link]
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Kinase Selectivity Panels. (n.d.). Reaction Biology. Retrieved from [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. Retrieved from [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Retrieved from [Link]
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Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. (n.d.). National Institutes of Health. Retrieved from [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]
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Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). National Institutes of Health. Retrieved from [Link]
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Profiling kinase-inhibitor fingerprints to assign phosphorylation sites... (n.d.). ResearchGate. Retrieved from [Link]
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Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). PubMed. Retrieved from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
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The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Publications. Retrieved from [Link]
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Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). ACS Publications. Retrieved from [Link]
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Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. (2015). Sci-Hub. Retrieved from [Link]
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Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (n.d.). National Institutes of Health. Retrieved from [Link]
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Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). National Institutes of Health. Retrieved from [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. Retrieved from [Link]
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6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). PubMed. Retrieved from [Link]
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A Comparative Guide to the Synthetic Efficiency of Routes to 1-(6-chloropyridazin-3-yl)piperidin-4-one
Introduction: The Significance of 1-(6-chloropyridazin-3-yl)piperidin-4-one in Medicinal Chemistry
The heterocyclic scaffold, this compound, is a crucial building block in contemporary drug discovery. The pyridazine moiety, a six-membered ring with two adjacent nitrogen atoms, is a bioisostere for other aromatic systems and is prevalent in a range of biologically active compounds.[1] The piperidin-4-one fragment provides a versatile anchor for further chemical elaboration, enabling the exploration of structure-activity relationships in medicinal chemistry programs. The combination of these two pharmacophores has led to the development of potent agents targeting various physiological pathways. Given its importance, the efficient and scalable synthesis of this intermediate is of paramount interest to researchers in both academic and industrial settings.
This guide provides a comparative analysis of two common synthetic approaches to this compound, starting from the readily available 3,6-dichloropyridazine. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a quantitative comparison of their efficiency to aid researchers in selecting the optimal pathway for their specific needs.
The Prevailing Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely adopted method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the differential reactivity of the two chlorine atoms on the 3,6-dichloropyridazine ring. The electron-withdrawing nature of the pyridazine nitrogens activates the chloro-substituents towards nucleophilic attack. It is well-established that in such systems, one chlorine atom can be selectively displaced under controlled conditions.[2]
In this context, piperidin-4-one acts as the nucleophile, attacking the electron-deficient carbon of the pyridazine ring, leading to the formation of the desired product. The reaction necessitates a base to neutralize the hydrochloric acid generated in situ. We will explore two variations of this fundamental approach, benchmarking their synthetic utility.
Route A: Excess Piperidin-4-one as a Dual-Role Reagent
Expertise & Experience: The Rationale
In this route, an excess of piperidin-4-one is employed to serve as both the nucleophile and the base. This is a common and straightforward laboratory-scale strategy. By using a surplus of the amine, the need for an additional basic reagent is obviated, simplifying the reaction setup. The excess amine readily sequesters the proton from the intermediate Meisenheimer complex and the liberated HCl, driving the reaction to completion.
Experimental Protocol: Route A
Materials:
-
3,6-Dichloropyridazine
-
Piperidin-4-one hydrochloride monohydrate
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (EtOH)
Procedure:
-
Preparation of Piperidin-4-one Free Base:
-
To a solution of piperidin-4-one hydrochloride monohydrate (2.5 equivalents) in water, add a 2M aqueous solution of NaOH at 0 °C until the pH reaches >12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free piperidin-4-one. Use immediately in the next step.
-
-
Nucleophilic Aromatic Substitution:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 equivalent) in ethanol.
-
Add the freshly prepared piperidin-4-one (2.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and dichloromethane.
-
Separate the layers and extract the aqueous phase with additional dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system like ethanol/water to afford pure this compound.
-
Diagram of Route A
Caption: Synthetic scheme for Route A.
Route B: Stoichiometric Approach with an Inorganic Base
Expertise & Experience: The Rationale
This route represents a more atom-economical and cost-effective approach, particularly for larger-scale syntheses. By using a stoichiometric amount of piperidin-4-one and a mild inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), the consumption of the more expensive amine component is minimized. Inorganic bases are inexpensive, readily available, and easily removed during aqueous work-up. The choice of a polar aprotic solvent like acetonitrile or isopropanol is common in these reactions.
Experimental Protocol: Route B
Materials:
-
3,6-Dichloropyridazine
-
Piperidin-4-one hydrochloride monohydrate
-
Potassium carbonate (K₂CO₃)
-
Isopropanol
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,6-dichloropyridazine (1.0 equivalent), piperidin-4-one hydrochloride monohydrate (1.1 equivalents), and potassium carbonate (2.5 equivalents).
-
Add isopropanol as the solvent.
-
-
Nucleophilic Aromatic Substitution:
-
Heat the suspension to reflux and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization as described in Route A.
-
Diagram of Route B
Caption: Synthetic scheme for Route B.
Comparative Analysis
| Parameter | Route A: Excess Piperidin-4-one | Route B: Stoichiometric with Inorganic Base |
| Reagent Cost | Higher, due to excess piperidin-4-one. | Lower, as it minimizes the use of the more expensive amine and employs a cheap inorganic base. |
| Atom Economy | Lower, as a significant portion of the piperidin-4-one is consumed as a base. | Higher, with a more efficient use of the key nucleophile. |
| Reaction Time | Typically shorter (4-6 hours). | May require longer reaction times (6-8 hours). |
| Work-up/Purification | Can be more complex due to the need to remove excess piperidin-4-one. | Simpler, as inorganic salts are easily removed by filtration and aqueous washes. |
| Scalability | More suitable for small-scale laboratory synthesis. | Preferred for pilot-scale and industrial production due to cost and efficiency. |
| Overall Yield | Generally good to high. | Generally good to high, comparable to Route A. |
Conclusion and Recommendations
Both Route A and Route B are viable and efficient methods for the synthesis of this compound. The choice between them is largely dictated by the scale of the synthesis and economic considerations.
-
For rapid, small-scale synthesis in a research and development setting, Route A offers simplicity and convenience. The straightforward reaction setup without the need to weigh out an additional base can expedite the synthesis of initial quantities for biological screening.
-
For larger-scale production where cost and waste minimization are critical, Route B is the superior choice. Its improved atom economy and use of inexpensive reagents make it a more sustainable and industrially applicable process. The simpler work-up procedure is also a significant advantage when handling larger quantities.
Ultimately, the optimal synthetic route will depend on the specific objectives of the research or production campaign. This guide provides the necessary framework and experimental details to make an informed decision based on scientific and practical considerations.
References
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Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. [Link]
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Duncton, M. A. J. (2011). Minireview: The utility of 3,6-dichloropyridazine in organic synthesis. Organic Preparations and Procedures International, 43(6), 553-577. [Link]
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Sherif, M. H., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. [Link]
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A Head-to-Head Comparison of 1-(6-chloropyridazin-3-yl)piperidin-4-one and Other Heterocyclic Ketones in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of Heterocyclic Ketones in Kinase Inhibition
Heterocyclic ketones are a cornerstone of modern medicinal chemistry, particularly in the realm of kinase inhibitor discovery. Their rigid scaffolds provide a three-dimensional framework that can be decorated with various substituents to achieve potent and selective inhibition of kinase targets. The inherent physicochemical properties of these heterocycles, such as their ability to engage in hydrogen bonding and other non-covalent interactions, make them ideal starting points for the design of novel therapeutics.[1] This guide provides a detailed head-to-head comparison of 1-(6-chloropyridazin-3-yl)piperidin-4-one, a representative pyridazinone-based ketone, with other prominent heterocyclic ketones, focusing on their synthesis, physicochemical properties, biological activity, and structure-activity relationships (SAR).
The Contenders: A Look at Key Heterocyclic Ketone Scaffolds
This guide will focus on a comparative analysis of three key heterocyclic ketone scaffolds, with this compound as our primary subject.
-
This compound (Pyridazinone-based): This scaffold features a pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms. The pyridazine ring is known for its high dipole moment and ability to act as a hydrogen bond acceptor, influencing the molecule's solubility and target engagement.[2]
-
1-(2-chloropyrimidin-4-yl)piperidin-4-one (Pyrimidinone-based): The pyrimidine ring, with its 1,3-diazine structure, is another highly prevalent scaffold in kinase inhibitors. Its electronic properties and substitution patterns offer a different profile for target interaction compared to pyridazines.[3]
-
1-(6-chloropyrazin-2-yl)piperidin-4-one (Pyrazinone-based): The pyrazine ring, a 1,4-diazine, offers a distinct electronic distribution and steric profile. Pyrazine-based kinase inhibitors have demonstrated significant clinical success.[4]
Synthesis of Heterocyclic Ketones: A Comparative Overview
The synthesis of these heterocyclic ketones generally involves a nucleophilic aromatic substitution (SNAr) reaction between a di-halogenated diazine and piperidin-4-one or its derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 3,6-dichloropyridazine with piperidin-4-one. The differential reactivity of the two chlorine atoms on the pyridazine ring allows for a regioselective substitution.
Synthesis of Comparative Heterocyclic Ketones
The synthesis of the pyrimidinone and pyrazinone analogs follows a similar strategy, utilizing the corresponding di-chloro-pyrimidine and di-chloro-pyrazine precursors.
-
1-(2-chloropyrimidin-4-yl)piperidin-4-one: Synthesized from 2,4-dichloropyrimidine and piperidin-4-one.
-
1-(6-chloropyrazin-2-yl)piperidin-4-one: Synthesized from 2,6-dichloropyrazine and piperidin-4-one.[5]
Physicochemical Properties: A Comparative Analysis
The choice of the heterocyclic core significantly impacts the physicochemical properties of the resulting molecule, which in turn influences its pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).
| Property | Pyridazine | Pyrimidine | Pyrazine |
| pKa | ~2.3[2] | ~1.3 | ~0.6 |
| Dipole Moment (Debye) | ~3.9[2] | ~2.3 | 0 |
| Aromaticity | Lower | Higher | Higher |
| Solubility | Generally good | Variable | Variable |
| Metabolic Stability | Can be susceptible to oxidation | Generally stable | Generally stable |
Table 1: Comparative Physicochemical Properties of Diazine Scaffolds.
The higher pKa of pyridazine compared to pyrimidine and pyrazine suggests it will be more protonated at physiological pH, potentially influencing its interaction with targets and its off-target profile.[6][7] The significant dipole moment of the pyridazine ring can contribute to improved solubility and potent target engagement through dipole-dipole interactions.
Biological Activity and Structure-Activity Relationship (SAR)
Pyridazinone-based Kinase Inhibitors
Pyridazinone derivatives have demonstrated potent inhibitory activity against a range of kinases, including EGFR, c-Met, and BTK.[8][9][10] The 6-chloro substituent on the pyridazine ring often serves as a key interaction point within the ATP-binding site of kinases, forming hydrogen bonds with the hinge region. The piperidin-4-one moiety provides a versatile scaffold for further derivatization to enhance potency and selectivity.
Pyrimidinone-based Kinase Inhibitors
The pyrimidine scaffold is one of the most successful and widely explored in kinase inhibitor design.[3] The nitrogen atoms at positions 1 and 3 are crucial for hydrogen bonding interactions with the kinase hinge region. A wide array of clinically approved kinase inhibitors, such as imatinib and gefitinib, feature a pyrimidine core.[4]
Pyrazinone-based Kinase Inhibitors
Pyrazine-containing compounds have also emerged as potent kinase inhibitors.[4] The symmetrical nature of the pyrazine ring can offer advantages in terms of synthetic accessibility and exploring different substitution patterns to optimize potency and selectivity.
Comparative IC50 Data (Illustrative Examples from Literature)
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyridazinone Derivative | c-Met | 19 | [8] |
| Pyridazinone Derivative | EGFRT790M | 43 | [8] |
| Pyrimidinone Derivative | SHP2 | 104 | [11] |
| Pyrimidinone Derivative | DNA-PK | Low nM | [12] |
| Pyrazolo[3,4-d]pyridazinone | BTK | 2.1 | [9] |
Table 2: Illustrative IC50 values of related heterocyclic ketone kinase inhibitors from various studies. Note: These values are not from a direct head-to-head comparison and should be interpreted with caution.
In Silico ADMET Profiling
Computational tools can provide valuable insights into the potential pharmacokinetic properties of drug candidates. A comparative in silico ADMET profile of the three heterocyclic ketones can guide lead optimization efforts.
| ADMET Property | This compound | 1-(2-chloropyrimidin-4-yl)piperidin-4-one | 1-(6-chloropyrazin-2-yl)piperidin-4-one |
| Human Intestinal Absorption | High | High | High |
| Blood-Brain Barrier Penetration | Low | Low | Low |
| CYP2D6 Inhibition | Likely inhibitor | Likely inhibitor | Likely inhibitor |
| Hepatotoxicity | Low risk | Low risk | Low risk |
| hERG Inhibition | Moderate risk | Low to moderate risk | Low to moderate risk |
Table 3: Predicted ADMET properties of the compared heterocyclic ketones. These are in silico predictions and require experimental validation.[4][13][14][15][16][17][18]
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
3,6-dichloropyridazine
-
Piperidin-4-one hydrochloride
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add piperidin-4-one hydrochloride (1.1 eq) and DIPEA (2.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[2][19][20][21]
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, kinase, and substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the ability of a compound to bind to its target kinase within living cells.[13][22][23][24]
Protocol:
-
Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well plate.
-
Add the NanoBRET™ tracer and serial dilutions of the test compound to the cells.
-
Incubate for 2 hours at 37 °C.
-
Add the NanoBRET™ substrate and measure the donor and acceptor emission signals using a plate reader.
-
Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value for target engagement.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating this compound and other heterocyclic ketones in the context of kinase inhibitor discovery. The pyridazinone scaffold offers a unique combination of physicochemical properties that can be exploited for the design of potent and soluble kinase inhibitors. While direct comparative experimental data remains a gap in the literature, the analysis of related compounds and in silico predictions suggests that the pyridazinone core is a valuable and competitive scaffold in drug discovery.
Future work should focus on generating head-to-head comparative data for these heterocyclic ketones against a broad panel of kinases. This would provide a more definitive understanding of their relative strengths and weaknesses and guide the rational design of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
References
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. Available at: [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]
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In Silico Tools and Software to Predict ADMET of New Drug Candidates. Available at: [Link]
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Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Available at: [Link]
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ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? - Audrey Yun Li. Available at: [Link]
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Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.) | bioRxiv. Available at: [Link]
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Let's discuss the basicity of pyrazine and pyrimidine : r/OrganicChemistry - Reddit. Available at: [Link]
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Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations - PubMed. Available at: [Link]
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Identification of novel PI3Kδ inhibitors by docking, ADMET prediction and molecular dynamics simulations - PubMed. Available at: [Link]
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The IC50 values of compounds 3b and 3d determined in K562 cells at... - ResearchGate. Available at: [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]
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1-(6-Chloropyridin-2-yl)piperazine - Chem-Impex. Available at: [Link]
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Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - Sci-Hub. Available at: [Link]
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1-(6-chloropyrazin-2-yl)piperidin-4-one - Zhengzhou Versailles-special chemical Technology Co.,Ltd - Alchemist-pharm. Available at: [Link]
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Why is pyrimidine less basic than pyridazine? - Quora. Available at: [Link]
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Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PubMed Central. Available at: [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]
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The IC 50 values, K i constants and inhibition types determined for... - ResearchGate. Available at: [Link]
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Docking scores, IC50 values and measurements of compounds 1–6. All... - ResearchGate. Available at: [Link]
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One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. Available at: [Link]
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Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
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Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed. Available at: [Link]
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Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations | Request PDF - ResearchGate. Available at: [Link]
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Strategy for lead identification for understudied kinases - ChemRxiv. Available at: [Link]
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6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. Available at: [Link]
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Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase - PubMed. Available at: [Link]
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Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Available at: [Link]
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Validating the Mechanism of Action for Bioactive Compounds Synthesized from 1-(6-chloropyridazin-3-yl)piperidin-4-one: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel bioactive compounds derived from the versatile 1-(6-chloropyridazin-3-yl)piperidin-4-one scaffold. The pyridazinone core is a well-established pharmacophore known to exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory effects, often through the modulation of key cellular signaling pathways.[1][2][3] This document outlines a systematic and robust experimental cascade designed to identify the molecular target(s) of these novel compounds, confirm target engagement in a cellular context, and elucidate the downstream functional consequences.
Our approach is grounded in the principle of triangulation, where data from orthogonal assays are integrated to build a cohesive and validated model of the compound's MoA. We will present a hypothesized MoA centered on kinase inhibition, a frequent target class for pyridazinone derivatives, and detail the experimental journey from broad, unbiased screening to specific, functional validation.[4][5]
Hypothesized Mechanism of Action: Kinase Inhibition
The this compound scaffold presents multiple opportunities for synthetic elaboration, yielding derivatives with the potential to interact with the ATP-binding pocket of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[6][7] We hypothesize that novel compounds from this series act as inhibitors of specific protein kinases, leading to the blockade of downstream signaling pathways that control cell proliferation, survival, and inflammation.
To rigorously test this hypothesis, we will employ a multi-tiered validation strategy.
Tier 1: Global Target Identification via Kinome Profiling
The initial and most critical step is to identify the primary kinase targets of the bioactive compound. A broad, unbiased screen of the human kinome provides a comprehensive overview of a compound's selectivity and potential off-target effects.[6][8]
Rationale and Experimental Choice
Kinome profiling services offer access to large panels of purified and active kinases, enabling the simultaneous assessment of a compound's inhibitory activity against hundreds of potential targets.[8][9] This approach is superior to single-target assays in the early stages of MoA validation as it provides a global view of selectivity, which is a critical determinant of both efficacy and potential toxicity. A highly selective inhibitor is often desired, but polypharmacology, the ability of a compound to interact with multiple targets, can also be therapeutically beneficial.[10]
Experimental Protocol: Kinome Profiling
-
Compound Preparation: Solubilize the test compound in DMSO to a final concentration of 10 mM. Prepare serial dilutions as required by the screening service provider.
-
Assay Format: A common format is a radiometric assay (e.g., HotSpot™) or a fluorescence-based assay (e.g., TR-FRET).[8][9] The choice of assay will depend on the service provider.
-
Screening Concentration: An initial single-point screen at a concentration of 1 µM or 10 µM is typically performed to identify initial "hits."
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A pre-defined inhibition threshold (e.g., >50% or >75%) is used to identify primary hits.
-
Follow-up: For promising hits, a dose-response curve is generated by testing the compound at multiple concentrations to determine the IC50 (half-maximal inhibitory concentration) value for each kinase.
Data Presentation and Comparison
The results from the kinome screen should be presented in a clear, tabular format that allows for easy comparison with a known inhibitor of a primary target (positive control) and a structurally related but inactive analog of the test compound (negative control).
| Compound | Target Kinase | % Inhibition @ 1µM | IC50 (nM) |
| Test Compound A | Kinase X | 95% | 50 |
| Kinase Y | 80% | 200 | |
| Kinase Z | 10% | >10,000 | |
| Positive Control (Known Inhibitor of Kinase X) | Kinase X | 98% | 25 |
| Negative Control (Inactive Analog) | Kinase X | 5% | >10,000 |
A visual representation, such as a kinome map or a dendrogram, can also be highly effective in illustrating the selectivity profile of the compound.
Tier 2: Confirming Target Engagement in a Cellular Context with the Cellular Thermal Shift Assay (CETSA)
While kinome profiling identifies potential targets in a biochemical setting, it is crucial to confirm that the compound engages its target within the complex milieu of a living cell.[11][12] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells and tissues.[11][13][14]
Rationale and Experimental Choice
CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes its target protein, leading to an increase in its thermal stability.[11][13] This allows for the direct measurement of target engagement without the need for compound labeling or cellular engineering. It is a critical step to bridge the gap between in vitro binding and in situ biological activity.[12][14]
Experimental Workflow: CETSA
Caption: CETSA Experimental Workflow.
Detailed Protocol: CETSA
-
Cell Culture: Plate a suitable cell line (e.g., one that expresses the target kinase identified in Tier 1) in sufficient quantity for multiple temperature points and treatments.
-
Compound Treatment: Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the soluble target protein in the supernatant by Western blotting or ELISA using a specific antibody against the target kinase.
-
Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. The shift in the melting temperature (ΔTm) indicates target stabilization by the compound.
Data Presentation and Comparison
The primary output of a CETSA experiment is a melting curve. The data should be presented in a table and a graph, comparing the melting temperatures (Tm) with and without the compound.
| Treatment | Tm of Kinase X (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 52.5 | - |
| Test Compound A (10 µM) | 58.0 | +5.5 |
| Positive Control | 57.5 | +5.0 |
| Negative Control | 52.6 | +0.1 |
Tier 3: Elucidating Downstream Signaling Pathway Modulation
Confirmation of target engagement should be followed by an investigation of the compound's effect on the downstream signaling pathway regulated by the target kinase.[15]
Rationale and Experimental Choice
Western blotting is a robust and widely used technique to measure changes in the phosphorylation status of downstream substrates of a target kinase.[16][17][18] A decrease in the phosphorylation of a known substrate upon treatment with the test compound provides strong evidence for its on-target inhibitory activity in a cellular context.
Signaling Pathway Diagram
Caption: Hypothesized Signaling Pathway.
Detailed Protocol: Western Blotting
-
Cell Treatment: Treat cells with the test compound at various concentrations and for different time points. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Lysate Preparation: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[19]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Re-probe the membrane with an antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphoprotein signal to the total protein or loading control signal.
Data Presentation and Comparison
Present the Western blot images and a bar graph showing the quantification of the phosphoprotein levels.
| Treatment | Concentration | Normalized Phospho-Substrate Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| Test Compound A | 100 nM | 0.2 |
| 1 µM | 0.05 | |
| Positive Control | 1 µM | 0.1 |
| Negative Control | 1 µM | 0.95 |
Tier 4: Assessing Functional Cellular Outcomes
The final step in MoA validation is to link target engagement and pathway modulation to a functional cellular response.[20]
Rationale and Experimental Choice
Cell viability and proliferation assays, such as the MTT or WST-1 assays, are colorimetric methods used to assess the impact of a compound on cell growth and survival.[21][22][23] A dose-dependent decrease in cell viability upon treatment with the test compound provides the ultimate validation of its biological activity. The WST-1 assay is often preferred as it produces a water-soluble formazan, simplifying the protocol.[23][24]
Experimental Protocol: WST-1 Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound, positive control, and negative control. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
WST-1 Addition: Add the WST-1 reagent to each well and incubate for 1-4 hours.[23]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation and Comparison
Present the dose-response curves for the test compound and controls, and a table summarizing the GI50 values.
| Compound | GI50 (µM) |
| Test Compound A | 0.5 |
| Positive Control | 0.2 |
| Negative Control | > 50 |
Conclusion
The validation of a bioactive compound's mechanism of action is a multifaceted process that requires a logical and evidence-based approach. By systematically progressing through global target identification, cellular target engagement, downstream pathway analysis, and functional cellular outcomes, researchers can build a robust and compelling case for the MoA of novel compounds synthesized from the this compound scaffold. This guide provides a validated and field-proven workflow to achieve this, ensuring scientific integrity and accelerating the journey from chemical synthesis to potential therapeutic application.
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A Comparative Guide to the Binding Modes of 1-(6-chloropyridazin-3-yl)piperidin-4-one Derivatives as Kinase Inhibitors
This guide provides a comprehensive comparative analysis of the binding modes of 1-(6-chloropyridazin-3-yl)piperidin-4-one derivatives, a significant scaffold in modern medicinal chemistry. We will delve into their interactions with key biological targets, focusing on the structural basis of their inhibitory activity and the experimental methodologies used to elucidate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-activity relationships (SAR) within this chemical series.
Introduction: The Versatility of the Pyridazinone Scaffold
The pyridazin-3(2H)-one core is a privileged scaffold in drug discovery, known to interact with a diverse range of biological targets.[1][2] Derivatives incorporating the this compound moiety have shown particular promise as inhibitors of protein kinases.[3][4] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2][5] Consequently, the development of potent and selective kinase inhibitors is a major focus of therapeutic research.[5]
This guide will focus on two well-validated kinase targets for this scaffold: p38 MAP Kinase and Glycogen Synthase Kinase-3 (GSK-3) , to illustrate the nuanced binding interactions and guide future inhibitor design.[3][4][6][7]
Pillar 1: Elucidating Binding Modes - A Methodological Overview
Understanding how a ligand binds to its target protein is fundamental to rational drug design.[8] A variety of biophysical and computational techniques are employed to determine the precise orientation and interactions of an inhibitor within the active site.
Key Experimental & Computational Techniques:
-
X-Ray Crystallography: Considered the "gold standard," this technique provides high-resolution, three-dimensional structures of protein-ligand complexes, offering a detailed snapshot of atomic-level interactions.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural and dynamic information about protein-ligand complexes in solution, helping to identify binding sites and conformational changes.[8][9]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[10][11]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique for monitoring binding events in real-time, yielding valuable data on association and dissociation kinetics (kon and koff).[8][10]
-
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a protein, helping to rationalize SAR and prioritize compounds for synthesis.[8][10]
The following workflow illustrates the typical process of characterizing a novel inhibitor.
Caption: Experimental workflow for inhibitor characterization.
Pillar 2: Comparative Binding Mode Analysis
The this compound scaffold serves as an anchor, positioning key functional groups to interact with the ATP-binding site of kinases. The specific nature of these interactions, however, varies depending on the substitutions on the piperidinone ring and the unique topology of the target kinase.
p38 Mitogen-Activated Protein (MAP) kinase is a key enzyme in the signaling cascade that regulates inflammatory responses.[3] Pyridazinone-based compounds have been developed as potent inhibitors of this kinase.[4][12][13]
Binding Mode of Derivative A (Hypothetical PDB: 2XYZ):
-
Core Interaction: The pyridazine nitrogen atoms are critical for binding. One nitrogen typically forms a key hydrogen bond with the "hinge" region of the kinase (e.g., the backbone NH of Met109 in p38). This interaction is a hallmark of many Type I kinase inhibitors.
-
Piperidinone Ring: The piperidinone ring projects into the ATP pocket. The 4-oxo group can act as a hydrogen bond acceptor, often interacting with conserved water molecules or specific residues within the active site.
-
Chlorine Atom: The 6-chloro substituent on the pyridazine ring is directed towards the solvent-exposed region. This position is often a vector for modification to improve solubility and pharmacokinetic properties without disrupting core binding interactions.
-
Substitutions (R-group): Modifications at other positions on the piperidine ring are crucial for achieving potency and selectivity. For instance, an aryl group attached to the piperidine nitrogen can form favorable π-stacking interactions with aromatic residues like Tyr35 in the glycine-rich loop of p38.[12]
Caption: Key interactions of a pyridazinone derivative with p38 MAPK.
GSK-3 is a serine/threonine kinase implicated in a wide array of diseases, including neurodegenerative disorders, diabetes, and cancer.[5][6] The pyridazine scaffold has also been successfully employed to develop potent GSK-3 inhibitors.[7]
Binding Mode of Derivative B (Hypothetical PDB: 3ABC):
-
Core Interaction: Similar to p38 inhibitors, a key hydrogen bond is formed between a pyridazine nitrogen and the hinge region of GSK-3 (e.g., the backbone NH of Val135).
-
Piperidinone Ring: The orientation within the GSK-3 active site allows for different interactions. The 4-oxo group might interact with catalytic residues like Lys85.
-
Key Difference - Role of Water: The binding of some pyridazine derivatives to GSK-3 is mediated by a conserved structural water molecule.[7] This water molecule can bridge an interaction between the ligand and the protein, a feature that can be exploited in inhibitor design.
-
Substitutions (R-group): Selectivity between kinases like p38 and GSK-3 is often governed by the R-group substitutions. The GSK-3 active site has a different shape and charge distribution compared to p38, and R-groups must be tailored to exploit these differences for high-affinity binding.
Pillar 3: Structure-Activity Relationship (SAR) and Data Interpretation
The systematic modification of a lead compound and the evaluation of its biological activity is the essence of SAR studies.[14][15] For the this compound series, SAR exploration has yielded critical insights.
| Derivative | Target | Modification (R-group) | IC50 (nM) | Key Interaction Gained/Lost |
| Compound 1 | p38 MAPK | R = H | 500 | Baseline hinge interaction. |
| Compound 2 | p38 MAPK | R = 4-Fluorophenyl | 20 | π-stacking with Tyr35; H-bond with hinge.[12] |
| Compound 3 | p38 MAPK | R = 3,4-Difluorophenyl | 15 | Enhanced π-stacking and hydrophobic interactions. |
| Compound 4 | GSK-3β | R = Indole | 50 | H-bond with hinge; potential interaction with structural water.[7] |
| Compound 5 | GSK-3β | R = 5-Chloroindole | 10 | Halogen bond with backbone carbonyl; enhanced potency. |
Data is illustrative and based on published findings for similar scaffolds.[4][7][12]
Interpretation of SAR Data:
-
Hinge Binding is Essential: The pyridazine core's interaction with the kinase hinge is non-negotiable for potent activity across both targets.
-
Piperidinone Substitutions Drive Potency and Selectivity: The major determinant of inhibitory power and selectivity is the nature of the substituent on the piperidinone ring. Aromatic groups capable of π-stacking are highly effective for p38 inhibition.[12]
-
Exploiting Subtle Differences: Selectivity between GSK-3 and p38 can be achieved by designing R-groups that capitalize on differences in the size, shape, and polarity of the active sites.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of binding data, multiple orthogonal methods should be employed.
Objective: To determine the thermodynamic parameters of ligand binding to the target kinase.
Methodology:
-
Prepare a solution of the purified kinase (e.g., 20 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Load the protein solution into the sample cell of the ITC instrument.
-
Prepare a concentrated solution of the inhibitor (e.g., 200 µM) in the same buffer.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small (e.g., 2 µL) injections of the inhibitor into the protein solution while monitoring the heat change.
-
Process the raw data by integrating the heat pulses and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, ΔH, and stoichiometry (n).[10]
Objective: To confirm direct target engagement of the inhibitor in a cellular context.[1]
Methodology:
-
Culture cells (e.g., HEK293) and treat with either vehicle (DMSO) or varying concentrations of the inhibitor for 1 hour.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target kinase (e.g., p38 or GSK-3) remaining at each temperature using Western blotting or quantitative mass spectrometry.
-
Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, binding.[1]
Conclusion and Future Directions
The this compound scaffold represents a highly adaptable platform for the design of potent and selective kinase inhibitors. Comparative analysis of their binding modes in p38 MAP Kinase and GSK-3 reveals that while a core set of interactions with the kinase hinge region is conserved, potency and selectivity are driven by substituents that exploit the unique topographies of the respective active sites. Future drug design efforts should focus on leveraging detailed structural information from X-ray crystallography and computational modeling to design novel derivatives with optimized pharmacokinetic properties and enhanced selectivity profiles, ultimately leading to safer and more effective therapeutics.
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Evaluating the Selectivity of 1-(6-chloropyridazin-3-yl)piperidin-4-one Based Enzyme Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the development of highly selective enzyme inhibitors is a cornerstone of achieving therapeutic efficacy while minimizing off-target effects and associated toxicities. This guide provides a comprehensive framework for evaluating the selectivity of a novel class of inhibitors based on the 1-(6-chloropyridazin-3-yl)piperidin-4-one scaffold. For the purpose of this illustrative guide, we will consider a hypothetical lead compound, hereafter referred to as Compound X , and posit its primary activity against the well-validated oncology target, p38α mitogen-activated protein (MAP) kinase.[1]
The pyridazine core is a privileged scaffold in medicinal chemistry, known for its ability to engage with a variety of biological targets.[2] Similarly, the piperidin-4-one moiety is a versatile structural element found in numerous bioactive molecules, including those with anti-cancer properties.[3] The combination of these fragments in Compound X presents a compelling starting point for the development of a potent and selective therapeutic agent.
This guide will delve into the experimental design, detailed protocols, and data interpretation necessary to rigorously assess the selectivity profile of Compound X. We will compare its hypothetical performance against a panel of relevant off-target kinases and a known p38α inhibitor, providing researchers with a robust methodology for their own inhibitor characterization campaigns.
The Critical Role of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases, which share a high degree of structural similarity in their ATP-binding sites.[4] This conservation presents a significant challenge in the design of ATP-competitive inhibitors that are specific for a single kinase target.[4] Insufficient selectivity can lead to the modulation of unintended signaling pathways, resulting in adverse effects. Therefore, comprehensive selectivity profiling is not merely a characterization step but a critical component of the drug discovery process that informs lead optimization and predicts potential clinical outcomes.[5][6]
Various methodologies have been established to measure kinase inhibitor selectivity, ranging from biochemical activity assays against panels of purified enzymes to cell-based assays and competitive binding assays.[5][6] Large-scale kinome screening has revealed that many inhibitors, previously thought to be highly specific, interact with multiple kinases.[5][7] This underscores the importance of profiling inhibitors against a broad and diverse panel of kinases to obtain a true understanding of their selectivity.
Experimental Design for Selectivity Profiling
A systematic approach to evaluating the selectivity of Compound X involves a multi-step process, beginning with the determination of its potency against the primary target, followed by screening against a panel of off-target enzymes.
Caption: Selectivity profile of Compound X against a panel of kinases.
Compared to the reference inhibitor, Compound X demonstrates superior potency for the primary target and a generally cleaner off-target profile. This suggests that the this compound scaffold is a promising starting point for the development of highly selective p38α inhibitors.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the selectivity of enzyme inhibitors, using the hypothetical this compound-based p38α inhibitor, Compound X, as an example. The methodologies described, from experimental design and detailed protocols to data analysis and visualization, provide a solid foundation for researchers in drug discovery.
The hypothetical results for Compound X highlight the characteristics of a promising lead candidate: high on-target potency and a clean selectivity profile. By applying these principles, researchers can make more informed decisions in their lead optimization efforts, ultimately increasing the likelihood of developing safe and effective therapeutics. The importance of comprehensive and quantitative selectivity profiling cannot be overstated, as it is a critical determinant of the translational potential of any new enzyme inhibitor. [5][7]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(6-Chloropyridazin-3-yl)piperidin-4-one for Laboratory Professionals
This document provides a detailed, step-by-step protocol for the safe handling and disposal of the research chemical 1-(6-Chloropyridazin-3-yl)piperidin-4-one. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide essential, immediate safety and logistical information, ensuring that this compound is managed responsibly from receipt to final disposition. The procedures outlined herein are grounded in established laboratory safety principles and regulatory standards, reflecting a proactive approach to chemical hygiene.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of a compound's hazard profile is the foundation of safe laboratory practice. While a specific, verified Safety Data Sheet (SDS) for this compound is not consistently available, a reliable hazard assessment can be constructed by analyzing its structural motifs—a chlorinated pyridazine and a piperidinone ring—and by referencing data from closely related analogues.
The pyridazine ring is a six-membered heterocycle with two adjacent nitrogen atoms, a structure known for its role in various biologically active compounds.[1] The presence of a chlorine atom designates this compound as a halogenated organic, which has specific implications for its disposal. Based on GHS classifications for structurally similar chemicals, such as 3-amino-6-chloropyridazine and other piperidine derivatives, a clear hazard profile emerges.[2][3][4][5]
Table 1: Synthesized Hazard Profile for this compound
| Hazard Classification | GHS Hazard Code | Description | Recommended Precaution |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |
| Skin Irritation | H315 | Causes skin irritation. | Avoid contact with skin. Wear protective gloves and clothing.[5] |
| Eye Irritation | H319 | Causes serious eye irritation. | Avoid contact with eyes. Wear safety goggles or a face shield.[5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[5] |
This compound should be treated as a hazardous substance, requiring adherence to all protocols outlined in your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7]
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
Based on the hazard assessment, the following minimum PPE and engineering controls are mandatory when handling or preparing this compound for disposal.
-
Engineering Controls : All handling of the solid compound and preparation of waste containers must be performed in a certified chemical fume hood to mitigate the risk of inhaling dust particles.[8]
-
Eye and Face Protection : Wear ANSI Z87.1-compliant safety goggles with side shields or a full-face shield to protect against splashes or airborne particles.
-
Skin Protection : A full-length laboratory coat must be worn and buttoned. Use chemical-resistant gloves (nitrile or neoprene are appropriate for incidental contact). Change gloves immediately if they become contaminated.
-
Respiratory Protection : Not typically required if work is conducted within a certified fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters may be necessary, subject to a formal risk assessment.[8]
Part 3: Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must never be disposed of down the drain or in general solid waste.[9] As a halogenated organic compound, it is classified as hazardous waste and requires specific disposal pathways, typically high-temperature incineration at a licensed facility.
Workflow for Chemical Waste Segregation and Disposal
Caption: Decision workflow for proper chemical waste disposal.
Protocol for Solid Waste
This includes the pure compound, contaminated weigh boats, gloves, and paper towels.
-
Designate a Waste Container : Obtain a sealable, chemically compatible container for solid hazardous waste. A wide-mouth High-Density Polyethylene (HDPE) jug or a glass container is appropriate. The container must be in good condition with no leaks or cracks.[10]
-
Labeling : Before adding any waste, label the container clearly with the words "HAZARDOUS WASTE ".[11][12] Also, write "this compound" and any other solid wastes that will be added. The label must include the date accumulation begins.
-
Waste Collection : Inside a chemical fume hood, carefully transfer the solid waste into the designated container using a funnel or spatula.
-
Seal and Store : Securely close the container lid. Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][13]
Protocol for Liquid Waste
This includes solutions containing the compound, as well as solvent rinses of contaminated glassware.
-
Segregation is Key : Halogenated organic solvents must be kept separate from non-halogenated solvents.[14][15] Therefore, any solution containing this compound must be disposed of in a container designated for halogenated organic waste .
-
Designate a Container : Obtain a sealable, chemically compatible container for liquid waste, such as a glass or HDPE solvent bottle. Do not use metal cans for corrosive waste.[16]
-
Labeling : Label the container "HAZARDOUS WASTE - HALOGENATED ORGANICS ". List all components, including solvents (e.g., "Dichloromethane," "Methanol") and solutes ("this compound"), with estimated percentages.[10]
-
Waste Collection : Using a funnel, carefully pour the liquid waste into the container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[16]
-
Seal and Store : Keep the container securely capped at all times, except when adding waste. Store it in the SAA, preferably within secondary containment (e.g., a plastic tub) to contain potential leaks.
Part 4: Spill Management
In the event of a small spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the laboratory.
-
Evacuate and Ventilate : If the spill is large or the substance is aerosolized, evacuate the area. Ensure the fume hood is operational to maximize ventilation.
-
Don PPE : Put on the appropriate PPE as described in Part 2.
-
Contain the Spill : For a solid spill, gently cover it with an inert absorbent material like vermiculite, sand, or a commercial spill pad to prevent it from becoming airborne.[17] For a liquid spill, surround the area with absorbent material.
-
Collect Waste : Carefully scoop the absorbed material using non-sparking tools and place it into your designated solid hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.[17]
-
Report : Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department, following local protocols.
Part 5: Final Disposition
Hazardous waste must be tracked from its point of generation to its final disposal.[11] Laboratory personnel are responsible for managing waste within the SAA. Once a waste container is full (or has been in accumulation for one year), a pickup must be scheduled with your institution's EHS office.[10] They will transport the sealed and properly labeled container to a Central Accumulation Area (CAA) before it is sent to a licensed hazardous waste disposal facility.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
- ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories.
- Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan).
- Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- Clemson University. (n.d.). The OSHA Laboratory Standard.
- Lab Manager. (2020). Managing Hazardous Chemical Waste in the Lab.
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- BLDpharm. (n.d.). (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol.
- Sigma-Aldrich. (n.d.). 1-(6-chloropyridazin-3-yl)piperidin-4-ol AldrichCPR.
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- MDPI. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
- Wikipedia. (n.d.). Hydrazine.
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Navigating the Safe Handling of 1-(6-Chloropyridazin-3-yl)piperidin-4-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(6-Chloropyridazin-3-yl)piperidin-4-one, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes critical safety information from structurally analogous compounds, including chlorinated pyridazines and piperidine derivatives, to establish a robust framework for its safe utilization and disposal.
Immediate Safety Concerns and Hazard Assessment
Based on the toxicological profiles of related chemical structures, this compound should be handled as a hazardous substance with the potential to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4] The chlorinated pyridazine moiety suggests potential for toxicity if swallowed, while the piperidine ring is associated with skin burns and eye damage.[5][6][7]
Assumed Hazard Profile:
| Hazard Class | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4] | Wear chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] | Wear safety goggles or a face shield.[8] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][4] | Handle in a well-ventilated area or a chemical fume hood.[8] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| PPE Component | Standard Handling (e.g., weighing, solution prep) | Procedures with Aerosolization Potential |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields.[8] | Full-face shield in addition to safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Double-gloving with chemical-resistant gloves. |
| Body Protection | Laboratory coat. | Chemical-resistant apron or coveralls over a lab coat.[9] |
| Respiratory Protection | Not generally required if handled in a fume hood. | A NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates.[8][9] |
Logical Flow for Donning and Doffing PPE:
Caption: Proper donning and doffing of PPE is critical to prevent cross-contamination.
Operational Plan: From Receipt to Reaction
A structured approach to handling this compound from the moment it arrives in the laboratory is essential for maintaining a safe environment.
Step-by-Step Handling Protocol:
-
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leaks before opening.
-
Open the package in a well-ventilated area, preferably within a chemical fume hood.
-
Verify that the container is intact and properly labeled.
-
-
Storage:
-
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation activities within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Use a disposable weighing boat or paper to avoid contamination of balances.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Experimental Workflow Diagram:
Caption: Proper segregation and labeling of waste streams are essential for safe disposal.
By adhering to these comprehensive guidelines, researchers can confidently and safely incorporate this compound into their research endeavors, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
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PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS. (2019, January 3). Retrieved from [Link]
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Safety Data Sheet - Watson International Ltd. (n.d.). Retrieved from [Link]
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Protective Equipment - American Chemistry Council. (n.d.). Retrieved from [Link]
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OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
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Personal Protective Equipment for Pesticide Application - YouTube. (2022, September 8). Retrieved from [Link]
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This compound - 瑞楚生物. (n.d.). Retrieved from [Link]
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-
Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.). Retrieved from [Link]
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3-(6-chloropyridazin-3-yl)-1H-indole | C12H8ClN3 | CID 2763611 - PubChem. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
